Daphnodorin B
Description
structure given in first source; isolated from the root and bark of Daphne odora
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S)-3,5-dihydroxy-2,8-bis(4-hydroxyphenyl)-3,4-dihydro-2H-furo[2,3-h]chromen-9-yl]-(2,4,6-trihydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)28-22(37)11-18-19(34)12-23-25(30(18)40-28)26(29(39-23)14-3-7-16(32)8-4-14)27(38)24-20(35)9-17(33)10-21(24)36/h1-10,12,22,28,31-37H,11H2/t22-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNFGJOTOPTIDE-RBISFHTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=CC3=C2C(=C(O3)C4=CC=C(C=C4)O)C(=O)C5=C(C=C(C=C5O)O)O)O)C6=CC=C(C=C6)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=C1C(=CC3=C2C(=C(O3)C4=CC=C(C=C4)O)C(=O)C5=C(C=C(C=C5O)O)O)O)C6=CC=C(C=C6)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50241941 | |
| Record name | Daphnodorin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50241941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95733-02-1 | |
| Record name | Daphnodorin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095733021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Daphnodorin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50241941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Daphnodorin B: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnodorin B is a naturally occurring flavonoid, a class of polyphenolic secondary metabolites found in plants. It has garnered scientific interest due to its diverse biological activities, including antifungal, insecticidal, and antitumor properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound, with a focus on the experimental methodologies used to elucidate these characteristics.
Chemical Structure and Properties
This compound is a complex flavonoid with the chemical formula C30H22O10. Its structure features a furo[2,3-h]chromene core substituted with multiple hydroxyl and phenyl groups.
Chemical Structure:
The IUPAC name for this compound is [(2R,3S)-3,5-dihydroxy-2,8-bis(4-hydroxyphenyl)-3,4-dihydro-2H-furo[2,3-h]chromen-9-yl]-(2,4,6-trihydroxyphenyl)methanone[1].
(Image of the 2D chemical structure of this compound should be placed here)
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in the table below. While some data are readily available from computational models, experimentally determined values for properties such as melting point remain to be fully documented in publicly accessible literature.
| Property | Value | Source |
| Molecular Formula | C30H22O10 | [1] |
| Molecular Weight | 542.5 g/mol | [1] |
| CAS Number | 95733-02-1 | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
| Melting Point | Not reported |
Biological Activities and Experimental Protocols
This compound exhibits a range of biological activities, which have been investigated through various in vitro and in vivo studies.
Antifungal Activity
This compound has demonstrated antifungal properties, notably against the rice blast fungus, Pyricularia oryzae.
Experimental Protocol: Antifungal Susceptibility Testing (General Method)
While a specific detailed protocol for this compound is not available in the searched literature, a general methodology for testing antifungal activity against Pyricularia oryzae using a poisoned food technique can be described as follows:
-
Culture Preparation: Pyricularia oryzae is cultured on a suitable medium, such as potato dextrose agar (PDA), until sufficient mycelial growth is achieved.
-
Preparation of Test Compound: A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO). Serial dilutions are then made to achieve the desired test concentrations.
-
Poisoned Food Technique: An appropriate volume of each this compound dilution is mixed with molten PDA to achieve the final test concentrations. The agar is then poured into sterile Petri dishes and allowed to solidify. A control plate containing only the solvent is also prepared.
-
Inoculation: A small disc of mycelial growth from the edge of an actively growing P. oryzae culture is placed in the center of each agar plate.
-
Incubation: The plates are incubated at an optimal temperature for fungal growth (typically 25-28°C) for a specified period.
-
Data Collection: The diameter of the fungal colony is measured in both the control and treated plates. The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = [(C - T) / C] x 100 Where C is the average diameter of the colony in the control group, and T is the average diameter of the colony in the treated group.
In a reported study, this compound, at a concentration of 10 ppm, showed a protective value of 40% against Pyricularia oryzae[3].
Insecticidal Activity
This compound has also been shown to possess insecticidal properties against various insect species, including the tobacco cutworm, Spodoptera litura.
Experimental Protocol: Insecticidal Bioassay (General Method)
A common method to assess the insecticidal activity of a compound against Spodoptera litura is the leaf-dip bioassay. A generalized protocol is as follows:
-
Insect Rearing: A healthy population of Spodoptera litura larvae is maintained on an artificial diet or host plant leaves under controlled laboratory conditions.
-
Preparation of Test Solutions: this compound is dissolved in a suitable solvent and then diluted with water containing a surfactant to create a series of test concentrations. A control solution containing only the solvent and surfactant is also prepared.
-
Leaf Treatment: Fresh, clean leaves of a suitable host plant (e.g., castor or cabbage) are dipped into the test solutions for a short period (e.g., 10-30 seconds) and then allowed to air dry. Control leaves are dipped in the control solution.
-
Bioassay: The treated leaves are placed in individual Petri dishes or containers. A single Spodoptera litura larva (of a specific instar) is introduced into each container.
-
Incubation: The containers are kept under controlled environmental conditions (temperature, humidity, and photoperiod).
-
Data Collection: Larval mortality is recorded at regular intervals (e.g., 24, 48, and 72 hours) after the initial exposure. The lethal concentration (LC50), which is the concentration of the compound that causes 50% mortality of the test insects, can be calculated using probit analysis.
Antitumor Activity
One of the most significant biological activities of this compound is its potential as an antitumor agent. Studies have indicated that it can inhibit tumor growth and metastasis. The proposed mechanism involves the protection of host immunocyte viability and the enhancement of lymphocyte proliferation potential, alongside the selective inhibition of tumor cell proliferation[4].
Experimental Protocol: Lymphocyte Proliferation Assay (General Method)
The effect of this compound on lymphocyte proliferation can be assessed using a standard method like the [3H]-thymidine incorporation assay or a non-radioactive alternative like the MTT or CFSE assay. A general protocol for the [3H]-thymidine incorporation assay is outlined below:
-
Isolation of Lymphocytes: Peripheral blood mononuclear cells (PBMCs), which include lymphocytes, are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture: The isolated PBMCs are washed and resuspended in a suitable culture medium. The cells are then seeded into 96-well microtiter plates at a specific density.
-
Stimulation and Treatment: A mitogen (e.g., phytohemagglutinin (PHA) or concanavalin A (ConA)) is added to the wells to stimulate lymphocyte proliferation. Different concentrations of this compound are then added to the appropriate wells. Control wells with and without the mitogen are also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
[3H]-Thymidine Labeling: Approximately 18 hours before the end of the incubation period, [3H]-thymidine is added to each well. Proliferating cells will incorporate the radioactive thymidine into their newly synthesized DNA.
-
Cell Harvesting and Scintillation Counting: The cells are harvested onto glass fiber filters. The filters are then dried, and the amount of incorporated radioactivity is measured using a liquid scintillation counter. The results are typically expressed as counts per minute (CPM). An increase in CPM in the presence of this compound would indicate an enhancement of lymphocyte proliferation.
In a study with LLC-bearing mice, this compound was effective at doses of 40 and 80 mg/kg in protecting peripheral lymphocytes from tumor-induced reduction and increasing their proliferation potential.
Signaling Pathways
The precise molecular signaling pathways through which this compound exerts its biological effects are not yet fully elucidated in the available scientific literature. However, based on the activities of structurally related flavonoids and compounds from the Daphne genus, several pathways are likely to be involved. These include pathways related to apoptosis, cell cycle regulation, and inflammatory responses (e.g., the NF-κB pathway). Further research is required to specifically map the signaling cascades modulated by this compound.
Logical Relationship of Potential Antitumor Mechanism
Based on the available information, a logical workflow for the potential antitumor mechanism of this compound can be proposed.
Caption: Proposed dual mechanism of this compound's antitumor activity.
Conclusion
This compound is a promising natural product with a range of biological activities that warrant further investigation for potential therapeutic applications. While its chemical structure and some of its properties and biological effects have been identified, there remain significant gaps in our understanding of its precise mechanisms of action, particularly the signaling pathways it modulates. The detailed experimental protocols provided in this guide for related assays can serve as a foundation for future research aimed at fully characterizing the pharmacological profile of this intriguing flavonoid. Further studies are essential to determine its full therapeutic potential and to develop it as a candidate for drug development.
References
Daphnodorin B: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daphnodorin B, a naturally occurring biflavonoid, has garnered significant interest within the scientific community due to its promising pharmacological activities, including antitumor and anti-angiogenic properties. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its extraction, isolation, and characterization. The protocols outlined herein are intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.
Natural Sources of this compound
This compound is primarily found in plants belonging to the Daphne genus (family Thymelaeaceae). The roots of these plants are the most abundant source of this compound.
Table 1: Principal Natural Sources of this compound
| Plant Species | Family | Plant Part(s) | Reference(s) |
| Daphne genkwa Sieb. et Zucc. | Thymelaeaceae | Roots, Flower Buds | [1][2] |
| Daphne odora Thunb. | Thymelaeaceae | Roots, Bark | [3] |
Experimental Protocols: Isolation and Purification of this compound
The following protocols are a composite of established methods for flavonoid extraction and purification from Daphne species. Researchers should optimize these protocols based on their specific starting material and available equipment.
Plant Material Collection and Preparation
-
Collection: Collect fresh roots of Daphne genkwa or Daphne odora.
-
Cleaning and Drying: Thoroughly wash the roots to remove soil and debris. Air-dry the roots in a well-ventilated area or use a plant dryer at a controlled temperature (e.g., 40-50°C) until brittle.
-
Grinding: Grind the dried roots into a coarse powder using a mechanical grinder.
Extraction of Total Flavonoids
This protocol is adapted from optimized flavonoid extraction methods for Daphne genkwa.[4]
-
Solvent Selection: Prepare a 56% (v/v) aqueous acetone solution.
-
Extraction Procedure:
-
Macerate the powdered root material in the 56% acetone solvent at a solid-to-liquid ratio of 1:10 (w/v).
-
Agitate the mixture at 150 rpm for 12 hours at a controlled temperature of 65°C in a shaking incubator.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Combine the filtrates.
-
-
Solvent Removal: Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude flavonoid extract.
Fractionation of Crude Extract
-
Solvent Partitioning:
-
Suspend the crude extract in distilled water.
-
Perform successive liquid-liquid partitioning with solvents of increasing polarity:
-
n-hexane
-
Ethyl acetate
-
n-butanol
-
-
Collect each solvent fraction and evaporate to dryness. The ethyl acetate fraction is typically enriched with flavonoids like this compound.
-
Chromatographic Purification of this compound
The following purification scheme employs a combination of column chromatography techniques.
-
Stationary Phase: Silica gel (100-200 mesh).
-
Column Packing: Prepare a slurry of silica gel in petroleum ether and pack it into a glass column.
-
Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.
-
Elution: Elute the column with a gradient of petroleum ether and acetone.
-
Start with 100% petroleum ether.
-
Gradually increase the polarity by increasing the percentage of acetone.
-
Collect fractions of a suitable volume (e.g., 20-30 mL).
-
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., petroleum ether:acetone, 7:3 v/v) and visualize under UV light (254 nm and 365 nm).
-
Pooling: Combine the fractions containing the compound of interest based on the TLC profiles.
HSCCC is an effective technique for the preparative separation of flavonoids.[5][6]
-
Two-Phase Solvent System: A common system for flavonoid separation is n-hexane-ethyl acetate-methanol-water. The optimal ratio should be determined experimentally, for example, 5:7:5:5 (v/v/v/v).[5][6]
-
HSCCC Operation:
-
Equilibrate the HSCCC instrument with the two-phase solvent system.
-
Use the upper phase as the stationary phase and the lower phase as the mobile phase (or vice versa, depending on the target compound's partition coefficient).
-
Dissolve the partially purified fraction from the silica gel column in a mixture of the upper and lower phases and inject it into the HSCCC.
-
Elute with the mobile phase at a constant flow rate.
-
Monitor the effluent with a UV detector at an appropriate wavelength (e.g., 280 nm).
-
Collect fractions and analyze by HPLC for purity.
-
Table 2: Summary of a Hypothetical Purification of this compound
| Purification Step | Starting Material (g) | Yield (mg) | Purity (%) | Method of Analysis |
| Crude Extraction | 1000 (dried roots) | 50,000 | ~5 | Gravimetric |
| Ethyl Acetate Fraction | 50,000 (crude extract) | 10,000 | ~20 | HPLC-UV |
| Silica Gel Chromatography | 10,000 (EtOAc fraction) | 500 | ~70 | HPLC-UV |
| HSCCC | 500 (Silica fraction) | 150 | >98 | HPLC-UV |
Note: The values in this table are illustrative and will vary depending on the plant material and experimental conditions.
Structural Characterization
The identity and purity of the isolated this compound should be confirmed by spectroscopic methods.
Table 3: Spectroscopic Data for this compound
| Technique | Data | Reference(s) |
| ¹H NMR | Specific chemical shifts and coupling constants for all protons. | [7] |
| ¹³C NMR | Specific chemical shifts for all carbons. | [7] |
| HR-ESI-MS | High-resolution mass-to-charge ratio to confirm the molecular formula (C₃₀H₂₂O₁₀). | [8][9] |
Note: Detailed NMR and MS spectra should be acquired and compared with literature data for unambiguous identification.
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the isolation of this compound.
Caption: Workflow for the isolation and purification of this compound.
Conclusion
This technical guide provides a comprehensive framework for the isolation and characterization of this compound from its natural sources. The detailed protocols and workflow are designed to assist researchers in obtaining this valuable biflavonoid for further investigation into its biological activities and potential therapeutic applications. Adherence to systematic extraction and chromatographic procedures is crucial for achieving high purity and yield.
References
- 1. Antitumor activity of daphnodorins from Daphne genkwa roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C30H22O10 | CID 72427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design of Experiments-Based Optimization of Flavonoids Extraction from Daphne genkwa Flower Buds and Flavonoids Contents at Different Blooming Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. rsc.org [rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS - Arabian Journal of Chemistry [arabjchem.org]
An In-depth Technical Guide to the Spectral Data of Daphnodorin B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for Daphnodorin B, a biflavonoid isolated from plants of the Daphne genus. The information presented here, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, is essential for the identification, characterization, and further investigation of this compound for potential therapeutic applications, particularly in oncology.
Molecular Structure
This compound has the molecular formula C_30H_22O_10 and a molecular weight of 542.5 g/mol . Its complex structure has been elucidated through various spectroscopic techniques.
Mass Spectrometry Data
High-resolution mass spectrometry is a critical tool for confirming the molecular formula and identifying this compound in complex mixtures. The primary technique used is Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QToF/MS).
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Retention Time (RT) | 12.54 min | [1] |
| Observed m/z [M-H]⁻ | 541.1143 | [1] |
| Calculated m/z [M-H]⁻ | 541.1144 | |
| Molecular Formula | C_30H_21O_10 | [1] |
| Mass Error (ppm) | -0.18 | [1] |
Nuclear Magnetic Resonance (NMR) Spectral Data
NMR spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments, is indispensable for the complete structural elucidation of this compound. The following tables summarize the assigned chemical shifts.
Table 2: ¹H NMR Spectral Data of this compound (Solvent and Frequency not specified in available abstracts)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| Data not available in a complete, assigned tabular format in the searched literature. |
Table 3: ¹³C NMR Spectral Data of this compound (Solvent and Frequency not specified in available abstracts)
| Position | δ (ppm) |
| Data not available in a complete, assigned tabular format in the searched literature. |
Note: While several publications reference the use of ¹H NMR, ¹³C NMR, and 2D NMR for the structure elucidation of this compound, the complete and assigned spectral data in a tabular format was not available in the public domain at the time of this search. The full data is expected to be present in the detailed experimental sections or supplementary information of publications reporting the initial isolation and characterization of this compound, such as in studies on the chemical constituents of Daphne odora var. margirmta.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for flavonoids like this compound. Specific parameters may vary based on the instrumentation and experimental goals.
Isolation of this compound: this compound is typically isolated from the roots and stems of Daphne species. A general procedure involves:
-
Air-drying and powdering the plant material.
-
Extraction with a suitable solvent, such as methanol or ethanol.
-
The crude extract is then subjected to partitioning with solvents of increasing polarity, for example, n-hexane, ethyl acetate, and n-butanol.
-
The flavonoid-rich fractions are then purified using a combination of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC).
NMR Spectroscopy:
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CD₃OD, or acetone-d₆) in a 5 mm NMR tube.
-
Data Acquisition: ¹H, ¹³C, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
-
Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry:
-
Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, coupled with a liquid chromatography system.
-
Ionization: Electrospray ionization (ESI) is commonly used, typically in the negative ion mode for flavonoids.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are analyzed to confirm the molecular weight and aid in structure elucidation.
Biological Activity and Signaling Pathways
This compound has demonstrated significant antitumor activity.[2] It has been shown to inhibit tumor growth and metastasis by protecting host immunocytes and selectively inhibiting tumor cell proliferation.[2] Recent studies have also implicated this compound in promoting keratinocyte migration through the ERK/MMP9 pathway, suggesting its potential role in wound healing.[1]
Below are diagrams illustrating the experimental workflow for isolating and identifying this compound and a conceptual representation of its antitumor signaling pathway.
Caption: Experimental workflow for the isolation and structural elucidation of this compound.
Caption: Conceptual signaling pathways of this compound's biological activities.
References
- 1. Daphne kiusiana Crude Extract and Its Fraction Enhance Keratinocyte Migration via the ERK/MMP9 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PREPARATIVE ISOLATION AND PURIFICATION OF FOUR FLAVONOIDS FROM DAPHNE GENKWA SIEB. ET ZUCC. BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY - PubMed [pubmed.ncbi.nlm.nih.gov]
Daphne genkwa: A Technical Guide to the Isolation and Biological Activity of Daphnodorin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphne genkwa Sieb. et Zucc., a member of the Thymelaeaceae family, is a deciduous shrub that has been a staple in traditional Chinese medicine for centuries. Its flower buds, known as "Yuanhua," have been historically used to treat a variety of ailments, including coughs, phlegm, and edema. Modern phytochemical investigations have revealed that Daphne genkwa is a rich source of various bioactive compounds, including flavonoids, diterpenoids, and coumarins. Among these, the biflavonoid Daphnodorin B has emerged as a compound of significant interest due to its potent antitumor activities. This technical guide provides a comprehensive overview of Daphne genkwa as a source of this compound, detailing its extraction, isolation, and biological activities, with a focus on its cytotoxic effects and underlying molecular mechanisms.
Extraction and Isolation of this compound from Daphne genkwa
The isolation of this compound from Daphne genkwa, primarily from its roots, involves a multi-step process of extraction and chromatographic purification. While specific protocols may vary, the general workflow is designed to efficiently separate flavonoids from other chemical constituents of the plant.
Experimental Protocols
1. General Extraction of Total Flavonoids:
A common initial step is the extraction of total flavonoids from the dried and powdered roots of Daphne genkwa.
-
Materials: Dried roots of Daphne genkwa, 95% ethanol, rotary evaporator, filter paper.
-
Procedure:
-
The dried roots of D. genkwa are pulverized into a fine powder.
-
The powdered material is extracted with 95% ethanol at a temperature of 60-70°C for a period of 7 days to obtain a crude extract[1].
-
The extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude ethanol extract.
-
2. Preparative High-Speed Counter-Current Chromatography (HSCCC) for Flavonoid Isolation:
High-Speed Counter-Current Chromatography (HSCCC) is an effective liquid-liquid partition chromatography technique for the separation and purification of natural products. The following protocol is adapted from a method used for the successful isolation of four flavonoids from Daphne genkwa and can be applied for the purification of this compound.[2][3]
-
Materials: Crude extract, n-hexane, ethyl acetate, methanol, water, HSCCC instrument, HPLC for fraction analysis.
-
Procedure:
-
Solvent System Selection: A two-phase solvent system is prepared. A commonly used system for flavonoid separation is n-hexane-ethyl acetate-methanol-water. The optimal ratio is determined through preliminary small-scale experiments, with a ratio of 5:7:5:5 (v/v/v/v) being effective for similar flavonoids[2][3].
-
HSCCC Operation:
-
The multilayer coil of the HSCCC instrument is first filled with the upper stationary phase.
-
The apparatus is then rotated at a specific speed (e.g., 800 rpm), and the lower mobile phase is pumped into the column at a defined flow rate (e.g., 1.5 mL/min).
-
After hydrodynamic equilibrium is established, the crude extract, dissolved in a small volume of the biphasic solvent system, is injected into the column.
-
-
Fraction Collection and Analysis: The effluent from the outlet of the column is continuously monitored by a UV detector (e.g., at 254 nm) and collected into fractions. Each fraction is then analyzed by High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
-
Purification and Identification: Fractions containing the compound of interest are combined and concentrated. The purity and structure of the isolated this compound are confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
-
Quantitative Data
The yield and purity of isolated flavonoids are critical parameters in evaluating the efficiency of the purification process. The following table summarizes representative data from the isolation of flavonoids from Daphne genkwa using HSCCC, which can serve as a benchmark for the isolation of this compound.
| Compound | Amount from 150 mg Crude Extract (mg) | Purity (%) |
| Luteolin | 8.0 | 91.2 |
| Apigenin | 25.8 | 97.4 |
| 3'-hydroxygenkwanin | 23.6 | 94.3 |
| Genkwanin | 35.3 | 95.8 |
| (Data adapted from a study on flavonoid isolation from Daphne genkwa using HSCCC)[2][3] |
Biological Activity of this compound
This compound has demonstrated significant biological activity, particularly in the realm of oncology. Its cytotoxic effects against various cancer cell lines have been a primary focus of research.
Antitumor Activity
Studies have shown that daphnodorins, including this compound, are responsible for the antitumor properties of Daphne genkwa root extracts. These compounds exhibit selective cytotoxicity towards a number of tumor cell lines[4][5]. In vivo studies have further demonstrated that treatment with this compound can inhibit tumor progression and metastasis[4][5].
Cytotoxicity Data (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound against various human cancer cell lines, showcasing its potential as an anticancer agent.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | Data not available in the searched results |
| MCF-7 | Breast Cancer | Data not available in the searched results |
| A549 | Lung Cancer | Data not available in the searched results |
| HepG2 | Liver Cancer | Data not available in the searched results |
| SW480 | Colorectal Cancer | Data not available in the searched results |
Note: While the searched articles confirm the cytotoxic activity of this compound against various cancer cell lines, specific IC50 values for the listed cell lines were not found in the provided search results. Further targeted research is required to populate this table comprehensively.
Molecular Mechanisms of Action and Signaling Pathways
The antitumor activity of this compound is believed to be mediated through the modulation of specific cellular signaling pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis. While the precise molecular mechanisms of this compound are still under investigation, the PI3K/Akt and NF-κB signaling pathways are common targets for flavonoids with anticancer properties.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is a common feature in many types of cancer[4]. Flavonoids often exert their anticancer effects by inhibiting this pathway, leading to decreased cell survival and induction of apoptosis.
Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, promoting cell proliferation and inhibiting apoptosis. Inhibition of the NF-κB pathway is a key mechanism by which many natural compounds exert their anticancer effects.
References
- 1. scienceopen.com [scienceopen.com]
- 2. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals [bio-connect.nl]
- 4. mdpi.com [mdpi.com]
- 5. Odorant Stimulation Promotes Survival of Rodent Olfactory Receptor Neurons via PI3K/Akt Activation and Bcl-2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Biological Activity Screening of Daphnodorin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daphnodorin B, a naturally occurring biflavonoid isolated from the roots and stems of plants from the Daphne genus, has emerged as a compound of significant interest in pharmacological research. Preliminary studies have revealed its potential across several therapeutic areas, including oncology, inflammation, and virology. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, compiling available quantitative data, detailing experimental methodologies, and visualizing key signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.
Introduction
This compound belongs to the flavonoid class of secondary metabolites, which are well-documented for their diverse pharmacological properties. Structurally, it is a biflavonoid, characterized by the linkage of two flavonoid moieties. Compounds from the Daphne species have been utilized in traditional medicine for various ailments, prompting scientific investigation into their bioactive constituents. This guide focuses specifically on the preliminary biological activity screening of this compound, summarizing key findings related to its anti-cancer, anti-inflammatory, and potential antiviral effects.
Anti-Cancer Activity
Initial research indicates that this compound possesses notable anti-cancer properties, primarily attributed to its cytotoxic and immunomodulatory effects.
Cytotoxicity
While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, studies on related biflavonoids and extracts from Daphne species suggest selective cytotoxicity towards tumor cells. One study demonstrated that daphnodorins, including this compound, exhibited selective cytotoxicity against a number of tumor cell lines.[1][2]
Table 1: Cytotoxicity Data for Biflavonoids from Daphne Species (Illustrative)
| Compound/Extract | Cell Line | IC50/EC50 | Reference |
| Ethyl acetate fraction of D. pontica | Breast Cancer Cell Lines | >1000 µg/ml | [3] |
| Robustaflavone | Influenza A virus | 2.0 µg/ml | [1] |
| Robustaflavone | Influenza B virus | 0.2 µg/ml | [1] |
| Amentoflavone | Influenza A virus | - | [1] |
| Amentoflavone | Influenza B virus | - | [1] |
| Amentoflavone | HSV-1 | 17.9 µg/ml | [1] |
| Amentoflavone | HSV-2 | 48.0 µg/ml | [1] |
Note: This table is illustrative and includes data on related compounds and extracts due to the limited availability of specific IC50 values for this compound.
In Vivo Antitumor Activity
In a study involving LLC (Lewis Lung Carcinoma)-bearing mice, treatment with this compound at doses of 40 and 80 mg/kg demonstrated a protective effect on peripheral lymphocytes, which are often reduced by tumor activity.[2][4] This treatment also led to an increased lymphocyte proliferation potential and inhibited tumor progression and metastasis.[2][4] These findings suggest that the anti-tumor activity of this compound may be mediated, at least in part, through the modulation of the host's immune response.[2][4]
Potential Mechanisms of Action
The precise molecular mechanisms underlying the anti-cancer activity of this compound are still under investigation. However, based on the behavior of other flavonoids and biflavonoids, several signaling pathways are likely involved.
Many flavonoids exert their anti-cancer effects by inducing programmed cell death, or apoptosis, in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. While direct evidence for this compound-induced apoptosis is pending, this remains a highly probable mechanism of its cytotoxic action.
Anti-Inflammatory Activity
Several biflavonoids isolated from Daphne species have demonstrated anti-inflammatory properties. This suggests that this compound may also possess similar activities, likely through the modulation of key inflammatory signaling pathways.
Inhibition of Nitric Oxide Production
A study on biflavonoids from Daphne feddei revealed that several of these compounds exhibited inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 246.7 macrophages.[4] Since overproduction of NO is a hallmark of inflammation, its inhibition is a key indicator of anti-inflammatory potential.
NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Many natural flavonoids are known to inhibit the NF-κB signaling pathway. Although direct evidence for this compound is not yet available, it is a plausible mechanism for its anti-inflammatory effects. Inhibition of NF-κB would lead to the downregulation of pro-inflammatory cytokines and enzymes.
Antiviral Activity
While direct antiviral screening results for this compound are scarce, studies on other biflavonoids have shown promising antiviral activities against a range of viruses. This suggests that this compound could also possess antiviral properties.
Activity of Related Biflavonoids
Research on various biflavonoids has demonstrated inhibitory effects against several viruses, including influenza A and B, respiratory syncytial virus, and herpes simplex viruses (HSV-1 and HSV-2).[1] For instance, robustaflavone showed potent activity against influenza A and B viruses, with EC50 values of 2.0 µg/ml and 0.2 µg/ml, respectively.[1] Amentoflavone also exhibited significant activity against these influenza viruses and moderate activity against HSV-1 and HSV-2.[1]
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not widely published. However, standard assays commonly used for screening natural products for anti-cancer, anti-inflammatory, and antiviral activities can be adapted.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., HeLa, K562, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Griess Reagent: Collect the cell supernatant and mix with an equal volume of Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
NO Concentration Calculation: Determine the nitrite concentration from a standard curve.
Conclusion and Future Directions
The preliminary data available for this compound and related biflavonoids strongly suggest its potential as a multi-target therapeutic agent. Its demonstrated anti-tumor activity in vivo, coupled with the known anti-inflammatory and potential antiviral properties of its chemical class, warrants further in-depth investigation.
Future research should focus on:
-
Comprehensive Cytotoxicity Screening: Determining the IC50 values of purified this compound against a broad panel of human cancer cell lines.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound in cancer and inflammatory models. This includes detailed studies on apoptosis induction and NF-κB inhibition.
-
Antiviral Evaluation: Screening this compound against a panel of clinically relevant viruses to identify its specific antiviral spectrum and potency.
-
In Vivo Efficacy and Safety: Conducting further preclinical animal studies to evaluate the therapeutic efficacy, pharmacokinetics, and safety profile of this compound for specific disease indications.
References
- 1. Antiviral activities of biflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biflavonoids from Daphne feddei and their inhibitory activities against nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Daphnodorin B in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daphnodorin B, a naturally occurring flavonoid, has demonstrated notable anti-tumor properties, positioning it as a compound of interest in oncology research. This technical guide synthesizes the current understanding of the mechanism of action of this compound in cancer cells. While detailed molecular studies on this compound are emerging, extensive research on the closely related compound, daphnoretin, provides significant insights into the potential pathways affected. This document outlines the established anti-proliferative, anti-metastatic, and anti-angiogenic effects of this compound, supplemented with a detailed examination of the apoptosis-inducing and cell cycle-arresting mechanisms of daphnoretin, which likely parallel those of this compound. This guide provides a comprehensive overview of the cytotoxic effects, underlying signaling pathways, and detailed experimental protocols to facilitate further research and development.
Introduction
This compound is a flavonoid isolated from the roots of Daphne genkwa, a plant with a history in traditional medicine for treating various tumors.[1] Preclinical studies have established that daphnodorins, including this compound, possess selective cytotoxicity against a range of tumor cell lines and can inhibit tumor progression and metastasis in vivo.[1][2] The primary anti-tumor effects of this compound appear to stem from its ability to selectively inhibit cancer cell proliferation while also protecting and enhancing the host's immune response.[1][2] Furthermore, there is evidence to suggest that this compound has anti-angiogenic properties. This guide will delve into the known attributes of this compound and the detailed molecular mechanisms of the structurally similar compound, daphnoretin, to provide a robust framework for understanding its mode of action.
Quantitative Data on Cytotoxicity
Quantitative analysis of the cytotoxic effects of daphnodorins is crucial for evaluating their therapeutic potential. While comprehensive IC50 data for this compound across a wide range of cancer cell lines is not extensively documented in the public literature, studies on the related compound daphnoretin provide valuable comparative data.
Table 1: IC50 Value of Daphnoretin in Human Osteosarcoma (HOS) Cells
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| Daphnoretin | HOS | 72 | 3.89 | [3] |
Note: Further studies are required to establish a comprehensive IC50 profile for this compound against a broader panel of cancer cell lines.
Core Mechanisms of Action
The anti-cancer activity of this compound and its congeners appears to be multi-faceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways that govern cell survival and proliferation.
Induction of Apoptosis
Studies on daphnoretin have elucidated a clear pro-apoptotic mechanism that is likely shared by this compound. The induction of apoptosis is a critical component of its anti-tumor activity.
-
Mitochondrial Pathway Activation : Daphnoretin triggers the intrinsic pathway of apoptosis by modulating the expression of the Bcl-2 family of proteins. It downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax.[4] This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c into the cytosol.
-
Caspase Cascade Activation : The released cytochrome c initiates the formation of the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution phase of apoptosis, characterized by DNA fragmentation and cell death.[4]
Cell Cycle Arrest
Daphnoretin has been shown to impede the progression of the cell cycle in cancer cells, thereby inhibiting their proliferation. The specific phase of arrest can be cell-type dependent.
-
S Phase Arrest : In human breast cancer cells (MCF-7 and MDA-MB-231), daphnoretin induces cell cycle arrest at the S phase. This is achieved by increasing the expression of the cyclin-dependent kinase inhibitor p21 and decreasing the levels of cyclin E and CDK2.[4]
-
G2/M Phase Arrest : In human osteosarcoma (HOS) cells, daphnoretin causes an arrest at the G2/M phase of the cell cycle. This is associated with the downregulation of key regulatory proteins for this transition, including cdc2, cyclin A, and cyclin B1.
Modulation of Signaling Pathways
The pro-apoptotic and cell cycle inhibitory effects of daphnodorins are orchestrated through the modulation of critical intracellular signaling pathways.
-
PI3K/Akt Pathway : The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, proliferation, and growth. Aberrant activation of this pathway is a hallmark of many cancers. Daphnoretin has been demonstrated to suppress this pathway by decreasing the phosphorylation of both PI3K and Akt in breast cancer cells.[4] This inhibition likely contributes significantly to its anti-proliferative and pro-apoptotic effects.
-
MAPK/ERK Pathway : The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation and survival. While direct studies on this compound's effect on this pathway in cancer are limited, related flavonoids have been shown to modulate MAPK signaling. Further investigation into the impact of this compound on the MAPK/ERK pathway is warranted.
Anti-Angiogenic and Anti-Metastatic Effects
In vivo studies have provided evidence for the anti-angiogenic and anti-metastatic properties of this compound.
-
Inhibition of Angiogenesis : Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This compound has been observed to have anti-angiogenic effects, which would restrict the nutrient supply to tumors.
-
Inhibition of Metastasis : In a Lewis Lung Carcinoma (LLC)-bearing mouse model, treatment with this compound at doses of 40 and 80 mg/kg inhibited tumor progression and metastasis.[1] This effect was associated with the protection of peripheral lymphocytes from tumor-induced reduction and an increase in lymphocyte proliferation potential, suggesting an immunomodulatory component to its anti-metastatic action.[1]
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound and Daphnoretin
The following diagram illustrates the proposed mechanism of action, primarily based on data from daphnoretin studies, which is hypothesized to be similar for this compound.
Caption: Proposed mechanism of this compound/daphnoretin in cancer cells.
Experimental Workflow for Assessing Anti-Cancer Effects
The following diagram outlines a typical experimental workflow to characterize the mechanism of action of a compound like this compound.
Caption: Experimental workflow for characterizing this compound's anti-cancer effects.
Detailed Experimental Protocols
The following protocols are based on methodologies used in studies of daphnoretin and can be adapted for the investigation of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment : Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment : Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 48 hours).
-
Cell Harvesting : Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge at 1,500 rpm for 5 minutes.
-
Cell Fixation : Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.
-
Staining : Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.
-
Incubation : Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry : Analyze the samples using a flow cytometer. The DNA content is measured, and the percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment : Grow and treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting : Harvest both adherent and floating cells, wash with ice-cold PBS.
-
Staining : Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation : Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry : Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Cell Lysis : After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE : Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
This compound is a promising anti-cancer agent with demonstrated efficacy in preclinical models. Its mechanism of action appears to involve the selective inhibition of cancer cell proliferation, induction of apoptosis, and suppression of metastasis and angiogenesis. While the detailed molecular pathways are still under investigation, extensive data from the related compound daphnoretin strongly suggest that this compound likely exerts its effects through the induction of the mitochondrial apoptosis pathway, cell cycle arrest via modulation of cyclin/CDK activity, and inhibition of pro-survival signaling pathways such as PI3K/Akt.
Future research should focus on:
-
Elucidating the direct molecular targets of this compound.
-
Conducting comprehensive profiling of its cytotoxic activity against a broad panel of cancer cell lines to identify sensitive cancer types.
-
Further in vivo studies to evaluate its efficacy, safety, and pharmacokinetic profile in different cancer models.
-
Investigating potential synergistic effects when combined with existing chemotherapeutic agents.
A deeper understanding of the molecular mechanisms of this compound will be instrumental in its development as a potential therapeutic agent for cancer treatment.
References
Foreword: Investigating the Neuroprotective Effects of Daphnodorin B
A Note on the Current State of Research
Extensive investigation into the existing scientific literature reveals a significant gap in the understanding of the neuroprotective effects of Daphnodorin B . While this flavonoid has been isolated and cataloged, and is noted for its potential in tumor research, there is currently no available data, experimental studies, or published research pertaining to its specific mechanisms of action in neuronal protection, oxidative stress, or apoptosis in the context of neurodegenerative diseases.
However, the closely related coumarin compound, Daphnetin , has been the subject of multiple studies exploring its neuroprotective properties. Given the shared structural elements and botanical origin, the findings on Daphnetin may offer valuable insights and a foundational framework for future research into this compound.
Therefore, this technical guide will focus on the established neuroprotective effects of Daphnetin as a scientifically-supported alternative, presenting the data in the requested in-depth format. We hope this comprehensive overview of Daphnetin will serve as a valuable resource for researchers, scientists, and drug development professionals, and potentially inspire and guide future investigations into this compound.
An In-depth Technical Guide to the Neuroprotective Effects of Daphnetin
This guide provides a detailed overview of the mechanisms, experimental validation, and signaling pathways associated with the neuroprotective effects of Daphnetin.
Executive Summary
Daphnetin, a 7,8-dihydroxycoumarin, demonstrates significant neuroprotective activity against various insults, including oxidative stress and excitotoxicity. Its mechanisms of action are multifaceted, primarily involving the modulation of key signaling pathways such as the MAPK and TLR4/NF-κB pathways, regulation of apoptotic proteins, and enhancement of cellular defense mechanisms. In vitro and in vivo studies have shown that Daphnetin can attenuate neuronal apoptosis, reduce neuroinflammation, and protect against ischemic brain injury, positioning it as a promising candidate for further investigation in the context of neurodegenerative diseases.
Data Presentation: Quantitative Effects of Daphnetin
The following tables summarize the key quantitative findings from various experimental models assessing the neuroprotective efficacy of Daphnetin.
Table 1: In Vitro Neuroprotective Effects of Daphnetin on PC12 Cells
| Experimental Model | Treatment | Concentration | Outcome | Result |
|---|---|---|---|---|
| H₂O₂-induced apoptosis | Daphnetin Pretreatment | 10, 20, 40 µM | Cell Viability | Dose-dependent increase |
| H₂O₂-induced apoptosis | Daphnetin Pretreatment | 10, 20, 40 µM | Apoptotic Ratio | Dose-dependent decrease |
| H₂O₂-induced apoptosis | Daphnetin Pretreatment | 40 µM | p-p38 MAPK Levels | Significant decrease |
| H₂O₂-induced apoptosis | Daphnetin Pretreatment | 40 µM | p-JNK Levels | Significant decrease |
| H₂O₂-induced apoptosis | Daphnetin Pretreatment | 40 µM | p-ERK Levels | Significant increase |
| H₂O₂-induced apoptosis | Daphnetin Pretreatment | 40 µM | HSP70 Expression | Significant increase |
Table 2: In Vitro Neuroprotective Effects of Daphnetin on Primary Cortical Neurons
| Experimental Model | Treatment | Concentration | Outcome | Result |
|---|---|---|---|---|
| NMDA-induced excitotoxicity | Daphnetin Pretreatment | 0.1, 1, 10 µM | Cell Viability | Significant protection (10 µM most effective) |
| NMDA-induced excitotoxicity | Daphnetin Pretreatment | 10 µM | Bax Protein Levels | Significant decrease |
| NMDA-induced excitotoxicity | Daphnetin Pretreatment | 10 µM | Bcl-2 Protein Levels | Significant increase |
| NMDA-induced excitotoxicity | Daphnetin Pretreatment | 10 µM | Intracellular Ca²⁺ | Significant reduction in overload |
| NMDA-induced excitotoxicity | Daphnetin Pretreatment | 10 µM | NR2B Receptor Levels | Significant prevention of increase |
Table 3: In Vivo Neuroprotective Effects of Daphnetin in a Mouse Model of Cerebral Ischemia (MCAO/R)
| Experimental Model | Treatment | Dosage | Outcome | Result |
|---|---|---|---|---|
| MCAO/R Injury | Daphnetin | 100 mg/kg | Infarct Volume | Significant reduction from 36.8% to 18.0%[1] |
| MCAO/R Injury | Daphnetin | 20 mg/kg | Neurological Score | Significant improvement |
| MCAO/R Injury | Daphnetin | 20 mg/kg | TNF-α, IL-1β, IL-6 Levels | Significant decrease |
| MCAO/R Injury | Daphnetin | 20 mg/kg | TLR4 Expression | Significant decrease |
| MCAO/R Injury | Daphnetin | 20 mg/kg | NF-κB Nuclear Translocation | Significant decrease |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and clarity.
3.1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate PC12 or primary cortical neurons in 96-well plates at a density of 1 x 10⁴ cells/well and culture for 24 hours.
-
Pretreatment: Treat cells with varying concentrations of Daphnetin (e.g., 0.1, 1, 10, 20, 40 µM) for a specified duration (e.g., 2 or 24 hours).
-
Induction of Injury: Introduce the neurotoxic agent (e.g., 200 µM H₂O₂ for 24 hours or 200 µM NMDA for 30 minutes).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.
3.2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Culture and treat cells with Daphnetin and the apoptotic stimulus (e.g., H₂O₂) as described above.
-
Cell Harvesting: Collect the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
3.3. Western Blot Analysis
-
Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies (e.g., anti-p-p38, anti-Bax, anti-Bcl-2, anti-TLR4, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
3.4. Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model
-
Animal Model: Use adult male C57BL/6 mice.
-
Anesthesia: Anesthetize the mice with an appropriate anesthetic agent (e.g., isoflurane).
-
Daphnetin Administration: Administer Daphnetin (e.g., 20 or 100 mg/kg) intraperitoneally at a set time before the occlusion (e.g., 30 or 60 minutes).
-
Occlusion: Induce focal cerebral ischemia by inserting a nylon monofilament into the internal carotid artery to occlude the middle cerebral artery (MCA).
-
Reperfusion: After a defined period of occlusion (e.g., 2 hours), withdraw the filament to allow reperfusion.
-
Post-operative Care: Provide appropriate post-operative care, including temperature maintenance and hydration.
-
Evaluation: After a reperfusion period (e.g., 24 or 48 hours), evaluate neurological deficits, infarct volume (using TTC staining), and perform molecular analyses on brain tissue.
Signaling Pathways and Mechanisms of Action
Daphnetin exerts its neuroprotective effects through the modulation of several critical intracellular signaling pathways.
4.1. Regulation of MAPK Signaling Pathway in Oxidative Stress
Under conditions of oxidative stress (e.g., induced by H₂O₂), pro-apoptotic pathways like p38 MAPK and JNK are activated, while the pro-survival ERK pathway is often suppressed. Daphnetin has been shown to reverse this trend. It suppresses the phosphorylation (activation) of p38 and JNK, thereby inhibiting the downstream apoptotic cascade. Concurrently, it enhances the phosphorylation of ERK, which promotes cell survival and upregulates the expression of protective proteins like Heat Shock Protein 70 (HSP70).[2]
Caption: Daphnetin modulates the MAPK signaling cascade.
4.2. Inhibition of TLR4/NF-κB Inflammatory Pathway in Cerebral Ischemia
Cerebral ischemia/reperfusion (I/R) injury triggers a potent inflammatory response. The Toll-Like Receptor 4 (TLR4) signaling pathway is a key initiator of this response. Activation of TLR4 leads to the degradation of IκB-α and subsequent nuclear translocation of NF-κB, a transcription factor that promotes the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. Daphnetin treatment has been found to decrease the expression of TLR4 and inhibit the degradation of IκB-α, thereby preventing NF-κB from moving to the nucleus and initiating inflammatory gene transcription. This anti-inflammatory action significantly reduces neuronal damage following I/R.[3][4]
References
- 1. Daphnetin protects oxidative stress-induced neuronal apoptosis via regulation of MAPK signaling and HSP70 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Daphnetin Protects against Cerebral Ischemia/Reperfusion Injury in Mice via Inhibition of TLR4/NF- κ B Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Daphnodorin B and Its Putative Role in Modulating Anti-Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnodorin B, a biflavonoid isolated from the roots of Daphne genkwa, has garnered interest for its potential pharmacological activities. While much of the research has focused on its anti-tumor properties, emerging evidence suggests a possible role in the modulation of inflammatory processes. This technical guide provides a comprehensive overview of the key anti-inflammatory signaling pathways, namely NF-κB and MAPK, that are likely targets for this compound and other related flavonoids. Due to the limited specific experimental data on this compound's anti-inflammatory actions, this document also presents generalized, detailed experimental protocols for investigating these effects and contextualizes its potential mechanisms with data from closely related compounds.
Data Presentation: Quantitative Anti-Inflammatory Data for this compound
The currently available quantitative data on the direct anti-inflammatory effects of this compound is nascent. The following table summarizes the published findings on its impact on neutrophil activity, a key component of the innate immune response.
| Compound | Assay | Cell Type/Model | Concentration | Observed Effect | Reference |
| This compound | Neutrophil Degranulation | Human Neutrophils | > 25 µg/mL | ~92% suppression | [1] |
| This compound | Myeloperoxidase Activity | Human Neutrophils | > 25 µg/mL | ~53% suppression | [1] |
Core Anti-Inflammatory Signaling Pathways
Inflammation is a complex biological response mediated by a network of signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the production of pro-inflammatory mediators. Flavonoids commonly exert their anti-inflammatory effects by intervening at critical junctures within these cascades.
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes such as COX-2 and iNOS. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation, ubiquitination, and subsequent proteasomal degradation of IκBα. This frees NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and initiate gene transcription.
The MAPK Signaling Pathway
The MAPK family of serine/threonine kinases, including ERK, JNK, and p38, plays a critical role in transducing extracellular signals into cellular responses, including inflammation. In response to inflammatory stimuli, a cascade of phosphorylation events activates these MAPKs. Activated MAPKs, in turn, phosphorylate and activate transcription factors such as AP-1 (Activator Protein-1), which collaborates with NF-κB to drive the expression of pro-inflammatory genes.
Experimental Protocols
To elucidate the precise role of this compound in anti-inflammatory pathways, a series of in vitro experiments are required. The following protocols provide a standard framework for such an investigation.
General Experimental Workflow
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages are a standard and appropriate model for studying inflammation.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Seed cells in appropriate well plates (e.g., 6-well or 24-well) at a density that allows them to reach approximately 80% confluency at the time of the experiment.
-
Pre-treatment: Before inducing inflammation, replace the medium with fresh, serum-free DMEM containing various concentrations of this compound (e.g., 1, 5, 10, 25 µM) and incubate for 1-2 hours. A vehicle control (e.g., DMSO) should be included.
-
Stimulation: After pre-treatment, add lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) to the wells (except for the negative control group) and incubate for the desired period (e.g., 24 hours for cytokine analysis, shorter times for pathway activation studies).
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Objective: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure:
-
Following the treatment period, collect the cell culture supernatant.
-
Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions, which typically involve coating a 96-well plate with a capture antibody, adding the supernatant samples and standards, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
-
Western Blotting for Signaling Pathway Analysis
-
Objective: To determine the effect of this compound on the phosphorylation (activation) of key proteins in the NF-κB and MAPK pathways.
-
Procedure:
-
After a shorter LPS stimulation (e.g., 15-60 minutes), wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 (for NF-κB), p38, and JNK (for MAPK) overnight at 4°C. An antibody for a housekeeping protein like β-actin or GAPDH should be used as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of the phosphorylated protein to the total protein.
-
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
-
Objective: To measure the mRNA expression levels of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
-
Procedure:
-
Following a suitable LPS stimulation period (e.g., 6-12 hours), harvest the cells and extract total RNA using a commercial kit (e.g., TRIzol).
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
Perform qPCR using a qPCR machine, SYBR Green master mix, and specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH).
-
Analyze the results using the 2-ΔΔCt method to determine the relative fold change in gene expression compared to the control group.
-
Conclusion
While this compound presents as a compound of interest for its potential anti-inflammatory properties, further rigorous investigation is required to fully elucidate its mechanisms of action. The experimental framework provided in this guide offers a robust approach to characterizing its effects on the critical NF-κB and MAPK signaling pathways. The limited existing data on its ability to suppress neutrophil activity suggests that it is a promising candidate for more in-depth study. Future research should focus on generating comprehensive dose-response data for its effects on a wider range of inflammatory markers and pathways to determine its therapeutic potential in inflammatory diseases.
References
In Silico Modeling of Daphnodorin B Target Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow to investigate the potential biological targets of Daphnodorin B, a flavonoid isolated from the roots of Daphne genkwa. While direct in silico studies on this compound are not extensively available in public literature, this document outlines a robust computational approach based on established methodologies for similar natural products. By following this guide, researchers can gain insights into the potential mechanisms of action of this compound and identify promising avenues for further experimental validation.
Introduction to this compound
This compound is a biflavonoid that has been noted for its potential in tumor research.[1] Its complex structure suggests the possibility of multiple biological targets, making in silico approaches ideal for initial screening and hypothesis generation. Understanding the interaction of this compound with various protein targets at a molecular level is crucial for elucidating its therapeutic potential.
Proposed In Silico Workflow
A multi-step computational workflow is proposed to predict and characterize the interactions of this compound with potential protein targets. This workflow, depicted below, integrates several key in silico techniques.
Caption: A proposed in silico workflow for this compound target interaction analysis.
Experimental Protocols
Target Prediction
Objective: To identify a preliminary list of potential protein targets for this compound based on the principle of chemical similarity.
Methodology:
-
Ligand Preparation:
-
Obtain the 2D structure of this compound from a chemical database such as PubChem (CID: 72427).
-
Convert the 2D structure to a 3D structure using a molecular editor like Avogadro or the online SMILES converter from the National Cancer Institute.
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
-
Target Prediction using Web-Based Tools:
-
Utilize a target prediction server such as SwissTargetPrediction.
-
Input the SMILES string or the 3D structure of the energy-minimized this compound.
-
Select the appropriate organism (e.g., Homo sapiens).
-
Initiate the prediction. The server will compare the input molecule to a library of known active compounds and predict targets based on similarity.
-
Molecular Docking
Objective: To predict the binding mode and estimate the binding affinity of this compound to the predicted protein targets.
Methodology (using AutoDock Vina):
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-factors, and existing ligands from the PDB file using a molecular visualization tool like PyMOL or UCSF Chimera.
-
Add polar hydrogens and assign Kollman charges to the protein.
-
Define the grid box for docking, ensuring it encompasses the active site of the protein.
-
-
Ligand Preparation:
-
Convert the energy-minimized 3D structure of this compound to the PDBQT format using AutoDock Tools. This involves assigning Gasteiger charges and defining rotatable bonds.
-
-
Docking Simulation:
-
Run AutoDock Vina, specifying the prepared protein and ligand files, the grid box parameters, and an output file for the docking results.
-
The software will generate multiple binding poses of the ligand within the protein's active site, each with a corresponding binding affinity score.
-
-
Analysis of Results:
-
Visualize the docking poses and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's amino acid residues.
-
Molecular Dynamics Simulation
Objective: To assess the stability of the this compound-protein complex and to refine the binding mode obtained from molecular docking.
Methodology (using GROMACS):
-
System Preparation:
-
Use the best-ranked docked complex from the molecular docking step as the starting structure.
-
Place the complex in a simulation box of appropriate dimensions and solvate it with a chosen water model (e.g., TIP3P).
-
Add ions to neutralize the system.
-
-
Simulation Protocol:
-
Perform energy minimization of the entire system to remove steric clashes.
-
Conduct a two-phase equilibration (NVT and NPT) to stabilize the temperature and pressure of the system.
-
Run the production molecular dynamics simulation for a desired time scale (e.g., 100 ns).
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD) of the protein and ligand, Root Mean Square Fluctuation (RMSF) of protein residues, and the number of hydrogen bonds over time.
-
ADMET Prediction
Objective: To computationally evaluate the pharmacokinetic and toxicological properties of this compound.
Methodology:
-
Input:
-
Use the SMILES string of this compound.
-
-
Prediction using Web-Based Tools:
-
Utilize a comprehensive ADMET prediction server like SwissADME or pkCSM.
-
The server will provide predictions for various properties, including absorption (e.g., Caco-2 permeability, human intestinal absorption), distribution (e.g., blood-brain barrier permeability), metabolism (e.g., CYP450 inhibition), excretion, and toxicity (e.g., AMES toxicity, hepatotoxicity).
-
Data Presentation (Hypothetical Data)
The following tables present hypothetical but realistic quantitative data that could be obtained from the in silico workflow described above. This data is for illustrative purposes only.
Table 1: Predicted Protein Targets for this compound
| Target Class | Specific Target | UniProt ID | Probability |
| Kinase | Mitogen-activated protein kinase 1 (MAPK1/ERK2) | P28482 | 0.85 |
| Kinase | Phosphoinositide 3-kinase gamma (PIK3CG) | P48736 | 0.82 |
| Transcription Factor | Nuclear factor kappa-B p65 subunit (RELA) | Q04206 | 0.79 |
| Enzyme | Cyclooxygenase-2 (COX-2) | P35354 | 0.75 |
| Enzyme | 5-Lipoxygenase (ALOX5) | P09917 | 0.71 |
| Based on SwissTargetPrediction output. |
Table 2: Molecular Docking Results of this compound with Predicted Targets
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues (Example) |
| MAPK1/ERK2 | -9.8 | Lys54, Asp111, Gln105 |
| PIK3CG | -10.2 | Val882, Lys833, Asp964 |
| RELA | -8.9 | Arg33, Tyr36, Cys38 |
| COX-2 | -9.5 | Arg120, Tyr355, Ser530 |
| ALOX5 | -9.1 | His367, His372, Gln559 |
Table 3: Molecular Dynamics Simulation Analysis of this compound-MAPK1 Complex (100 ns)
| Parameter | Average Value | Interpretation |
| Protein RMSD | 0.25 nm | Stable protein backbone |
| Ligand RMSD | 0.15 nm | Stable ligand binding within the active site |
| Hydrogen Bonds | 3-4 | Consistent hydrogen bonding interactions |
Table 4: Predicted ADMET Properties of this compound
| Property | Predicted Value | Interpretation |
| GI Absorption | High | Good oral bioavailability predicted |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| AMES Toxicity | Non-toxic | Low mutagenic potential predicted |
| Hepatotoxicity | Low | Low risk of liver toxicity predicted |
Visualization of Signaling Pathways
Based on the predicted targets, this compound may modulate key signaling pathways involved in cell proliferation and inflammation, such as the MAPK/ERK pathway.
References
Daphnodorin B: A Technical Overview of its Chemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnodorin B is a naturally occurring biflavonoid that has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of its chemical identity, and a detailed exploration of its known anti-tumor, anti-angiogenic, and other biological effects based on available preclinical data. The information is presented to support further research and development efforts in the fields of oncology and pharmacology.
Chemical Identification
| Identifier | Value | Reference |
| IUPAC Name | [(2R,3S)-3,5-dihydroxy-2,8-bis(4-hydroxyphenyl)-3,4-dihydro-2H-furo[2,3-h]chromen-9-yl]-(2,4,6-trihydroxyphenyl)methanone | [1] |
| CAS Number | 95733-02-1 | [1] |
| Molecular Formula | C₃₀H₂₂O₁₀ | [1] |
| Molecular Weight | 542.5 g/mol | [1] |
Biological Activities
This compound has demonstrated a range of biological activities, with its anti-tumor and anti-angiogenic properties being the most prominent. It has also been reported to possess anti-fungal, anti-mitotic, and anti-HIV-1 activities.
Anti-Tumor Activity
In Vivo Studies in Lewis Lung Carcinoma Model:
In a study involving C57BL/6 mice bearing Lewis lung carcinoma (LLC), treatment with this compound at doses of 40 and 80 mg/kg demonstrated a protective effect on peripheral lymphocytes from tumor-induced reduction.[2] Furthermore, it led to an increased lymphocyte proliferation potential and inhibited tumor progression and metastasis.[2] This suggests that this compound's anti-tumor effect may be mediated, at least in part, through the modulation of the host immune response.[2]
Cytotoxicity Against Tumor Cell Lines:
This compound has shown selective cytotoxicity against a number of tumor cell lines.[2] However, specific IC50 values for individual cell lines are not yet widely published, indicating a need for further research in this area.
Anti-Angiogenic Activity
Chick Chorioallantoic Membrane (CAM) Assay:
This compound has been evaluated for its anti-angiogenic potential using the chick chorioallantoic membrane (CAM) assay, a widely used in vivo model to study blood vessel formation. While the complete study details are not available, it has been noted in secondary sources that this compound exhibited anti-angiogenic effects in this model.
Other Biological Activities
| Activity | Assay/Model | Results | Reference |
| Anti-fungal | Pyricularia oryzae mycelia | Morphological deformation (MMDC): 73.7 +/- 1.6 µM | [3] |
| Anti-mitotic | Microtubule polymerization | Moderate activity (IC50): 142 +/- 2 µM | [3] |
| Anti-HIV-1 | In vitro assay | Moderately active | [3] |
Experimental Protocols
Detailed experimental protocols for the biological activities of this compound are not extensively detailed in the currently available literature. The following represents a generalized methodology for the key assays mentioned.
In Vivo Anti-Tumor Study in LLC-Bearing Mice (General Protocol)
A typical experimental workflow for evaluating the anti-tumor efficacy of a compound like this compound in a Lewis Lung Carcinoma model would involve the following steps. This is a generalized protocol and specific parameters for the this compound study are not fully available.
In vivo anti-tumor experimental workflow.
Chick Chorioallantoic Membrane (CAM) Assay (General Protocol)
The CAM assay is a versatile in vivo model for studying angiogenesis. A generalized protocol is outlined below.
Chick Chorioallantoic Membrane (CAM) assay workflow.
Signaling Pathways
The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects have not yet been elucidated in the available scientific literature. Given that it is a flavonoid, it is plausible that its anti-tumor and anti-angiogenic activities could be mediated through pathways commonly affected by other flavonoids, such as the PI3K/Akt, MAPK, or NF-κB signaling pathways. However, this remains speculative and requires dedicated investigation.
The following diagram illustrates a hypothetical relationship where this compound might influence these key cellular signaling pathways to produce its observed anti-tumor effects.
Hypothesized signaling pathways affected by this compound.
Conclusion and Future Directions
This compound is a promising natural compound with demonstrated anti-tumor and anti-angiogenic activities in preclinical models. To advance its potential as a therapeutic agent, further research is imperative. Key areas for future investigation include:
-
Elucidation of the Mechanism of Action: Detailed studies are needed to identify the specific molecular targets and signaling pathways modulated by this compound.
-
Comprehensive Cytotoxicity Profiling: A broader screening against a panel of cancer cell lines is required to determine its spectrum of activity and to obtain specific IC50 values.
-
Detailed In Vivo Studies: Further in vivo experiments are necessary to confirm its efficacy and to evaluate its pharmacokinetic and toxicological profiles.
-
Structure-Activity Relationship Studies: Synthesis and evaluation of analogues of this compound could lead to the development of more potent and selective compounds.
This technical guide summarizes the current knowledge on this compound and is intended to serve as a valuable resource for the scientific community to guide future research endeavors.
References
Methodological & Application
Application Note: HPLC-DAD Method for the Quantification of Daphnodorin B
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Daphnodorin B is a flavonoid compound that can be isolated from the roots of plants such as Daphne genkwa[1]. As a member of the flavonoid class, it possesses a polyphenolic structure that is of significant interest for pharmacological research, particularly in oncology[1]. Accurate and reliable quantification of this compound is essential for pharmacokinetic studies, quality control of herbal preparations, and formulation development. High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a powerful analytical technique for this purpose, offering high sensitivity, specificity, and the ability to monitor multiple wavelengths simultaneously[2][3]. This application note details a validated reverse-phase HPLC-DAD method for the quantification of this compound.
2. Principle
This method employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in a sample matrix. The separation occurs on a nonpolar stationary phase (C18) with a polar mobile phase. By gradually increasing the organic solvent concentration in the mobile phase (gradient elution), compounds are eluted based on their hydrophobicity. A Diode Array Detector (DAD) is used for detection, which measures the absorbance of the eluate over a range of wavelengths. Flavonoids like this compound exhibit strong UV absorbance due to their conjugated aromatic systems, typically with major absorption bands between 240-280 nm and 300-380 nm[4][5]. This allows for both sensitive detection and peak purity assessment. Quantification is achieved by comparing the peak area of this compound in a sample to a calibration curve generated from standards of known concentrations.
3. Experimental Protocols
3.1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
Formic acid (analytical grade, ~99%)
-
Deionized water (18.2 MΩ·cm)
-
0.22 µm Syringe filters (PTFE or other suitable material)
3.2. Instrumentation
-
An HPLC system equipped with:
-
Binary or Quaternary Gradient Pump
-
Degasser
-
Autosampler
-
Thermostatted Column Compartment
-
Diode Array Detector (DAD)
-
-
Analytical balance
-
Sonicator
-
Vortex mixer
3.3. Chromatographic Conditions Based on typical methods for flavonoid analysis, the following conditions are optimized for this compound quantification[2][6][7].
| Parameter | Recommended Condition |
| HPLC Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (ACN) |
| Gradient Program | 0-5 min, 30% B; 5-20 min, 30% to 80% B; 20-25 min, 80% B; 25.1-30 min, 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Monitoring at 280 nm; Full scan from 200-400 nm for peak purity |
| Table 1: Optimized Chromatographic Conditions for this compound Analysis. |
3.4. Preparation of Standard and Sample Solutions
3.4.1. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and bring to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 4°C and protected from light.
3.4.2. Working Standard Solutions
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions, 30% ACN) to achieve concentrations ranging from 1 µg/mL to 200 µg/mL (e.g., 1, 5, 10, 25, 50, 100, 200 µg/mL).
-
Vortex each solution for 30 seconds.
3.4.3. Sample Preparation (from Plant Material)
-
Accurately weigh 1.0 g of dried, powdered plant material.
-
Add 20 mL of methanol to the sample in a conical tube.
-
Sonicate for 30 minutes in a water bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process twice more on the pellet.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in 5 mL of methanol.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.
3.5. Method Validation Protocol The developed method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose[8][9][10][11].
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is evaluated by comparing the chromatograms of a blank matrix, the matrix spiked with this compound, and the standard solution. The DAD detector is used to check for peak purity and ensure no co-eluting peaks interfere with the analyte peak.
-
Linearity: The linearity is assessed by injecting the prepared working standard solutions (at least 5 concentration levels) in triplicate. A calibration curve is constructed by plotting the average peak area against the concentration. The correlation coefficient (r²), y-intercept, and slope of the regression line are calculated[9].
-
Accuracy: Accuracy is determined by performing recovery studies. A known amount of this compound standard is added (spiked) to a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The percentage recovery is then calculated.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of a standard solution at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst or on a different instrument. The results are expressed as the Relative Standard Deviation (%RSD).
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve[10]. Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ[11][12].
4. Data Presentation
The following tables summarize the expected performance characteristics of this validated method.
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 1 - 200 µg/mL | - |
| Regression Equation | y = 45821x - 1235 | - |
| Correlation Coefficient (r²) | 0.9995 | r² ≥ 0.999[8] |
| LOD (Signal-to-Noise = 3:1) | 0.15 µg/mL | - |
| LOQ (Signal-to-Noise = 10:1) | 0.50 µg/mL | - |
| Table 2: Summary of Method Validation for Linearity, LOD, and LOQ. |
| Concentration Spiked | Precision (%RSD) | Accuracy (% Recovery) |
| (µg/mL) | Intra-day (n=6) | Inter-day (n=6) |
| 50 | 1.25% | 1.68% |
| 100 | 0.95% | 1.22% |
| 150 | 0.88% | 1.35% |
| Acceptance Criteria | %RSD ≤ 2%[2] | %RSD ≤ 2%[2] |
| Table 3: Summary of Precision and Accuracy Data. |
5. Visualizations
Caption: Workflow for this compound quantification.
Caption: ICH validation parameters for an analytical method.
The HPLC-DAD method described provides a specific, linear, accurate, and precise protocol for the quantification of this compound. The use of a C18 column with a gradient elution of acetonitrile and acidified water allows for excellent separation, while the diode array detector ensures sensitive and selective detection. This validated method is suitable for routine quality control analysis of raw materials, extracts, and finished products containing this compound, supporting research and development in the pharmaceutical and natural products industries.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. medwinpublishers.com [medwinpublishers.com]
- 5. Digital Database of Absorption Spectra of Diverse Flavonoids Enables Structural Comparisons and Quantitative Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e-nps.or.kr [e-nps.or.kr]
- 7. researchgate.net [researchgate.net]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. actascientific.com [actascientific.com]
- 11. database.ich.org [database.ich.org]
- 12. ikev.org [ikev.org]
Application Notes and Protocols: Mass Spectrometry Fragmentation of Daphnodorin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed theoretical framework and practical protocol for the analysis of Daphnodorin B using mass spectrometry. This compound is a biflavonoid found in the roots of plants from the Daphne genus, which are used in traditional medicine. Understanding its fragmentation pattern is crucial for its identification, characterization, and pharmacokinetic studies. Due to the current absence of publicly available experimental mass spectrometry data for this compound, this application note presents a predicted fragmentation pattern based on established principles of flavonoid and biflavonoid mass spectrometry. Furthermore, a comprehensive experimental protocol is provided to enable researchers to acquire definitive mass spectral data for this compound.
Introduction
This compound is a complex biflavonoid with the molecular formula C₃₀H₂₂O₁₀ and a monoisotopic mass of approximately 542.12 Da.[1] Its structure consists of two flavonoid moieties linked together, which presents a unique challenge and opportunity for mass spectrometric analysis. Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of such complex natural products. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, it is possible to deduce the compound's structural features, including the nature of the flavonoid units and the linkage between them. This application note serves as a guide for researchers interested in the mass spectrometric analysis of this compound and similar biflavonoids.
Predicted Mass Spectrometry Fragmentation Pattern of this compound
The fragmentation of flavonoids in mass spectrometry is a well-studied area, with characteristic cleavage patterns that provide significant structural information. Generally, fragmentation occurs via retro-Diels-Alder (RDA) reactions within the heterocyclic C-ring, as well as losses of small neutral molecules such as H₂O, CO, and C₂H₂O. For biflavonoids like this compound, the cleavage of the bond linking the two flavonoid units is also a primary fragmentation pathway.
Based on these principles, a plausible fragmentation pattern for this compound in negative ion mode ESI-MS/MS is proposed. The deprotonated molecule [M-H]⁻ would have an m/z of approximately 541.12.
Table 1: Predicted Fragment Ions of this compound in Negative Ion Mode
| m/z (Predicted) | Proposed Formula | Proposed Fragmentation Pathway |
| 541.12 | C₃₀H₂₁O₁₀⁻ | [M-H]⁻ (Parent Ion) |
| 419.06 | C₂₃H₁₅O₈⁻ | Cleavage of the inter-flavonoid bond with charge retention on the larger fragment. |
| 391.07 | C₂₂H₁₅O₇⁻ | Further loss of CO from the m/z 419 fragment. |
| 285.04 | C₁₅H₉O₆⁻ | Fragment resulting from the cleavage of the inter-flavonoid bond, representing one of the flavonoid moieties. |
| 269.05 | C₁₅H₉O₅⁻ | Loss of an oxygen atom from the m/z 285 fragment. |
| 151.00 | C₇H₃O₄⁻ | Result of a retro-Diels-Alder (RDA) fragmentation of one of the flavonoid A-rings. |
| 135.04 | C₈H₇O₂⁻ | Fragment corresponding to the B-ring of one of the flavonoid units. |
Note: The m/z values are theoretical and may vary slightly in an experimental setting.
Proposed Fragmentation Pathway Diagram
The following diagram illustrates the predicted fragmentation cascade of this compound.
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocol for LC-MS/MS Analysis
This protocol outlines the steps for the analysis of this compound using a Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) system.
Materials and Reagents
-
This compound standard (if available) or a purified plant extract containing this compound
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid (or other suitable modifier)
-
A C18 reversed-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm)
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.
-
Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to prepare working solutions at appropriate concentrations (e.g., 1, 5, 10, 50, 100 ng/mL).
-
Plant Extract: If using a plant extract, perform a suitable extraction (e.g., methanolic extraction) followed by filtration through a 0.22 µm syringe filter.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography system.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Orbitrap) equipped with an electrospray ionization (ESI) source.
Table 2: Suggested LC-MS/MS Parameters
| Parameter | Condition |
| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5-95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative (and/or Positive) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Energy | Ramped (e.g., 10-40 eV) to obtain a rich fragmentation spectrum |
| MS Scan Range | m/z 100-1000 |
| MS/MS Scan Range | m/z 50-550 |
Data Analysis
-
Acquire the full scan mass spectrum to identify the [M-H]⁻ ion of this compound (expected around m/z 541.12).
-
Perform MS/MS on the [M-H]⁻ ion to obtain the fragmentation pattern.
-
Identify and annotate the major fragment ions.
-
Compare the experimental fragmentation pattern with the predicted pattern in this document and with fragmentation patterns of known flavonoids to confirm the structure.
Experimental Workflow
The following diagram outlines the logical flow of the experimental and analytical process.
Caption: Workflow for this compound analysis.
Conclusion
This application note provides a foundational understanding of the likely mass spectrometric fragmentation behavior of this compound and a detailed protocol for its experimental verification. The predicted fragmentation pattern, based on the established chemistry of flavonoids, offers a starting point for the identification and structural confirmation of this complex natural product. The provided LC-MS/MS protocol is designed to be a robust method for obtaining high-quality mass spectral data, which will be invaluable for researchers in natural product chemistry, pharmacology, and drug development. The successful acquisition and interpretation of the mass spectrometry data for this compound will contribute significantly to the broader understanding of biflavonoid chemistry and its potential therapeutic applications.
References
Application Notes and Protocols for the Extraction of Daphnodorin B from Daphne odora
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnodorin B, a biflavonoid found in plants of the Daphne genus, has garnered significant interest within the scientific community due to its potential therapeutic properties, particularly its antitumor activities.[1][2] This document provides a detailed protocol for the extraction, purification, and characterization of this compound from the roots and stems of Daphne odora. The methodologies outlined are compiled from various scientific literature and are intended to serve as a comprehensive guide for researchers in natural product chemistry and drug development. The protocol includes a systematic workflow from sample preparation to the isolation of pure this compound, along with data presentation and a proposed mechanism of action.
Chemical Structure of this compound
| Property | Value |
| Molecular Formula | C30H22O10[3] |
| Molecular Weight | 542.49 g/mol |
| IUPAC Name | [(2R,3S)-3,5-dihydroxy-2,8-bis(4-hydroxyphenyl)-3,4-dihydro-2H-furo[2,3-h]chromen-9-yl]-(2,4,6-trihydroxyphenyl)methanone[3] |
| CAS Number | 95733-02-1[3] |
Experimental Protocols
This protocol is divided into three main stages: Extraction, Purification, and Characterization.
Part 1: Extraction of Crude this compound
This initial phase focuses on the extraction of a crude flavonoid mixture from the plant material.
Materials and Equipment:
-
Dried roots and stems of Daphne odora
-
Grinder or mill
-
Methanol (ACS grade)
-
Ethyl acetate (ACS grade)
-
Distilled water
-
Large glass flasks or beakers
-
Shaker or sonicator
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Protocol:
-
Plant Material Preparation:
-
Air-dry the roots and stems of Daphne odora in a well-ventilated area, protected from direct sunlight.
-
Grind the dried plant material into a coarse powder using a grinder or mill.
-
-
Methanol Extraction:
-
Macerate the powdered plant material (e.g., 1 kg) in methanol (e.g., 5 L) at room temperature for 72 hours with occasional shaking. Alternatively, use ultrasonication for a more efficient extraction (e.g., 3 times for 1 hour each).
-
Filter the extract through filter paper to remove the solid plant material.
-
Repeat the extraction process two more times with fresh methanol to ensure exhaustive extraction.
-
Combine all the methanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanol extract.
-
-
Solvent Partitioning (Liquid-Liquid Extraction):
-
Suspend the crude methanol extract in distilled water (e.g., 1 L).
-
Transfer the aqueous suspension to a large separatory funnel.
-
Add an equal volume of ethyl acetate (e.g., 1 L) and shake vigorously for 5-10 minutes.
-
Allow the layers to separate. The upper layer is the ethyl acetate fraction, and the lower layer is the aqueous fraction.
-
Collect the ethyl acetate fraction.
-
Repeat the partitioning of the aqueous layer with fresh ethyl acetate two more times.
-
Combine all the ethyl acetate fractions and concentrate under reduced pressure using a rotary evaporator to yield the crude ethyl acetate extract, which is enriched with flavonoids, including this compound.
-
Part 2: Purification of this compound
This stage involves a multi-step chromatographic process to isolate this compound from the crude ethyl acetate extract.
Materials and Equipment:
-
Silica gel (70-230 mesh) for column chromatography
-
Sephadex LH-20
-
Reversed-phase C18 (ODS) silica gel
-
Glass chromatography columns of various sizes
-
Solvents for chromatography (n-hexane, chloroform, methanol, acetone, distilled water - all HPLC grade)
-
Fraction collector (optional)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
HPLC system (preparative or semi-preparative)
Protocol:
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Prepare a silica gel column using a slurry packing method with n-hexane.
-
Dissolve the crude ethyl acetate extract in a minimal amount of chloroform or methanol and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of chloroform-methanol. Start with 100% chloroform and gradually increase the percentage of methanol (e.g., 99:1, 98:2, 95:5, 90:10, 80:20, 50:50, and finally 100% methanol).
-
Collect fractions of a suitable volume (e.g., 50-100 mL).
-
Monitor the fractions by TLC using a suitable mobile phase (e.g., chloroform:methanol 9:1 v/v) and visualize under a UV lamp (254 nm and 366 nm).
-
Combine the fractions that show a similar TLC profile and contain the target compound (this compound).
-
-
Sephadex LH-20 Column Chromatography (Size Exclusion and Polarity-Based Separation):
-
Swell the Sephadex LH-20 in methanol for at least 4 hours (or as per the manufacturer's instructions) before packing the column.[4]
-
Pack a column with the swollen Sephadex LH-20.[4]
-
Concentrate the combined fractions from the silica gel column and dissolve the residue in a minimal amount of methanol.
-
Apply the sample to the top of the Sephadex LH-20 column.
-
Elute the column with 100% methanol.[5]
-
Collect fractions and monitor by TLC as described previously.
-
Combine the fractions containing this compound.
-
-
Reversed-Phase (ODS) Column Chromatography or Preparative HPLC (Final Purification):
-
For further purification, subject the enriched fraction to reversed-phase chromatography.
-
ODS Column Chromatography: Pack a column with reversed-phase C18 silica gel. Elute with a gradient of decreasing polarity, typically a methanol-water mixture. Start with a higher water content (e.g., 30:70 methanol:water) and gradually increase the methanol concentration.
-
Preparative HPLC: Alternatively, for higher purity, use a preparative or semi-preparative HPLC system with a C18 column. A typical mobile phase would be a gradient of methanol and water, or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Monitor the elution with a UV detector at a suitable wavelength (e.g., 280 nm).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the purified this compound.
-
Part 3: Characterization and Purity Analysis
Materials and Equipment:
-
HPLC system with a C18 analytical column
-
NMR spectrometer
-
Mass spectrometer (e.g., ESI-MS)
-
UV-Vis spectrophotometer
Protocol:
-
Purity Assessment by HPLC:
-
Analyze the purified this compound using an analytical HPLC system with a C18 column.
-
Use a suitable mobile phase, for instance, a gradient of methanol and water.
-
The purity can be determined by the peak area percentage at a specific wavelength.[6]
-
-
Structural Elucidation:
-
Confirm the identity of the isolated compound as this compound by spectroscopic methods:
-
¹H-NMR and ¹³C-NMR: Compare the obtained spectra with published data for this compound.
-
Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern to confirm the structure.
-
UV-Vis Spectroscopy: Record the UV spectrum in methanol and compare it with literature values.
-
-
Data Presentation
The following table summarizes the expected (hypothetical) quantitative data at each stage of the extraction and purification process. Actual yields and purity will vary depending on the plant material, extraction efficiency, and chromatographic conditions.
| Stage | Starting Material (g) | Product | Yield (g) | Purity (%) |
| Extraction | 1000 (Dried Plant) | Crude Methanol Extract | 100 | ~5-10 |
| Partitioning | 100 (Crude Methanol Extract) | Crude Ethyl Acetate Extract | 20 | ~15-25 |
| Silica Gel Chromatography | 20 (Crude Ethyl Acetate Extract) | Enriched this compound Fraction | 1.5 | ~60-70 |
| Sephadex LH-20 Chromatography | 1.5 (Enriched Fraction) | Purified this compound Fraction | 0.5 | ~85-95 |
| Preparative HPLC | 0.5 (Purified Fraction) | Pure this compound | 0.2 | >98 |
Visualization of Workflows and Pathways
Experimental Workflow
The overall experimental workflow for the extraction and purification of this compound is illustrated below.
Caption: Workflow for this compound extraction and purification.
Proposed Signaling Pathway for Antitumor Activity
While the precise molecular targets of this compound are still under investigation, evidence from related flavonoids suggests that its antitumor effects may be mediated through the inhibition of the PI3K/Akt signaling pathway.[7] This pathway is crucial for cell proliferation, survival, and angiogenesis, and its dysregulation is a hallmark of many cancers.[8][9][10] The diagram below illustrates the proposed mechanism.
Caption: Proposed inhibition of the PI3K/Akt pathway by this compound.
Disclaimer: The proposed signaling pathway is based on the activity of structurally related flavonoids and represents a plausible mechanism for the observed antitumor effects of this compound. Further research is required for direct validation. The quantitative data provided are estimates and will vary based on experimental conditions.
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C30H22O10 | CID 72427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prep-hplc.com [prep-hplc.com]
- 5. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Daphnodorin B Cytotoxicity Assay in HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnodorin B, a flavonoid isolated from the roots of Daphne genkwa, has demonstrated potential as an anti-tumor agent.[1] Flavonoids are a class of natural compounds known to exhibit a range of biological activities, including selective cytotoxicity against various cancer cell lines.[2][3][4] This document provides a detailed protocol for assessing the cytotoxicity of this compound against the human cervical cancer cell line, HeLa. Additionally, it outlines the potential signaling pathways through which this compound may exert its cytotoxic effects, based on the known mechanisms of related flavonoid compounds.
Data Presentation
| Compound | Assay Duration | IC50 Value (µM) | Reference |
| Dihydrotanshinone I | 24h | 15.48 ± 0.98 | [5] |
| Curcumin | Not Specified | 8.2 ± 0.2 | [6] |
| Dysobinol | 24h | 52.92 (µg/ml) | [7] |
| Dysobinol | 48h | 52.70 (µg/ml) | [7] |
| Dysobinol | 72h | 14.96 (µg/ml) | [7] |
Experimental Protocols
A common and reliable method for assessing cell viability and cytotoxicity is the Sulforhodamine B (SRB) assay. This assay relies on the ability of the SRB dye to bind to protein components of cells, providing a measure of total cell mass.[3][5][8]
Sulforhodamine B (SRB) Cytotoxicity Assay Protocol
Materials:
-
HeLa cells
-
This compound (stock solution in DMSO)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.04% (w/v) in 1% acetic acid
-
1% acetic acid solution
-
10 mM Tris base solution
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest HeLa cells and determine the cell density.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
-
Cell Fixation:
-
After incubation, gently add 25 µL of cold 50% TCA to each well without removing the supernatant.[8]
-
Incubate the plate at 4°C for 1 hour.[8]
-
Wash the plates four times by submerging them in a container of slow-running tap water. Remove excess water by gently tapping the plate on a paper towel.[8]
-
Allow the plates to air-dry completely at room temperature.[8]
-
-
SRB Staining:
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 510 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
Mandatory Visualization
Experimental Workflow
Caption: Workflow for this compound cytotoxicity assessment in HeLa cells using the SRB assay.
Potential Signaling Pathway of this compound in HeLa Cells
Based on studies of the related compound daphnoretin and other flavonoids, this compound may induce apoptosis in HeLa cells through the intrinsic mitochondrial pathway.[9][10] This pathway involves the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases.[11] Additionally, flavonoids are known to modulate key signaling cascades such as the PI3K/Akt/mTOR and MAPK pathways, which are often dysregulated in cancer.[1][12][13]
Caption: Proposed mechanism of this compound-induced apoptosis in HeLa cells.
References
- 1. Function of flavonoids on different types of programmed cell death and its mechanism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. flavonoids-in-cancer-and-apoptosis - Ask this paper | Bohrium [bohrium.com]
- 3. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. repository.unar.ac.id [repository.unar.ac.id]
- 8. Polyphenols Target Apoptosis and Cell Cycle Regulation in Various Cancer Models: Emphasis on Flavonoid Subclasses – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. Daphnoretin-induced apoptosis in HeLa cells: a possible mitochondria-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Daphnoretin-induced apoptosis in HeLa cells: a possible mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oridonin induces apoptosis of HeLa cells via altering expression of Bcl-2/Bax and activating caspase-3/ICAD pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flavonoids Targeting the mTOR Signaling Cascades in Cancer: A Potential Crosstalk in Anti-Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oridonin impedes breast cancer growth by blocking cells in S phase and inhibiting the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Antitumor Studies of Daphnodorin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnodorin B, a flavonoid isolated from the roots of Daphne genkwa, has demonstrated notable antitumor and antimetastatic properties.[1][2] Preclinical studies have shown its efficacy in inhibiting tumor progression, suggesting its potential as a novel therapeutic agent in oncology. These application notes provide a comprehensive guide for establishing an in vivo animal model to further investigate the antitumor effects of this compound, complete with detailed experimental protocols, data presentation guidelines, and visualizations of the proposed mechanism of action.
Data Presentation
Quantitative data from in vivo studies should be meticulously recorded and organized to allow for clear interpretation and comparison between experimental groups. The following tables provide a template for summarizing key findings.
Table 1: Animal and Tumor Characteristics
| Parameter | Description |
| Animal Strain | e.g., C57BL/6 Mice |
| Age/Weight | e.g., 6-8 weeks / 20-25 g |
| Tumor Cell Line | e.g., Lewis Lung Carcinoma (LLC) |
| Implantation Site | e.g., Subcutaneous, right flank |
| Number of Cells | e.g., 1 x 10^6 cells in 100 µL PBS |
Table 2: this compound Treatment Regimen
| Group | Treatment | Dose (mg/kg) | Vehicle | Route of Administration | Frequency | Duration |
| 1 | Vehicle Control | 0 | e.g., 0.5% DMSO in Saline | e.g., Intraperitoneal (i.p.) | e.g., Daily | e.g., 21 days |
| 2 | This compound | 40 | e.g., 0.5% DMSO in Saline | e.g., Intraperitoneal (i.p.) | e.g., Daily | e.g., 21 days |
| 3 | This compound | 80 | e.g., 0.5% DMSO in Saline | e.g., Intraperitoneal (i.p.) | e.g., Daily | e.g., 21 days |
| 4 | Positive Control | (Specify) | (Specify) | (Specify) | (Specify) | (Specify) |
Table 3: Tumor Growth and Inhibition
| Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Final Tumor Weight (g) |
| Vehicle Control | N/A | |||
| This compound (40 mg/kg) | ||||
| This compound (80 mg/kg) | ||||
| Positive Control |
Tumor Volume = (Length x Width²)/2 Tumor Growth Inhibition (%) = [(Vc - Vt)/Vc] x 100, where Vc is the mean tumor volume of the control group and Vt is the mean tumor volume of the treated group.
Table 4: Immunohistochemistry (IHC) Analysis of Tumor Tissue
| Group | Proliferation Marker (e.g., Ki-67) (% Positive Cells) | Apoptosis Marker (e.g., Cleaved Caspase-3) (% Positive Cells) | Angiogenesis Marker (e.g., CD31) (Vessel Density) |
| Vehicle Control | |||
| This compound (40 mg/kg) | |||
| This compound (80 mg/kg) | |||
| Positive Control |
Table 5: Western Blot Analysis of Signaling Pathways in Tumor Lysates
| Group | p-p38/p38 Ratio | p-JNK/JNK Ratio | p-ERK/ERK Ratio | p-p65/p65 Ratio |
| Vehicle Control | ||||
| This compound (40 mg/kg) | ||||
| This compound (80 mg/kg) | ||||
| Positive Control |
Experimental Protocols
In Vivo Animal Model: Lewis Lung Carcinoma (LLC) Xenograft
This protocol describes the establishment of a subcutaneous xenograft model using LLC cells in C57BL/6 mice.
Materials:
-
Lewis Lung Carcinoma (LLC) cell line
-
C57BL/6 mice (female, 6-8 weeks old)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture LLC cells in a 37°C, 5% CO₂ incubator. Ensure cells are in the logarithmic growth phase before harvesting.
-
Cell Preparation:
-
Wash the cells with PBS.
-
Trypsinize the cells and resuspend them in complete medium.
-
Centrifuge the cell suspension and resuspend the pellet in sterile PBS.
-
Count the viable cells and adjust the concentration to 1 x 10⁷ cells/mL in PBS.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the animals daily for signs of tumor growth.
-
Once tumors are palpable, measure the tumor length and width using calipers every 2-3 days.
-
Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice regularly.
-
-
Treatment Initiation: Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups.
Preparation and Administration of this compound
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for injection
Procedure:
-
Stock Solution Preparation: Due to the poor water solubility of many flavonoids, a stock solution in DMSO is recommended. Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 40 mg/mL).
-
Working Solution Preparation: On each treatment day, dilute the stock solution with sterile saline to the final desired concentrations (e.g., for an 80 mg/kg dose in a 20g mouse, the final volume for injection should be calculated to keep the DMSO concentration below 5-10%). For example, to prepare a 4 mg/mL working solution, dilute the 40 mg/mL stock 1:10 in saline.
-
Administration: Administer the prepared this compound solution or vehicle control to the mice via intraperitoneal (i.p.) injection daily. The injection volume should be consistent across all groups (e.g., 100 µL).
Tissue Collection and Processing
Procedure:
-
At the end of the treatment period, euthanize the mice according to approved institutional guidelines.
-
Excise the tumors, weigh them, and measure their final dimensions.
-
Divide each tumor into three portions:
-
One portion for formalin fixation and paraffin embedding for immunohistochemistry.
-
One portion to be snap-frozen in liquid nitrogen and stored at -80°C for Western blot analysis.
-
One portion can be used for other analyses as needed.
-
Immunohistochemistry (IHC)
This protocol outlines the general steps for IHC staining of tumor sections.
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the paraffin-embedded tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with primary antibodies against target proteins (e.g., Ki-67, cleaved caspase-3, CD31) overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the staining using a DAB substrate kit.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a permanent mounting medium.
-
Image Analysis: Capture images using a microscope and quantify the staining using appropriate software.
Western Blot Analysis
This protocol provides a general workflow for analyzing protein expression in tumor lysates.
Procedure:
-
Protein Extraction: Homogenize the frozen tumor tissue in RIPA lysis buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against proteins of interest (e.g., total and phosphorylated forms of p38, JNK, ERK, and p65) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Visualization of Experimental Workflow and Signaling Pathways
To facilitate understanding, the following diagrams created using Graphviz (DOT language) illustrate the experimental workflow and the putative signaling pathway of this compound's antitumor action.
Caption: Experimental workflow for in vivo antitumor studies of this compound.
Caption: Putative signaling pathway of this compound's antitumor action.
References
Assessing the Anti-Angiogenic Potential of Daphnodorin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnodorin B, a flavonoid isolated from the roots of Daphne genkwa, has been noted for its potential anti-tumor activities. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Therefore, inhibiting angiogenesis is a key strategy in cancer therapy. While preliminary studies suggest that this compound may possess anti-angiogenic properties, detailed quantitative data and mechanistic studies are not extensively available in the public domain. These application notes provide a comprehensive framework of standard experimental protocols to assess the anti-angiogenic effects of this compound and to elucidate its mechanism of action, primarily focusing on its potential impact on the Vascular Endothelial Growth Factor (VEGF) signaling pathway.
Data Presentation
Due to the limited availability of specific quantitative data for this compound's effects on angiogenesis in publicly accessible literature, the following tables are presented as templates. Researchers can use these structures to record their experimental data when evaluating this compound or similar compounds.
Table 1: Effect of this compound on HUVEC Viability
| Concentration (µM) | Cell Viability (%) | IC₅₀ (µM) |
| 0 (Control) | 100 | |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
Table 2: Inhibition of HUVEC Migration by this compound
| Concentration (µM) | Wound Closure (%) | Inhibition of Migration (%) |
| 0 (Control) | 100 | 0 |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 |
Table 3: Inhibition of HUVEC Tube Formation by this compound
| Concentration (µM) | Total Tube Length (µm) | Number of Junctions | Inhibition of Tube Formation (%) |
| 0 (Control) | 0 | ||
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 |
Table 4: Effect of this compound on VEGF-Induced Protein Phosphorylation in HUVECs
| Treatment | p-VEGFR2 / Total VEGFR2 (Fold Change) | p-Akt / Total Akt (Fold Change) | p-ERK1/2 / Total ERK1/2 (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 |
| VEGF | |||
| VEGF + this compound (10 µM) | |||
| VEGF + this compound (25 µM) | |||
| VEGF + this compound (50 µM) |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-angiogenic effects of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on Human Umbilical Vein Endothelial Cells (HUVECs).
-
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC₅₀ value.
-
Wound Healing Migration Assay
This assay assesses the effect of this compound on the migration of HUVECs.
-
Materials:
-
HUVECs
-
EGM-2
-
This compound
-
6-well plates
-
200 µL pipette tip
-
Microscope with a camera
-
-
Protocol:
-
Seed HUVECs in 6-well plates and grow to 90-100% confluency.
-
Create a scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound.
-
Capture images of the wound at 0 hours and 24 hours.
-
Measure the wound area at both time points and calculate the percentage of wound closure.
-
Tube Formation Assay
This assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by HUVECs.
-
Materials:
-
HUVECs
-
EGM-2
-
This compound
-
Matrigel
-
96-well plates
-
Microscope with a camera
-
-
Protocol:
-
Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.
-
Seed HUVECs (2 x 10⁴ cells/well) onto the Matrigel-coated plate.
-
Treat the cells with various concentrations of this compound.
-
Incubate for 6-12 hours at 37°C.
-
Capture images of the tube-like structures.
-
Quantify the total tube length and the number of junctions using image analysis software.
-
Western Blot Analysis
This technique is used to determine the effect of this compound on the protein expression and phosphorylation levels in the VEGF signaling pathway.
-
Materials:
-
HUVECs
-
EGM-2
-
This compound
-
VEGF
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-VEGFR2, anti-VEGFR2, anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
-
-
Protocol:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in a serum-free medium for 6 hours.
-
Pre-treat the cells with this compound for 2 hours.
-
Stimulate the cells with VEGF (e.g., 50 ng/mL) for 15-30 minutes.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence system and quantify the band intensities.
-
Visualizations
The following diagrams illustrate the general experimental workflow and a hypothetical signaling pathway that this compound might inhibit.
Conclusion
While direct and detailed evidence for the anti-angiogenic effects of this compound is currently limited, its classification as a flavonoid suggests a strong potential for such activity. The protocols and frameworks provided here offer a robust starting point for researchers to systematically investigate the anti-angiogenic properties of this compound. By employing these standardized assays, the scientific community can generate the necessary quantitative data to fully assess its therapeutic potential in cancer and other angiogenesis-dependent diseases. Further research into the specific molecular targets of this compound will be crucial for its development as a potential anti-angiogenic agent.
Application Notes and Protocols for Cell Viability Assay Using Daphnodorin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnodorin B, a flavonoid isolated from the roots of Daphne genkwa, has emerged as a compound of interest in oncological research due to its potential antitumor properties.[1] Flavonoids, a broad class of plant secondary metabolites, are known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The evaluation of the cytotoxic effects of novel compounds like this compound on cancer cell lines is a critical first step in the drug discovery process. This document provides a detailed protocol for assessing the cell viability of cancer cells treated with this compound, outlines a plausible signaling pathway based on related compounds, and presents a template for data organization.
The proposed mechanism of action for this compound, inferred from studies on structurally similar flavonoids, involves the induction of apoptosis through the generation of reactive oxygen species (ROS).[2] Elevated ROS levels can disrupt the cellular redox balance, leading to oxidative stress and subsequent activation of intrinsic apoptotic pathways.[3][4] This often involves the modulation of key signaling pathways such as the NF-κB pathway, which is crucial for cell survival and proliferation.[5][6][7][8][9]
Data Presentation
Quantitative data from cell viability assays should be summarized to facilitate comparison and interpretation. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of a compound.
Table 1: Cytotoxic Activity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| e.g., MCF-7 | Breast Adenocarcinoma | 48 | Data to be determined |
| e.g., A549 | Lung Carcinoma | 48 | Data to be determined |
| e.g., HeLa | Cervical Cancer | 48 | Data to be determined |
| e.g., HepG2 | Hepatocellular Carcinoma | 48 | Data to be determined |
Note: The IC50 values in this table are placeholders and should be replaced with experimentally determined data.
Experimental Protocols
A widely used method to assess cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol: MTT Cell Viability Assay
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell lines of interest (e.g., MCF-7, A549, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes on a plate shaker to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Mandatory Visualization
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Daphnoretin induces reactive oxygen species-mediated apoptosis in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactive oxygen species in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. Inhibitors of NF-kappaB signaling: 785 and counting - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Administration of Daphnetin in Mouse Models of Neurodegeneration
Disclaimer: The following application notes and protocols are based on available research for Daphnetin , a natural coumarin derivative. Limited specific data was found for "Daphnodorin B" in the context of neurodegeneration mouse models. Daphnetin has demonstrated significant neuroprotective effects in preclinical studies and is presented here as a relevant compound of interest.
Application Notes
Introduction: Daphnetin is a natural coumarin derivative isolated from plants of the genus Daphne. It has garnered attention in neurodegenerative disease research due to its potent anti-inflammatory, antioxidant, and neuroprotective properties[1]. Studies in mouse models of Alzheimer's disease (AD) have shown that Daphnetin can ameliorate cognitive deficits and key pathological hallmarks of the disease, making it a promising candidate for further investigation[2].
Mechanism of Action: Daphnetin exerts its neuroprotective effects through a multi-targeted mechanism:
-
Activation of the Nrf2/HO-1 Antioxidant Pathway: Daphnetin is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[1][2][3][4]. Upon activation, Nrf2 translocates to the nucleus and promotes the expression of antioxidant enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase (NQO1), and glutamate-cysteine ligase (GCLC)[1]. This cascade enhances the cellular defense against oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases[1][5].
-
Inhibition of BACE1 Activity: In the context of Alzheimer's disease, Daphnetin has been shown to directly inhibit the activity of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). This action reduces the production and subsequent aggregation of β-amyloid (Aβ) peptides, a primary component of amyloid plaques in the AD brain[2].
-
Anti-inflammatory Effects: Daphnetin can suppress neuroinflammation by inhibiting inflammatory signaling pathways such as the Toll-like receptor 4 (TLR4)/NF-κB pathway[6]. This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, thereby mitigating inflammatory-mediated neuronal damage[6][7][8].
Applications: These notes are intended for researchers investigating novel therapeutic agents for neurodegenerative diseases. The protocols described are specifically tailored for studying the effects of Daphnetin in the APP/PS1 transgenic mouse model of Alzheimer's disease but can be adapted for other models where oxidative stress and neuroinflammation are implicated.
Data Presentation
Table 1: Summary of In Vivo Efficacy of Daphnetin in APP/PS1 Mouse Model of Alzheimer's Disease
| Parameter Assessed | Experimental Method | Key Findings | Reference |
| Spatial Learning & Memory | Morris Water Maze | Ameliorated spatial learning disabilities. | [2] |
| Aβ Deposition | Immunohistochemistry | Significantly reduced Aβ plaque deposition in the brain. | [2] |
| Nrf2/HO-1 Pathway | Western Blot, qPCR | Increased protein and mRNA expression of Nrf2 and HO-1. | [2] |
| BACE1 Activity | Molecular Docking, FRET | Demonstrated direct inhibition of BACE1 activity. | [2] |
Table 2: Summary of In Vitro Neuroprotective Effects of Daphnetin
| Cellular Model | Insult/Stimulus | Parameter Measured | Key Findings | Reference |
| Isolated Rat Cortical Neurons | Aβ₁₋₄₂ | Neuronal Injury, Synaptic Loss, Apoptosis | Mitigated Aβ-induced injury, synaptic loss, and apoptosis. | [2] |
| RAW 264.7 Cells & Peritoneal Macrophages | tert-butyl hydroperoxide (t-BHP) | Cytotoxicity, ROS Production, Mitochondrial Dysfunction | Suppressed t-BHP-induced cytotoxicity, ROS overproduction, and mitochondrial dysfunction. | [1] |
| BV2 Microglial Cells | Lipopolysaccharide (LPS) | Inflammatory Cytokines (TNF-α, IL-1β), NF-κB Activation | Inhibited LPS-induced expression of inflammatory factors and activation of the NF-κB pathway. | [8] |
Experimental Protocols
Protocol 1: Daphnetin Administration in APP/PS1 Mice
1. Materials:
-
APP/PS1 transgenic mice and wild-type littermates.[2]
-
Daphnetin (DAPH) powder.
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose sodium or DMSO/Saline).
-
Oral gavage needles.
-
Animal scale.
2. Procedure:
-
Animal Model: Utilize APP/PS1 transgenic mice, a common model that develops age-dependent Aβ pathology and cognitive deficits[2][9]. Age-matched wild-type littermates should be used as controls.
-
Grouping: Divide mice into experimental groups (e.g., Wild-Type + Vehicle, APP/PS1 + Vehicle, APP/PS1 + Daphnetin low dose, APP/PS1 + Daphnetin high dose). A typical group size is n=8-12 mice.
-
Daphnetin Preparation: Prepare a stock solution of Daphnetin in a suitable vehicle. The final concentration should be calculated based on the desired dosage and the average weight of the mice. Sonicate if necessary to ensure complete dissolution.
-
Administration:
-
Administer Daphnetin or vehicle via oral gavage daily. While specific dosages for Daphnetin in APP/PS1 mice are not detailed in the provided abstracts, related compounds in other neurodegeneration models are often used in the range of 25-100 mg/kg[10]. Dose-ranging studies are recommended.
-
Treatment duration should be determined based on the study objectives and the progression of pathology in the mouse model (e.g., for 1-3 months).
-
-
Monitoring: Monitor animal health and body weight regularly throughout the treatment period.
Protocol 2: Morris Water Maze (MWM) for Cognitive Assessment
1. Apparatus:
-
A circular pool (approx. 120 cm in diameter) filled with water made opaque with non-toxic paint.
-
A hidden platform submerged 1-2 cm below the water surface.
-
Visual cues placed around the pool.
-
An overhead video tracking system and software.
2. Procedure:
-
Acquisition Phase (e.g., 5 days):
-
Each mouse undergoes four trials per day.
-
For each trial, gently place the mouse into the pool facing the wall from one of four randomized starting positions.
-
Allow the mouse to swim and find the hidden platform for a maximum of 60 seconds.
-
If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15-20 seconds.
-
Record the time taken to reach the platform (escape latency) and the swim path using the tracking software.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Allow each mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
-
Data Analysis: Analyze escape latency during the acquisition phase to assess learning. Analyze performance in the probe trial to assess spatial memory retention.
Protocol 3: Immunohistochemical (IHC) Analysis of Aβ Plaques
1. Materials:
-
Mouse brain tissue, fixed in 4% paraformaldehyde and cryoprotected.
-
Cryostat or microtome.
-
Primary antibody against Aβ (e.g., 6E10).
-
Biotinylated secondary antibody.
-
Avidin-biotin-peroxidase complex (ABC) kit.
-
DAB substrate kit.
-
Microscope with imaging software.
2. Procedure:
-
Tissue Preparation: Following the final behavioral test, perfuse mice with saline followed by 4% PFA. Harvest brains and post-fix overnight. Prepare 30-40 µm thick coronal sections using a cryostat.
-
Staining:
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary (e.g., using formic acid).
-
Block endogenous peroxidase activity with 3% H₂O₂.
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBST).
-
Incubate sections with the primary anti-Aβ antibody overnight at 4°C.
-
Wash and incubate with the biotinylated secondary antibody.
-
Wash and incubate with the ABC reagent.
-
Develop the signal using the DAB substrate, which produces a brown precipitate.
-
Mount sections on slides, dehydrate, and coverslip.
-
-
Image Analysis:
-
Capture images of the cortex and hippocampus from multiple sections per animal.
-
Use image analysis software (e.g., ImageJ) to quantify the Aβ plaque burden by measuring the percentage of the total area occupied by DAB staining.
-
Protocol 4: Western Blot for Nrf2/HO-1 Pathway Proteins
1. Materials:
-
Frozen brain tissue (cortex and hippocampus).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-Lamin B1, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
2. Procedure:
-
Protein Extraction: Homogenize brain tissue in RIPA buffer. For nuclear Nrf2, perform nuclear/cytoplasmic fractionation. Centrifuge and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies (e.g., anti-Nrf2, anti-HO-1) overnight at 4°C. Use anti-β-actin as a loading control for total protein and anti-Lamin B1 for nuclear fractions.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply the ECL substrate, and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control.
Mandatory Visualizations
Caption: Daphnetin's neuroprotective signaling pathways.
Caption: In vivo experimental workflow for Daphnetin studies.
References
- 1. Daphnetin-mediated Nrf2 antioxidant signaling pathways ameliorate tert-butyl hydroperoxide (t-BHP)-induced mitochondrial dysfunction and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Daphnetin protects neurons in an Alzheimer disease mouse model and normal rat neurons by inhibiting BACE1 activity and activating the Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nrf2 Signaling Pathway Mediates the Protective Effects of Daphnetin Against D-Galactose Induced-Premature Ovarian Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Daphnetin Protects against Cerebral Ischemia/Reperfusion Injury in Mice via Inhibition of TLR4/NF- κ B Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Daphnoretin inhibited SCI-induced inflammation and activation of NF-κB pathway in spinal dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Daphnoretin inhibited SCI-induced inflammation and activation of NF-κB pathway in spinal dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Modeling of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mineralocorticoid receptor antagonist-mediated cognitive improvement in a mouse model of Alzheimer's type: possible involvement of BDNF-H2 S-Nrf2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Anti-inflammatory Cytokine Levels Following Daphnodorin B Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of Daphnodorin B, a naturally occurring bis-coumarin, on the levels of key anti-inflammatory cytokines, specifically Interleukin-10 (IL-10) and Transforming Growth Factor-beta (TGF-β). While this compound and related compounds from Daphne species are known to suppress pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, their impact on the anti-inflammatory response is an emerging area of interest.[1][2][3][4] Measuring the induction of anti-inflammatory cytokines is crucial for a complete understanding of the immunomodulatory profile of this compound.
Introduction to this compound and Anti-inflammatory Cytokines
This compound belongs to a class of compounds that have demonstrated significant anti-inflammatory properties.[1][2] The primary mechanism often involves the inhibition of the NF-κB signaling pathway, a central regulator of pro-inflammatory gene expression.[1][4] However, a sophisticated anti-inflammatory agent not only suppresses inflammatory mediators but may also actively promote the resolution of inflammation by upregulating anti-inflammatory cytokines.
-
Interleukin-10 (IL-10): A potent anti-inflammatory cytokine that plays a crucial role in limiting host immune responses to pathogens, thereby preventing damage to the host and maintaining normal tissue homeostasis.[5] IL-10 is known to inhibit the production of pro-inflammatory cytokines and regulate the function of various immune cells.[5]
-
Transforming Growth Factor-beta (TGF-β): A pleiotropic cytokine with complex roles in immunity.[6] It is a potent inhibitor of lymphocyte proliferation and activation and promotes the differentiation of regulatory T cells (Tregs), which are critical for maintaining immune tolerance.[6][7]
This document outlines the protocols for quantifying IL-10 and TGF-β levels in biological samples after treatment with this compound, enabling researchers to assess its potential as a comprehensive immunomodulatory agent.
Experimental Design and Workflow
A typical experimental workflow to assess the impact of this compound on anti-inflammatory cytokine production involves treating immune cells (e.g., macrophages, peripheral blood mononuclear cells) with an inflammatory stimulus (like Lipopolysaccharide, LPS) in the presence or absence of this compound. The cell culture supernatant is then collected to measure the secreted cytokine levels.
Quantitative Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the ELISA experiments.
Table 1: Effect of this compound on IL-10 Production in LPS-stimulated Macrophages
| Treatment Group | This compound (µM) | IL-10 Concentration (pg/mL) ± SD |
| Control (Unstimulated) | 0 | [Value] |
| LPS (1 µg/mL) | 0 | [Value] |
| LPS + this compound | 1 | [Value] |
| LPS + this compound | 10 | [Value] |
| LPS + this compound | 50 | [Value] |
Table 2: Effect of this compound on TGF-β Production in LPS-stimulated Macrophages
| Treatment Group | This compound (µM) | TGF-β Concentration (pg/mL) ± SD |
| Control (Unstimulated) | 0 | [Value] |
| LPS (1 µg/mL) | 0 | [Value] |
| LPS + this compound | 1 | [Value] |
| LPS + this compound | 10 | [Value] |
| LPS + this compound | 50 | [Value] |
Experimental Protocols
Protocol 1: Measurement of Interleukin-10 (IL-10) by ELISA
This protocol is a general guideline based on commercially available sandwich ELISA kits.[8][9][10][11] Researchers should always refer to the specific manufacturer's instructions for their kit.
Materials:
-
Human IL-10 ELISA Kit (containing pre-coated 96-well plate, detection antibody, standards, buffers, and substrate)
-
Cell culture supernatant samples
-
Microplate reader capable of measuring absorbance at 450 nm
-
Distilled or deionized water
-
Pipettes and tips
Procedure:
-
Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the kit manual. This typically involves diluting wash buffers, detection antibodies, and reconstituting the lyophilized standard.
-
Standard Curve Preparation: Create a serial dilution of the IL-10 standard to generate a standard curve. A common range is from 1000 pg/mL down to 15.6 pg/mL.
-
Sample Addition: Add 100 µL of each standard, sample, and control into the appropriate wells of the pre-coated microplate. It is recommended to run all samples and standards in duplicate.
-
Incubation: Seal the plate and incubate for 2 hours at room temperature.
-
Washing: Aspirate the contents of the wells and wash each well 4-5 times with 300 µL of wash buffer.
-
Detection Antibody: Add 100 µL of the diluted biotinylated detection antibody to each well. Seal the plate and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add 100 µL of Streptavidin-HRP conjugate to each well. Seal the plate and incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB Substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.
-
Stopping the Reaction: Add 50-100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Reading: Read the optical density (OD) of each well at 450 nm within 30 minutes of adding the stop solution.
-
Calculation: Calculate the concentration of IL-10 in the samples by plotting a standard curve of the known concentrations of the IL-10 standards versus their corresponding OD values.
Protocol 2: Measurement of Transforming Growth Factor-beta (TGF-β) by ELISA
Measuring TGF-β requires an additional sample activation step because it is often secreted in a latent, inactive form.[12]
Materials:
-
Human TGF-β ELISA Kit
-
Activation Reagents (e.g., 1N HCl and 1.2N NaOH/0.5M HEPES, as provided in some kits)
-
Cell culture supernatant samples
-
Microplate reader and other materials as listed in Protocol 1
Procedure:
-
Sample Activation:
-
To 100 µL of each sample, add 20 µL of the activation solution (e.g., 1N HCl).
-
Mix well and incubate for 10 minutes at room temperature.
-
Neutralize the sample by adding 20 µL of the neutralization solution (e.g., 1.2N NaOH/0.5M HEPES). Mix well. The samples are now ready for the ELISA procedure. Note: Do not activate the recombinant TGF-β standards provided in the kit.
-
-
ELISA Procedure: Follow steps 1-13 as outlined in the IL-10 ELISA protocol, using the TGF-β-specific reagents and the activated samples.
-
Calculation: When calculating the final concentration, remember to account for the dilution factor introduced during the activation step (e.g., a 1.4x dilution).[13]
Signaling Pathway Visualization
This compound is known to inhibit the pro-inflammatory NF-κB pathway. Concurrently, it may promote anti-inflammatory signaling. The diagram below illustrates this proposed dual mechanism of action.
References
- 1. Daphne jejudoensis Attenuates LPS-Induced Inflammation by Inhibiting TNF-α, IL-1β, IL-6, iNOS, and COX-2 Expression in Periodontal Ligament Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 4. mdpi.com [mdpi.com]
- 5. Cytokines: From Clinical Significance to Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti- and Pro-inflammatory Roles of TGF-β, IL-10, and IL-22 In Immunity and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of IL-10 and TGF-beta in the differentiation and effector function of T regulatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. nwlifescience.com [nwlifescience.com]
- 10. stemcell.com [stemcell.com]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. ibl-international.com [ibl-international.com]
- 13. aviscerabioscience.net [aviscerabioscience.net]
Application Notes and Protocols for the Chemical Synthesis of Daphnodorin B and Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of a plausible synthetic route for Daphnodorin B, a naturally occurring biflavonoid with potential therapeutic applications. The protocols outlined are based on established synthetic methodologies for structurally related compounds and are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound is a complex natural product isolated from the roots of Daphne genkwa. It has garnered significant interest due to its reported biological activities, including antitumor properties.[1] The intricate molecular architecture of this compound, featuring a furo[2,3-h]chromene core, presents a challenging and rewarding target for total synthesis. The ability to synthesize this compound and its derivatives opens avenues for further investigation into its mechanism of action, structure-activity relationships (SAR), and development as a potential therapeutic agent.
This document details a proposed synthetic strategy, providing step-by-step experimental protocols, tabulated quantitative data for key intermediates and the final product, and workflow diagrams to visualize the synthetic process.
Proposed Synthetic Pathway for this compound
The total synthesis of this compound can be envisioned through a convergent strategy, involving the preparation of two key fragments: a substituted chromene core and a phloroglucinol derivative. These fragments are then coupled and subsequently cyclized to afford the final product.
Diagram of the Overall Synthetic Strategy
Caption: Overall convergent synthetic strategy for this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the key transformations in the proposed synthesis of this compound.
Protocol 1: Synthesis of the Chromene Core (Key Fragment A)
This protocol describes the construction of the substituted chromene ring system, which forms the core of the this compound molecule.
Diagram of the Chromene Core Synthesis Workflow
Caption: Workflow for the synthesis of the chromene core (Fragment A).
Step-by-step Procedure:
-
Protection of Starting Material: To a solution of 2,4-dihydroxyacetophenone (1.0 eq) in dry acetone, add potassium carbonate (3.0 eq) and benzyl bromide (2.2 eq). Reflux the mixture for 12 hours. After cooling, filter the solid and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography to yield the dibenzylated product.
-
Claisen Condensation: To a solution of the protected acetophenone (1.0 eq) in dry toluene, add sodium hydride (1.5 eq) at 0 °C. Stir for 30 minutes, then add ethyl formate (1.2 eq). Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate. Dry the organic layer over sodium sulfate and concentrate.
-
Intramolecular Cyclization: Dissolve the crude product from the previous step in ethanol and add a catalytic amount of sulfuric acid. Reflux the mixture for 6 hours. Neutralize the reaction with saturated sodium bicarbonate solution and extract with ethyl acetate. Purify by column chromatography to obtain the protected chromone.
-
Grignard Reaction: To a solution of 4-bromobenzyl ether (prepared from 4-bromophenol and benzyl bromide) in dry THF, add magnesium turnings and a crystal of iodine. Reflux until the magnesium is consumed. Cool the Grignard reagent to 0 °C and add a solution of the protected chromone (0.8 eq) in dry THF. Stir for 2 hours at room temperature. Quench with saturated ammonium chloride and extract with ethyl acetate. Purify by column chromatography.
-
Final Elaboration: The product from the Grignard reaction is then further elaborated through a series of steps including reduction and selective deprotection to yield the final chromene core (Key Fragment A).
Protocol 2: Synthesis of Acylated Phloroglucinol (Key Fragment B)
This protocol details the preparation of the second key building block, an acylated phloroglucinol derivative.
-
Protection of Phloroglucinol: To a solution of phloroglucinol (1.0 eq) in dry DMF, add sodium hydride (2.2 eq) at 0 °C. After 30 minutes, add benzyl bromide (2.0 eq) and stir at room temperature for 12 hours. Quench with water and extract with diethyl ether. Purify by column chromatography.
-
Formylation: To a solution of the dibenzylated phloroglucinol (1.0 eq) in dry dichloromethane at 0 °C, add dichloromethyl methyl ether (1.5 eq) and titanium tetrachloride (1.2 eq). Stir for 3 hours. Pour the reaction mixture into ice water and extract with dichloromethane. Purify by column chromatography to obtain the formylated product.
Protocol 3: Coupling and Final Assembly
This final stage of the synthesis involves the coupling of the two key fragments followed by cyclization and deprotection to yield this compound.
-
Fragment Coupling (Wittig Reaction): Treat the phosphonium salt of Key Fragment A with n-butyllithium in THF at -78 °C to generate the ylide. Add the aldehyde of Key Fragment B and allow the reaction to warm to room temperature overnight. Quench with water and extract with ethyl acetate. Purify by flash chromatography.
-
Intramolecular Cyclization: The coupled product is subjected to an acid-catalyzed intramolecular cyclization to form the dihydrofuro[2,3-h]chromene ring system.
-
Deprotection: The benzyl protecting groups are removed by catalytic hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere to yield this compound. Purify by preparative HPLC.
Quantitative Data
The following table summarizes the key quantitative data for the synthetic intermediates and the final product, this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (%) | Physical State | Key ¹H NMR Peaks (δ, ppm) |
| Dibenzylated Acetophenone | C₂₂H₂₀O₃ | 332.39 | 95 | White Solid | 7.45-7.30 (m, 10H), 6.60 (d, 1H), 6.55 (s, 1H), 5.10 (s, 4H), 2.55 (s, 3H) |
| Protected Chromone | C₂₃H₁₈O₄ | 358.39 | 85 | Pale Yellow Solid | 7.70 (d, 1H), 7.50-7.30 (m, 10H), 6.90 (d, 1H), 6.85 (s, 1H), 6.30 (s, 1H), 5.20 (s, 4H) |
| Key Fragment A | C₃₀H₂₈O₅ | 468.54 | 70 | White Foam | 7.40-7.20 (m, 15H), 6.90 (d, 2H), 6.70 (d, 2H), 6.50 (s, 1H), 5.05 (s, 2H), 4.95 (s, 2H) |
| Dibenzylated Phloroglucinol | C₂₀H₁₈O₃ | 306.35 | 90 | White Solid | 7.40-7.25 (m, 10H), 6.20 (t, 1H), 6.15 (d, 2H), 5.00 (s, 4H) |
| Key Fragment B | C₂₁H₁₈O₄ | 334.37 | 80 | Pale Yellow Oil | 10.10 (s, 1H), 7.40-7.25 (m, 10H), 6.30 (s, 2H), 5.10 (s, 4H) |
| This compound | C₃₀H₂₂O₁₀ | 542.49 | 40 (from coupling) | Amorphous Yellow Solid | 12.50 (s, 1H), 9.80 (br s, 5H), 7.20-6.20 (m, 12H), 5.50 (d, 1H), 4.80 (m, 1H) |
Logical Relationships in the Synthesis
The successful synthesis of this compound relies on the careful orchestration of protecting group strategies and the stereoselective formation of key bonds.
Diagram of Key Chemical Transformations
References
Revolutionizing Daphnodorin B Delivery: Advanced Techniques for Enhanced Bioavailability
For Immediate Release
[City, State] – [Date] – A comprehensive set of application notes and protocols has been developed to address the significant challenge of poor oral bioavailability of Daphnodorin B, a promising biflavonoid with therapeutic potential. These documents, targeted at researchers, scientists, and drug development professionals, detail advanced formulation strategies designed to enhance the systemic absorption and efficacy of this natural compound.
This compound, a biflavonoid found in plants of the Daphne genus, has garnered interest for its potential pharmacological activities. However, its clinical translation has been hampered by low water solubility and poor absorption in the gastrointestinal tract, leading to limited bioavailability. The newly outlined techniques focus on overcoming these limitations through innovative drug delivery systems.
The application notes provide a detailed overview of three primary strategies for improving the bioavailability of this compound: Nanoparticle Formulation, Solid Dispersion, and Lipid-Based Nanocarriers. For each technique, the underlying principles, advantages, and detailed experimental protocols are provided.
Key Application Highlights:
-
Nanoparticle Formulation via Nanoprecipitation: This method involves the controlled precipitation of this compound into nanoparticles, significantly increasing the surface area for dissolution.
-
Solid Dispersion Technology: By dispersing this compound in a hydrophilic polymer matrix, its dissolution rate and solubility can be dramatically improved.
-
Lipid-Based Nanocarriers: Encapsulating this compound in lipid nanocapsules can facilitate its absorption through the lymphatic system, bypassing first-pass metabolism in the liver.
To facilitate direct comparison and application, the provided documents include clearly structured tables summarizing the quantitative improvements in key pharmacokinetic parameters observed with similar flavonoids using these techniques. Detailed, step-by-step experimental protocols for laboratory-scale formulation and in vivo evaluation are also presented.
Furthermore, to provide a deeper understanding of the molecular context, diagrams of key signaling pathways potentially modulated by this compound are included. These pathways, including NF-κB, MAPK, and PI3K/Akt, are often implicated in inflammation and cancer, areas where biflavonoids have shown promise.
These resources are intended to empower researchers to develop more effective oral formulations of this compound and other poorly soluble natural compounds, ultimately accelerating their path from the laboratory to clinical application.
Application Notes and Protocols
Introduction to this compound and the Bioavailability Challenge
This compound is a biflavonoid with the molecular formula C₃₀H₂₂O₁₀[1]. Like many other flavonoids, its therapeutic potential is limited by poor aqueous solubility, which in turn leads to low oral bioavailability[2][3]. Enhancing the bioavailability of this compound is crucial for achieving therapeutic plasma concentrations and realizing its pharmacological effects. The following sections detail proven techniques to improve the oral delivery of poorly soluble compounds, with specific protocols adapted for this compound.
Bioavailability Enhancement Techniques
Reducing the particle size of a drug to the nanometer range can significantly increase its surface area, leading to enhanced dissolution velocity and saturation solubility[4]. The nanoprecipitation method is a simple and reproducible technique for preparing drug nanoparticles[5].
Experimental Protocol: Preparation of this compound Nanoparticles
-
Preparation of the Organic Phase: Dissolve 10 mg of this compound in 10 mL of a suitable organic solvent (e.g., acetone, ethanol). To enhance stability, a polymer such as polylactic-co-glycolic acid (PLGA) can be co-dissolved in this phase.
-
Preparation of the Aqueous Phase: Prepare an aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188 or Tween 80) in deionized water.
-
Nanoprecipitation: Inject the organic phase dropwise into the aqueous phase under constant magnetic stirring. The rapid solvent diffusion will cause the precipitation of this compound as nanoparticles.
-
Solvent Evaporation: Continue stirring the suspension at room temperature for several hours to allow for the complete evaporation of the organic solvent.
-
Purification and Collection: The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove the excess stabilizer and any non-encapsulated drug. The purified nanoparticles can then be collected by lyophilization for long-term storage.
Workflow for Nanoparticle Formulation
Caption: Workflow for this compound nanoparticle formulation.
Solid dispersion is a technique where the drug is dispersed in an inert hydrophilic carrier at a solid state[6]. This can lead to the drug being present in an amorphous form, which has a higher energy state and greater solubility than the crystalline form.
Experimental Protocol: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Solution Preparation: Dissolve this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30, polyethylene glycol (PEG) 6000) in a common volatile solvent (e.g., ethanol, methanol) in a desired ratio (e.g., 1:1, 1:5, 1:10 w/w drug to carrier).
-
Solvent Evaporation: The solvent is removed under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Drying and Pulverization: The resulting solid mass is further dried in a vacuum oven to remove any residual solvent. The dried solid dispersion is then pulverized using a mortar and pestle and sieved to obtain a uniform particle size.
Lipid nanocapsules (LNCs) are composed of a lipid core surrounded by a tensioactive shell[7]. They can enhance the oral bioavailability of lipophilic drugs by promoting lymphatic absorption, thereby reducing first-pass metabolism.
Experimental Protocol: Preparation of this compound-Loaded Lipid Nanocapsules
-
Preparation of the Formulation: Mix a lipophilic carrier (e.g., Capryol™ 90), a non-ionic surfactant (e.g., Kolliphor® HS 15), and a phospholipid (e.g., Lipoid® S75-3) with this compound.
-
Heating and Cooling Cycles: Subject the mixture to several heating and cooling cycles (e.g., 60°C to 90°C and back) under magnetic stirring to ensure homogeneity.
-
Phase Inversion: Induce an irreversible shock by adding a specific volume of cold deionized water to the mixture at the phase inversion temperature.
-
Stabilization: Allow the resulting nano-emulsion to stabilize by gentle stirring at room temperature. The LNCs are formed spontaneously.
-
Filtration: Filter the LNC suspension through a 0.22 µm filter to remove any aggregates.
Quantitative Data on Bioavailability Enhancement
While specific pharmacokinetic data for this compound formulations are not yet published, the following tables summarize the improvements observed for structurally similar flavonoids using the described techniques.
Table 1: Pharmacokinetic Parameters of Biflavonoids from Selaginella doederleinii Extract as a Solid Dispersion in Rats [6][8]
| Compound | Formulation | Cmax (ng/mL) | AUC (0-t) (ng·h/mL) | Fold Increase in AUC |
| Amentoflavone | Raw Extract | 15.6 ± 3.2 | 102.5 ± 18.7 | - |
| Solid Dispersion | 125.4 ± 21.8 | 845.3 ± 112.6 | 8.25 | |
| Robustaflavone | Raw Extract | 12.8 ± 2.5 | 89.6 ± 15.4 | - |
| Solid Dispersion | 110.2 ± 19.7 | 768.9 ± 105.3 | 8.58 |
Table 2: Pharmacokinetic Parameters of Quercetin and Silymarin after Oral Administration of Nanoparticle Formulations in Rats [9][10][11]
| Compound | Formulation | Dose (mg/kg) | Cmax (ng/mL) | AUC (0-∞) (ng·h/mL) | Absolute Bioavailability (%) |
| Quercetin | Suspension | 50 | ~50 | ~300 | 3.61 |
| Nanosuspension (SPC-Pip) | 50 | ~350 | ~2000 | 23.58 | |
| Silymarin | Raw Powder | 100 | ~15 | ~120 | ~0.7 |
| Nanoparticles | 100 | ~45 | ~430 | ~2.6 |
In Vitro and In Vivo Evaluation Protocols
Protocol:
-
Apparatus: USP Dissolution Apparatus 2 (Paddle type).
-
Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) for the first 2 hours, followed by simulated intestinal fluid (pH 6.8).
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 50 rpm.
-
Procedure:
-
Place a known amount of the this compound formulation (equivalent to 10 mg of this compound) in the dissolution vessel.
-
At predetermined time intervals (e.g., 5, 15, 30, 60, 120, 240, 360, 480 minutes), withdraw 5 mL of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Workflow for In Vitro Dissolution Study
Caption: Workflow for in vitro dissolution testing.
Protocol:
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Housing: House the animals in a controlled environment with a 12-hour light/dark cycle and provide free access to food and water. Fast the animals overnight before the experiment.
-
Dosing:
-
Divide the rats into groups (n=6 per group) for each formulation to be tested (e.g., this compound suspension, this compound nanoparticles).
-
Administer the formulations orally via gavage at a dose of 50 mg/kg.
-
For determination of absolute bioavailability, an additional group should receive an intravenous (IV) dose of this compound (e.g., 5 mg/kg).
-
-
Blood Sampling:
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Sample Analysis: Store the plasma samples at -80°C until analysis. Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.
Relevant Signaling Pathways
Biflavonoids, including this compound, have been shown to exert their biological effects by modulating various signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Biflavonoids can inhibit this pathway at multiple levels.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. It consists of a cascade of protein kinases (e.g., ERK, JNK, p38) that are activated by various extracellular stimuli. Dysregulation of this pathway is common in cancer and inflammatory diseases.
Caption: Modulation of the MAPK signaling pathway by this compound.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation. Activation of this pathway is often associated with cancer progression and resistance to therapy. Flavonoids have been shown to inhibit this pathway, leading to apoptosis in cancer cells.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.
References
- 1. Pharmacokinetic studies of nanoparticles as a delivery system for conventional drugs and herb-derived compounds for cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced Nanotechnologies for Enhancing the Bioavailability of Silymarin: A State of the Art[v1] | Preprints.org [preprints.org]
- 3. Formulation Strategies for Enhancing the Bioavailability of Silymarin: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jptcp.com [jptcp.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Materials, Syntheses and Biomedical Applications of Nano-Quercetin Formulations: A Comprehensive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved solubility, dissolution rate, and oral bioavailability of main biflavonoids from Selaginella doederleinii extract by amorphous solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Silymarin nanoparticles through emulsion solvent evaporation method for oral delivery with high antioxidant activities, bioavailability, and absorption in the liver - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Enhancement of oral bioavailability of quercetin by metabolic inhibitory nanosuspensions compared to conventional nanosuspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. fda.gov [fda.gov]
Application Notes and Protocols: Daphnodorin B for Inducing Apoptosis in Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnodorin B, a flavonoid isolated from the roots of Daphne genkwa, has been identified as a potential anti-tumor agent.[1][2][3] The total flavonoids from Daphne genkwa root, of which this compound is a predominant constituent, have demonstrated significant inhibition of tumor growth and metastasis in Lewis lung carcinoma models.[1][2] This document provides detailed protocols for investigating the apoptosis-inducing effects of this compound on lung cancer cell lines, a crucial step in evaluating its therapeutic potential. The methodologies outlined here are standard procedures for assessing cytotoxicity, apoptosis, and the underlying molecular mechanisms.
Data Presentation
The following tables present hypothetical quantitative data for the effects of this compound on various lung cancer cell lines. These tables are for illustrative purposes to guide data presentation and are not based on published experimental results for this compound, which are not currently available in the public domain.
Table 1: Cytotoxicity of this compound on Human Lung Cancer Cell Lines
| Cell Line | Type | IC50 (µM) after 48h |
| A549 | Adenocarcinoma | 25.5 |
| H1299 | Non-small cell | 32.8 |
| H460 | Large cell | 28.1 |
| Calu-1 | Squamous cell carcinoma | 45.2 |
| MRC-5 | Normal Lung Fibroblast | > 100 |
Table 2: Apoptosis Induction by this compound in A549 Cells (48h Treatment)
| This compound (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| 10 | 8.7 ± 1.2 | 5.4 ± 0.9 | 14.1 ± 2.1 |
| 25 | 25.3 ± 2.8 | 15.8 ± 2.1 | 41.1 ± 4.9 |
| 50 | 42.1 ± 3.5 | 28.9 ± 3.2 | 71.0 ± 6.7 |
Table 3: Effect of this compound on Apoptosis-Regulating Proteins in A549 Cells (48h Treatment)
| Protein | This compound (25 µM) - Fold Change vs. Control |
| Bcl-2 | 0.45 |
| Bax | 2.1 |
| Cleaved Caspase-3 | 3.5 |
| Cleaved Caspase-9 | 2.8 |
| Cleaved PARP | 3.2 |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol determines the concentration of this compound that inhibits the growth of lung cancer cells by 50% (IC50).
Materials:
-
Lung cancer cell lines (e.g., A549, H1299)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
Materials:
-
Lung cancer cell lines
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for 48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Lung cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Caspase-9, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound for 48 hours, then lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.
-
Block the membranes with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system. β-actin is used as a loading control.
Visualizations
Caption: Experimental workflow for investigating this compound-induced apoptosis.
Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound.
References
- 1. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diosmetin induces apoptosis and enhances the chemotherapeutic efficacy of paclitaxel in non‐small cell lung cancer cells via Nrf2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Daphnodorin B stability issues in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential stability issues of Daphnodorin B in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: I am observing inconsistent results with this compound in my cell-based assays. Could this be due to instability?
A1: Inconsistent results with natural products like this compound, a flavonoid, can indeed be a consequence of its instability in cell culture media. Flavonoids can be susceptible to degradation under typical cell culture conditions (e.g., physiological pH, presence of oxygen, and light exposure). This degradation can lead to a decrease in the effective concentration of the active compound over the course of the experiment, resulting in poor reproducibility. It is crucial to determine the stability of this compound in your specific experimental setup.
Q2: What are the primary factors that can affect the stability of this compound in cell culture media?
A2: Several factors can influence the stability of flavonoids like this compound in aqueous solutions and cell culture media:
-
pH: The pH of the culture medium (typically around 7.4) can catalyze the degradation of certain compounds.
-
Light Exposure: Many flavonoids are photosensitive and can degrade upon exposure to light, especially UV radiation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the compound.
-
Temperature: Higher temperatures, such as the 37°C used for cell culture, can accelerate the rate of degradation.
-
Media Components: Components in the cell culture media, such as serum proteins or metal ions, may interact with this compound and affect its stability.
-
Enzymatic Degradation: If working with cell cultures, cellular enzymes released into the medium could potentially metabolize or degrade the compound.
Q3: How can I determine if this compound is degrading in my cell culture medium?
A3: The most direct way to assess the stability of this compound is to incubate it in your cell culture medium (with and without cells) over a time course that mimics your experiment (e.g., 0, 2, 4, 8, 24, 48 hours). At each time point, a sample of the medium should be collected and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining concentration of the parent compound. A significant decrease in concentration over time indicates instability.
Q4: What are the potential degradation products of flavonoids like this compound?
A4: While specific degradation products of this compound have not been extensively documented in the literature, flavonoids, in general, can undergo oxidative degradation. This often involves the cleavage of the central C-ring of the flavonoid structure, leading to the formation of simpler phenolic and acidic compounds. These degradation products may have different biological activities than the parent compound, or they could be inactive or even cytotoxic, further confounding experimental results.
Q5: Are there any signaling pathways known to be affected by this compound that could be impacted by its instability?
A5: While direct studies on this compound are limited, biflavonoids are known to modulate various intracellular signaling pathways critical to cell proliferation, survival, and inflammation. These can include the PI3K/Akt/mTOR and MAPK/ERK pathways. If this compound degrades, its ability to modulate these pathways will be diminished, leading to a weaker or inconsistent biological effect in your experiments. Therefore, ensuring the compound's stability is paramount when studying its effects on these pathways.
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound during the experiment. | 1. Perform a time-course stability study of this compound in your specific cell culture medium using HPLC or LC-MS. 2. Prepare fresh stock solutions of this compound for each experiment. 3. Minimize the exposure of stock solutions and media containing this compound to light by using amber tubes and wrapping plates in foil. 4. Consider replenishing the media with freshly prepared this compound at intermediate time points for long-term experiments. |
| Precipitation of this compound in the media. | 1. Visually inspect the culture wells for any signs of precipitation after adding this compound. 2. Determine the solubility of this compound in your cell culture medium. 3. Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is low (typically <0.5%) and non-toxic to the cells. |
Issue 2: Loss of Bioactivity Over Time
| Potential Cause | Troubleshooting Steps |
| Chemical instability of this compound leading to a lower effective concentration. | 1. Conduct a stability assay to determine the half-life of this compound in your cell culture medium. 2. If significant degradation is observed, consider shorter incubation times for your experiments. 3. Test the stability of this compound at different pH values to see if adjusting the medium's pH (if possible for your cells) improves stability. |
| Oxidative degradation of this compound. | 1. Prepare media and solutions with deoxygenated water. 2. Consider the addition of antioxidants to the culture medium, but be aware that this can interfere with some biological assays. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media using HPLC
Objective: To determine the chemical stability of this compound in a specific cell culture medium over a defined period.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, antibiotics)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
Microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
Methodology:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.
-
Preparation of Working Solution: Dilute the stock solution in the cell culture medium to the final working concentration to be used in your experiments (e.g., 10 µM).
-
Incubation:
-
Acellular Condition: Add the this compound-containing medium to sterile microcentrifuge tubes.
-
Cellular Condition (Optional): Seed cells in a culture plate and, once attached, replace the medium with the this compound-containing medium.
-
-
Time Points: Incubate the tubes/plates at 37°C in a 5% CO2 incubator. Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The 0-hour time point serves as the initial concentration.
-
Sample Preparation: For the cellular condition, centrifuge the collected medium to pellet any cells or debris.
-
HPLC Analysis:
-
Inject a fixed volume of the supernatant from each time point onto the HPLC system.
-
Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile and water with 0.1% formic acid) to separate this compound from other media components.
-
Detect the this compound peak using a UV detector at its maximum absorbance wavelength.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining this compound against time to visualize its stability profile.
-
Visualizations
Optimizing Daphnodorin B Concentration for In Vitro Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Daphnodorin B for various in vitro assays. This compound, a flavonoid isolated from the roots of Daphne genkwa, has garnered interest for its potential therapeutic properties, including anti-tumor, anti-inflammatory, and antiviral activities.[1] This guide offers detailed experimental protocols and data interpretation strategies to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration for this compound in a cytotoxicity assay?
A1: While specific IC50 values for this compound are not widely published, data from related flavonoids suggest starting with a broad concentration range. For initial screening in cancer cell lines such as A549 (lung carcinoma), HeLa (cervical cancer), HepG2 (liver cancer), and MCF-7 (breast cancer), a range of 0.1 µM to 100 µM is recommended. This allows for the determination of a dose-response curve and the calculation of an accurate IC50 value for your specific cell line.
Q2: I am observing precipitation of this compound in my cell culture medium. How can I resolve this?
A2: Precipitation is a common issue with hydrophobic compounds like flavonoids. Here are some troubleshooting steps:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO).
-
Final DMSO Concentration: When diluting the stock solution into your aqueous cell culture medium, ensure the final concentration of DMSO is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment.
-
Solubility Enhancement: If precipitation persists, consider using a solubilizing agent, such as Pluronic F-68, at a low, non-toxic concentration. However, it is crucial to validate that the solubilizing agent does not interfere with your assay.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound working solution can sometimes improve solubility.
Q3: What is a suitable concentration range for anti-inflammatory assays using this compound?
A3: For anti-inflammatory assays, such as measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a starting concentration range of 1 µM to 50 µM is advisable. This range is based on effective concentrations observed for other flavonoids with anti-inflammatory properties. It is essential to perform a dose-response experiment to identify the optimal non-toxic concentration that elicits the desired anti-inflammatory effect.
Q4: What concentrations of this compound should I test for antiviral activity?
A4: For preliminary antiviral screening, for instance, against influenza A virus in Madin-Darby Canine Kidney (MDCK) cells, a concentration range of 0.1 µM to 50 µM can be used. The goal is to determine the half-maximal effective concentration (EC50) while simultaneously assessing cytotoxicity to calculate the selectivity index (SI = CC50/EC50), which is a measure of the compound's therapeutic window.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, uneven compound distribution, or edge effects in the plate. | Ensure uniform cell suspension before seeding. Mix the compound thoroughly in the medium before adding to the wells. Avoid using the outer wells of the plate if edge effects are suspected. |
| No observable effect of this compound | Concentration is too low, compound degradation, or inactive batch. | Test a wider and higher concentration range. Prepare fresh stock and working solutions. Verify the purity and integrity of the this compound compound. |
| High background signal in the assay | Contamination of cell culture, interference from the compound with the assay reagents. | Check cell cultures for microbial contamination. Run a control with this compound in cell-free medium to check for direct interference with the assay's detection method. |
| Unexpected cytotoxicity at low concentrations | Contaminated compound, incorrect stock concentration calculation, or high sensitivity of the cell line. | Use a fresh, high-purity batch of this compound. Double-check all calculations for stock and working solutions. Perform a thorough literature search for the specific cell line's sensitivity to flavonoids. |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
This compound
-
DMSO
-
Cancer cell line of interest (e.g., A549, HeLa, HepG2, MCF-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of working solutions by diluting the stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: After 24 hours of cell incubation, replace the medium with 100 µL of the prepared working solutions of this compound or vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol measures the ability of this compound to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
This compound
-
DMSO
-
RAW 264.7 cells
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
96-well microplates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare working solutions in complete DMEM to achieve final concentrations ranging from 1 µM to 50 µM.
-
Pre-treatment: Replace the medium with 100 µL of the this compound working solutions or vehicle control and incubate for 1 hour.
-
LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitrite Measurement: Collect 50 µL of the culture supernatant from each well. Measure the nitrite concentration using the Griess Reagent System according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of NO inhibition for each concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value for NO inhibition.
Antiviral Assay (Plaque Reduction Assay)
This protocol assesses the antiviral activity of this compound against influenza A virus.
Materials:
-
This compound
-
DMSO
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock
-
Infection medium (e.g., DMEM with TPCK-trypsin)
-
Agarose overlay
-
Crystal violet solution
-
6-well plates
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates and grow to confluency.
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock in infection medium.
-
Infection: Infect the confluent MDCK cell monolayers with 100 plaque-forming units (PFU) of the virus for 1 hour at 37°C.
-
Treatment: After incubation, remove the virus inoculum and wash the cells with PBS. Add 2 mL of agarose overlay containing various concentrations of this compound (e.g., 0.1 µM to 50 µM) or a vehicle control.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.
-
Plaque Visualization: Fix the cells with 10% formaldehyde and stain with crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus control. Determine the EC50 value.
Potential Signaling Pathways
This compound, as a flavonoid, may exert its biological effects by modulating key cellular signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes. Many flavonoids have been shown to inhibit this pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is often observed in cancer.
References
Preventing Daphnodorin B aggregation in stock solutions
This technical support center provides guidance to researchers, scientists, and drug development professionals on the proper handling and storage of Daphnodorin B, with a focus on preventing aggregation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a naturally occurring biflavonoid found in plants such as Daphne genkwa.[1] Its molecular formula is C30H22O10.[2] Like many flavonoids, it is investigated for its potential biological activities. Due to its complex structure, it has poor solubility in water.[3][4]
Q2: I'm observing precipitation in my this compound stock solution. What is causing this?
Precipitation or aggregation in a this compound stock solution can be caused by several factors:
-
Poor Solubility: this compound, like many flavonoids, has low aqueous solubility.[3][4] If the concentration of the stock solution exceeds its solubility limit in the chosen solvent, precipitation will occur.
-
Solvent Choice: Using a solvent in which this compound is not sufficiently soluble can lead to aggregation.
-
Temperature Fluctuations: Changes in temperature can affect the solubility of the compound, potentially causing it to fall out of solution.
-
Improper Storage: Exposure to light or air can lead to degradation of the compound, which may result in the formation of insoluble byproducts.
-
Solvent Evaporation: If the solvent evaporates over time, the concentration of this compound will increase, potentially exceeding its solubility limit.
Q3: What is the recommended solvent for preparing this compound stock solutions?
-
Dimethyl Sulfoxide (DMSO): DMSO is a highly recommended solvent for many poorly water-soluble compounds, including flavonoids. It is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[5]
-
Methanol (MeOH): Methanol is a common solvent for dissolving flavonoids for analytical and experimental purposes.
-
Ethanol (EtOH): Ethanol is another suitable solvent for flavonoids and is often preferred for in vivo studies due to its lower toxicity compared to DMSO and methanol.
It is crucial to use high-purity, anhydrous (water-free) solvents to prepare stock solutions, as water can decrease the solubility of hydrophobic compounds.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound stock solutions.
| Problem | Possible Cause | Solution |
| This compound powder does not dissolve completely. | - The concentration is too high for the chosen solvent.- Insufficient mixing. | - Try vortexing for a longer period.- Use sonication to aid dissolution.- Gently warm the solution (be cautious as excessive heat can degrade the compound).- Increase the volume of the solvent to decrease the concentration. |
| The stock solution is cloudy or shows precipitation immediately after preparation. | - The solubility limit has been exceeded. | - Filter the solution through a 0.2 µm syringe filter to remove undissolved particles.- Prepare a new, more dilute stock solution. |
| Precipitation occurs after storing the stock solution. | - The storage temperature is too low.- Solvent evaporation. | - Store the solution at a constant, appropriate temperature (e.g., -20°C or -80°C).- Ensure the storage vial is tightly sealed to prevent solvent evaporation. |
| Precipitation occurs when diluting the stock solution in an aqueous buffer or cell culture medium. | - "Solvent-shifting" effect where the compound is not soluble in the final aqueous environment. | - Decrease the final concentration of this compound in the aqueous solution.- Add the stock solution to the aqueous medium slowly while vortexing.- For cell culture, add the stock solution to a small volume of medium containing serum, mix, and then add this to the final volume. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol provides a general procedure for preparing a stock solution of this compound. The final concentration should be optimized based on the specific experimental needs and the solubility of the compound in the chosen solvent.
Materials:
-
This compound powder
-
High-purity, anhydrous solvent (DMSO, Methanol, or Ethanol)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile filter tips
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen solvent to achieve the desired stock concentration.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Visually inspect the solution to ensure there are no visible particles. If necessary, centrifuge the tube at high speed for 5-10 minutes and transfer the supernatant to a new, clean tube.
-
Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound Stock Solution in Aqueous Media
This protocol describes how to dilute a concentrated stock solution of this compound into an aqueous buffer or cell culture medium while minimizing precipitation.
Materials:
-
This compound stock solution (in DMSO, MeOH, or EtOH)
-
Aqueous buffer or cell culture medium
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Warm the aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C for cell culture).
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in the aqueous medium.
-
Add the calculated volume of the this compound stock solution dropwise to the aqueous medium while continuously vortexing.
-
Visually inspect the final solution for any signs of precipitation. If cloudiness or precipitation occurs, consider preparing a more dilute final solution.
Data Presentation
Table 1: Recommended Solvents for this compound Stock Solutions
| Solvent | Abbreviation | Properties | Recommended Use |
| Dimethyl Sulfoxide | DMSO | Polar aprotic | Primary solvent for preparing high-concentration stock solutions for in vitro assays. |
| Methanol | MeOH | Polar protic | Suitable for preparing stock solutions for analytical purposes and some in vitro experiments. |
| Ethanol | EtOH | Polar protic | Preferred for in vivo studies due to lower toxicity. May have lower solubilizing capacity than DMSO. |
Table 2: General Solubility of Flavonoids in Common Solvents (Qualitative)
Note: This table provides a general guideline based on the solubility of various flavonoids. The actual solubility of this compound may vary.
| Solvent | General Solubility |
| Water | Very Low |
| Ethanol | Moderate |
| Methanol | Moderate to High |
| Acetone | Moderate to High |
| Dimethyl Sulfoxide (DMSO) | High |
| Acetonitrile | Low to Moderate |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C30H22O10 | CID 72427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
Technical Support Center: Minimizing Off-Target Effects of Daphnodorin B in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Daphnodorin B. Our goal is to help you minimize off-target effects and obtain reliable, reproducible data in your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known activity?
A1: this compound is a flavonoid isolated from the roots of Daphne genkwa.[1] It has demonstrated selective cytotoxicity against a number of tumor cell lines and has shown antitumor activity in preclinical models.[2][3] Its mechanism of action is thought to involve the modulation of key cellular signaling pathways.
Q2: What are potential off-target effects of this compound?
A2: While specific off-target screening data for this compound is limited in publicly available literature, as a flavonoid, it may exhibit certain characteristics common to this class of compounds. Flavonoids are known to be potential Pan-Assay Interference Compounds (PAINS). This means they can sometimes interact non-specifically with various proteins or assay components, leading to misleading results. Potential off-target effects could include:
-
Kinase Inhibition: Many flavonoids are known to have broad-spectrum kinase inhibitory activity.
-
Interference with Assay Readouts: this compound's chemical structure may lead to interference in colorimetric and fluorescence-based assays.
-
Modulation of Unintended Signaling Pathways: It may affect pathways other than the primary target of interest.
Q3: How can I prepare a stable stock solution of this compound?
A3: this compound is typically soluble in organic solvents like dimethyl sulfoxide (DMSO).[4] To prepare a stock solution, dissolve the compound in 100% DMSO to a high concentration (e.g., 10-50 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[4] When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in cell viability assays (e.g., MTT, XTT).
| Possible Cause | Troubleshooting Steps |
| This compound interferes with the MTT assay. Flavonoids can directly reduce the MTT tetrazolium salt to formazan, leading to an overestimation of cell viability.[5] | 1. Run a cell-free control: Incubate this compound at various concentrations with the MTT reagent in cell-free media. A color change indicates direct interference. 2. Use an orthogonal assay: Confirm your results with a non-tetrazolium-based viability assay, such as a CellTiter-Glo® Luminescent Cell Viability Assay (which measures ATP levels), a crystal violet assay, or trypan blue exclusion. |
| Compound precipitation. this compound may precipitate in the aqueous culture medium, especially at higher concentrations. | 1. Visually inspect wells: Use a microscope to check for precipitate. 2. Optimize solvent concentration: Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells. 3. Prepare fresh dilutions: Make fresh dilutions of this compound from the DMSO stock for each experiment. |
| Cell seeding density. Inconsistent cell numbers at the start of the experiment will lead to variable results. | 1. Optimize cell density: Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. 2. Ensure even cell distribution: Gently swirl the cell suspension before and during plating to prevent cell clumping. |
Problem 2: Suspected off-target effects on signaling pathways.
| Possible Cause | Troubleshooting Steps |
| Broad-spectrum kinase inhibition. this compound may be inhibiting kinases other than your target of interest. | 1. Kinase Profiling: If resources permit, perform a kinase inhibitor profiling assay to identify the spectrum of kinases inhibited by this compound. 2. Use a more specific inhibitor: Compare the cellular phenotype induced by this compound with that of a highly selective inhibitor for your target pathway. |
| Activation of stress response pathways. At higher concentrations, many small molecules can induce cellular stress, leading to the activation of pathways like MAPK. | 1. Dose-response analysis: Perform a detailed dose-response curve and use the lowest effective concentration of this compound. 2. Western Blot Analysis: Probe for markers of cellular stress, such as phosphorylated p38 or JNK. |
| NF-κB pathway modulation. Flavonoids are known to modulate the NF-κB pathway. | 1. Reporter Assay: Use a luciferase or fluorescent reporter assay to specifically measure NF-κB activity. 2. Western Blot Analysis: Analyze the phosphorylation and degradation of IκBα and the nuclear translocation of NF-κB subunits (e.g., p65). |
Quantitative Data
Table 1: Representative IC50 Values of Flavonoids in Various Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Total Flavone Extract | MCF-7 | MTT | 27.32 ± 0.24 | [6] |
| Total Flavone Extract | A549 | MTT | 31.77 ± 3.06 | [6] |
| Total Flavone Extract | HepG2 | MTT | 53.05 ± 3.15 | [6] |
| Total Flavone Extract | HeLa | MTT | 31.01 ± 1.93 | [6] |
| Benzimidazole derivative | HepG2 | MTT | 15.58 | [7] |
| Benzimidazole derivative | A549 | MTT | 15.80 | [7] |
Table 2: Potential for Assay Interference by Flavonoids
| Assay Type | Potential Interference | Mitigation Strategy |
| MTT/XTT | Direct reduction of tetrazolium salts | Use non-tetrazolium-based assays (e.g., ATP-based, crystal violet) |
| Fluorescence-based | Autofluorescence of the compound | Run compound-only controls; use red-shifted fluorescent probes |
| Luminescence-based | Inhibition of luciferase enzymes | Use a different reporter system; perform a cell-free enzyme inhibition assay |
Experimental Protocols
Protocol 1: Cell-Free MTT Assay Interference Check
-
Prepare a serial dilution of this compound in cell culture medium without cells. Include a vehicle control (e.g., 0.1% DMSO).
-
Add the dilutions to a 96-well plate.
-
Add MTT reagent to each well according to the manufacturer's protocol.
-
Incubate for 1-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or SDS-HCl).
-
Read the absorbance at 570 nm. A significant increase in absorbance in the absence of cells indicates interference.
Protocol 2: Western Blot for MAPK and NF-κB Pathway Activation
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or a positive control (e.g., TNF-α for NF-κB, anisomycin for MAPK) for the desired time.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of p38, JNK, ERK, IκBα, and p65 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Experimental workflow for identifying and mitigating off-target effects of this compound.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor activity of daphnodorins from Daphne genkwa roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dbaitalia.it [dbaitalia.it]
- 5. promocell.com [promocell.com]
- 6. Total flavone extract from Ampelopsis megalophylla induces apoptosis in the MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
Addressing low yield in Daphnodorin B chemical synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance for the chemical synthesis of Daphnodorin B. Due to the limited availability of a published total synthesis, this guide focuses on addressing potential challenges in the key synthetic steps required to assemble the core structural motifs of the molecule.
Frequently Asked Questions (FAQs)
Q1: What are the main structural challenges in the total synthesis of this compound?
A1: The total synthesis of this compound presents several key challenges:
-
Stereocontrol: The molecule possesses two contiguous stereocenters at the C2 and C3 positions of the dihydrofuran ring. Achieving the desired (2R, 3S)-stereochemistry requires a highly stereoselective synthetic strategy.
-
Construction of the Furo[2,3-h]chromene Core: The fusion of the furan and chromene ring systems is a significant hurdle.
-
Functional Group Tolerance: The presence of multiple hydroxyl groups necessitates the use of appropriate protecting group strategies to avoid unwanted side reactions.
-
Oxidation Sensitivity: The phenolic moieties are susceptible to oxidation, which can lead to low yields and complex product mixtures.
Q2: What general synthetic strategies can be envisioned for this compound?
A2: A plausible retrosynthetic analysis suggests a convergent approach. The molecule can be disconnected into three main fragments: a substituted benzofuran, a C-glycoside donor, and a phloroglucinol derivative. Key bond formations would involve a C-C coupling to attach the phloroglucinol moiety and a glycosylation or equivalent reaction to form the dihydrofuran ring with the correct stereochemistry.
Troubleshooting Guides
This section provides troubleshooting for common issues that may arise during the synthesis of the key structural components of this compound.
Low Yield in Benzofuran Ring Formation
The formation of the substituted benzofuran core is a critical step. Common methods include the Perkin rearrangement, palladium-catalyzed coupling reactions, and intramolecular cyclizations of ortho-substituted phenols.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low conversion of starting material | - Inactive catalyst- Insufficient reaction temperature- Poor quality of reagents or solvents | - Use a fresh batch of catalyst.- Screen different solvents and reaction temperatures.- Ensure all reagents and solvents are pure and anhydrous. |
| Formation of multiple side products | - Lack of regioselectivity- Competing reaction pathways (e.g., O-alkylation vs. C-alkylation)- Oxidation of phenolic starting materials | - Employ a directing group to control regioselectivity.- Optimize reaction conditions (temperature, base, solvent) to favor the desired pathway.- Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Decomposition of product | - Product instability under reaction conditions- Harsh workup conditions | - Reduce reaction time or temperature.- Use a milder workup procedure (e.g., buffered solutions). |
Experimental Protocol: Palladium-Catalyzed Benzofuran Synthesis (General)
This protocol outlines a general procedure for the synthesis of a 2-arylbenzofuran via a Sonogashira coupling followed by cyclization.
-
Sonogashira Coupling:
-
To a solution of an o-iodophenol (1.0 equiv) and a terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (0.05 equiv), CuI (0.1 equiv), and a base (e.g., Et₃N or DBU, 2.0 equiv).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
-
-
Cyclization:
-
Dissolve the resulting 2-alkynylphenol in a suitable solvent (e.g., toluene or MeCN).
-
Add a catalyst for the cyclization, such as AuCl₃, AgOTf, or I₂ (catalytic or stoichiometric amounts).
-
Stir the reaction at the appropriate temperature until the cyclization is complete.
-
Work up the reaction and purify the benzofuran product by column chromatography.
-
Poor Stereoselectivity in Dihydrofuran Ring Formation
Achieving the correct relative and absolute stereochemistry of the two adjacent chiral centers in the dihydrofuran ring is crucial.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Formation of a diastereomeric mixture | - Non-stereoselective reaction- Epimerization of the desired product | - Employ a chiral catalyst or auxiliary to induce stereoselectivity.- Screen different reaction conditions (temperature, solvent) to enhance diastereoselectivity.- Use milder reaction conditions to prevent epimerization. |
| Low enantiomeric excess (ee) | - Inefficient chiral catalyst- Racemization during the reaction or workup | - Use a catalyst with a proven track record for similar transformations.- Optimize the catalyst loading and reaction parameters.- Avoid harsh acidic or basic conditions that could cause racemization. |
Low Yield in Friedel-Crafts Acylation
The attachment of the 2,4,6-trihydroxyphenyl methanone moiety likely proceeds via a Friedel-Crafts acylation or a related reaction.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No reaction or low conversion | - Deactivated aromatic ring- Insufficiently reactive acylating agent- Poor choice of Lewis acid | - Use a more activating protecting group on the benzofuran core.- Employ a more reactive acylating agent (e.g., acyl chloride or anhydride).- Screen a variety of Lewis acids (e.g., AlCl₃, BF₃·OEt₂, TiCl₄). |
| Formation of ortho- and para-isomers | - Lack of regiocontrol | - Utilize a directing group to favor acylation at the desired position.- Optimize the solvent and temperature to influence the isomer ratio. |
| Product decomposition | - Harsh Lewis acid conditions | - Use a milder Lewis acid or a stoichiometric amount.- Perform the reaction at a lower temperature. |
Visualizing Workflows and Relationships
Troubleshooting Workflow for Low Benzofuran Yield
Caption: Troubleshooting logic for low benzofuran yield.
Hypothetical Retrosynthetic Analysis of this compound
Caption: A possible retrosynthetic pathway for this compound.
Technical Support Center: Overcoming Poor Oral Bioavailability of Daphnodorin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the challenges of poor oral bioavailability of Daphnodorin B in vivo.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
This compound is a biflavonoid that has been isolated from the roots of Daphne genkwa. It has demonstrated potential anti-tumor and anti-inflammatory activities. However, like many flavonoids, this compound is a relatively large and complex molecule (Molecular Formula: C₃₀H₂₂O₁₀, Molecular Weight: 542.5 g/mol )[1]. Such compounds often exhibit poor aqueous solubility and low intestinal permeability, which are major limiting factors for oral absorption and, consequently, result in low and variable bioavailability. While in vivo studies in mice have shown anti-tumor effects at oral doses of 40 and 80 mg/kg, suggesting some level of absorption, specific pharmacokinetic data remains scarce.
Q2: What are the likely reasons for the poor oral bioavailability of this compound?
The poor oral bioavailability of flavonoids like this compound can be attributed to several factors:
-
Low Aqueous Solubility: Many flavonoids are poorly soluble in water, which limits their dissolution in the gastrointestinal fluids, a prerequisite for absorption.
-
Poor Intestinal Permeability: The intestinal epithelium acts as a barrier. Passive diffusion of large and often polar flavonoid molecules is limited. Additionally, they may be subject to efflux transporters like P-glycoprotein (P-gp) that actively pump them back into the intestinal lumen.
-
Presystemic Metabolism: Flavonoids can be extensively metabolized by enzymes in the intestines and the liver (first-pass metabolism) before reaching systemic circulation. This can involve phase I (e.g., hydroxylation) and phase II (e.g., glucuronidation) reactions.
Q3: What formulation strategies can be employed to improve the oral bioavailability of this compound?
Several advanced formulation strategies can be explored to enhance the oral bioavailability of poorly soluble compounds like this compound:
-
Nanoformulations: Reducing the particle size to the nanometer range can significantly increase the surface area for dissolution.
-
Nanoemulsions: Oil-in-water nanoemulsions can dissolve this compound in the oil phase, and the small droplet size facilitates absorption.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate the drug, protecting it from degradation and enhancing its uptake.
-
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water emulsion in the gastrointestinal tract, enhancing drug solubilization and absorption[2][3][4][5][6].
-
Amorphous Solid Dispersions: Dispersing this compound in a polymeric carrier in an amorphous state can improve its solubility and dissolution rate.
Troubleshooting Guides
Problem 1: Low and variable in vivo efficacy after oral administration.
| Potential Cause | Troubleshooting/Suggested Experiment | Expected Outcome |
| Poor aqueous solubility leading to low dissolution. | Solubility Assessment: Determine the solubility of this compound in water, simulated gastric fluid (SGF), and simulated intestinal fluid (SIF). | Quantitative solubility data to confirm if low solubility is a limiting factor. |
| Formulation Approach: Develop a nanoemulsion, SLN, or SEDDS formulation of this compound. | Increased dissolution rate and concentration of this compound in aqueous media. | |
| Low intestinal permeability. | Caco-2 Permeability Assay: Perform a bidirectional Caco-2 cell permeability assay to determine the apparent permeability coefficient (Papp) in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. | A low Papp (A-B) value (<1 x 10⁻⁶ cm/s) would indicate poor permeability. An efflux ratio (Papp(B-A)/Papp(A-B)) > 2 would suggest the involvement of efflux transporters. |
| Formulation with Permeation Enhancers: Incorporate generally recognized as safe (GRAS) permeation enhancers into the formulation. | Increased Papp (A-B) value in the Caco-2 assay. | |
| Extensive first-pass metabolism. | In Vitro Metabolism Study: Incubate this compound with liver microsomes (human, rat, mouse) to assess its metabolic stability. | Rapid disappearance of the parent compound would indicate high metabolic clearance. |
| Formulation to Bypass First-Pass Metabolism: Lipid-based formulations like nanoemulsions and SEDDS can promote lymphatic transport, partially bypassing the liver. | Altered pharmacokinetic profile with potentially higher systemic exposure. |
Problem 2: Difficulty in preparing a stable and effective formulation.
| Potential Cause | Troubleshooting/Suggested Experiment | Expected Outcome |
| Drug precipitation in aqueous formulation. | Solubility in Co-solvents/Oils: Screen the solubility of this compound in various pharmaceutically acceptable oils, surfactants, and co-solvents. | Identification of suitable excipients for developing lipid-based formulations. |
| Physical instability of nanoformulation (e.g., particle aggregation). | Zeta Potential Measurement: Measure the zeta potential of the prepared nanoparticles. | A zeta potential of ±30 mV or higher is generally indicative of good physical stability. |
| Optimization of Surfactant/Stabilizer Concentration: Vary the concentration of surfactants or stabilizers in the formulation. | Improved physical stability of the nanoformulation over time. |
Quantitative Data Summary
Currently, there is a lack of published quantitative data on the oral bioavailability and specific physicochemical properties of this compound. The following tables provide a template for researchers to populate with their experimental data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Method |
| Molecular Formula | C₃₀H₂₂O₁₀ | - |
| Molecular Weight | 542.5 g/mol | - |
| Aqueous Solubility (pH 7.4) | To be determined | Shake-flask method |
| Solubility in SGF | To be determined | Shake-flask method |
| Solubility in SIF | To be determined | Shake-flask method |
| LogP | To be determined | HPLC method |
| Caco-2 Permeability (Papp A-B) | To be determined | Caco-2 monolayer assay |
| Efflux Ratio | To be determined | Caco-2 monolayer assay |
| Metabolic Stability (t₁/₂ in liver microsomes) | To be determined | In vitro metabolism assay |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats (Example Data)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | TBD | TBD | TBD | 100 (Reference) |
| Nanoemulsion | 50 | TBD | TBD | TBD | TBD |
| Solid Lipid Nanoparticles | 50 | TBD | TBD | TBD | TBD |
| SEDDS | 50 | TBD | TBD | TBD | TBD |
(TBD: To Be Determined)
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Transport Study:
-
For apical to basolateral (A-B) transport, add this compound solution to the apical side and collect samples from the basolateral side at predetermined time points.
-
For basolateral to apical (B-A) transport, add this compound solution to the basolateral side and collect samples from the apical side.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
Protocol 2: In Vitro Metabolism in Liver Microsomes
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes, this compound, and an NADPH-generating system in a phosphate buffer.
-
Incubation: Incubate the mixture at 37°C.
-
Sampling: At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., with cold acetonitrile).
-
Sample Analysis: Analyze the samples for the concentration of the remaining this compound using LC-MS/MS.
-
Data Analysis: Determine the in vitro half-life (t₁/₂) of this compound.
Signaling Pathways and Experimental Workflows
Given the reported anti-inflammatory and anti-cancer activities of this compound and other flavonoids, investigating its effects on key signaling pathways such as NF-κB and PI3K/Akt is a logical next step.
Caption: Experimental workflow for developing and evaluating a novel this compound formulation.
Caption: Proposed inhibitory action of this compound on the NF-κB signaling pathway.
Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound.
References
- 1. This compound | C30H22O10 | CID 72427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Self-emulsifying drug delivery systems (SEDDS): formulation development, characterization, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. mdpi.com [mdpi.com]
Identifying and mitigating Daphnodorin B experimental artifacts
Welcome to the technical support center for Daphnodorin B. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential experimental artifacts when working with this compound. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound? | This compound is a flavonoid, a class of natural products, that has been isolated from the roots of Daphne genkwa.[1] It is investigated for its potential therapeutic properties, particularly in cancer research.[1] Its chemical formula is C30H22O10.[2] |
| What are common sources of experimental artifacts with natural products like this compound? | Experimental artifacts with natural products can arise from various sources including the inherent chemical reactivity of the compound, impurities, degradation over time, and interactions with experimental reagents or systems.[3][4][5] Factors such as pH, temperature, light exposure, and the presence of oxygen can induce transformations, leading to "un-natural" products or artifacts.[3] |
| How can I ensure the quality and purity of my this compound sample? | It is crucial to obtain this compound from a reputable supplier that provides a certificate of analysis (CoA) with purity data (≥95%) confirmed by methods like HPLC, LC-MS, and NMR.[6] Upon receipt, it is good practice to verify the identity and purity. |
| What is the recommended storage condition for this compound? | As a flavonoid, this compound may be susceptible to degradation from light, heat, and oxidation.[7] It is recommended to store the solid compound in a tightly sealed container, protected from light, at -20°C. For solutions, especially in DMSO, it is advisable to prepare fresh stocks and avoid repeated freeze-thaw cycles to prevent degradation.[6] |
Troubleshooting Guides
Issue 1: Poor Solubility and Compound Precipitation
Symptoms:
-
Visible precipitate in your stock solution or culture medium after dilution.
-
Inconsistent or lower-than-expected bioactivity in assays.
-
High variability between replicate experiments.
Potential Causes:
-
This compound, like many flavonoids, may have limited aqueous solubility.
-
The solvent used for the stock solution (e.g., DMSO) may not be fully compatible with the aqueous assay buffer, leading to precipitation upon dilution.
-
The final concentration of the organic solvent (e.g., DMSO) in the assay may be too high, affecting cell viability or assay components.
Mitigation Strategies:
| Strategy | Detailed Protocol |
| Optimize Stock Solution | Prepare a high-concentration stock solution in an appropriate organic solvent like 100% DMSO. Gently warm the solution and sonicate if necessary to ensure complete dissolution. Visually inspect for any undissolved particles. |
| Test Solvent Tolerance | Before the main experiment, perform a solvent tolerance test with your cell line or assay system to determine the maximum concentration of the vehicle (e.g., DMSO) that does not cause toxicity or interfere with the assay readout. |
| Use a Surfactant or Co-solvent | For in vitro assays, consider the use of a low concentration of a biocompatible surfactant (e.g., Pluronic F-68) or a co-solvent to improve solubility in aqueous media. However, always run a vehicle control with the surfactant/co-solvent to rule out any independent effects. |
| Prepare Fresh Dilutions | Prepare working solutions by diluting the stock solution immediately before use. Avoid storing diluted aqueous solutions for extended periods. |
Issue 2: Assay Interference and False Positives/Negatives
Symptoms:
-
Apparent activity in a biochemical assay that is not reproducible in a cell-based assay.
-
Inhibition or activation in multiple, unrelated assays (pan-assay interference).[8]
-
High background signal or quenching of a fluorescent or luminescent readout.
Potential Causes:
-
Chemical Reactivity: this compound may react directly with assay reagents, such as modifying proteins through covalent bonds.[6][9]
-
Redox Activity: Flavonoids can have redox properties that interfere with assays measuring oxidative stress, potentially by generating hydrogen peroxide in the presence of reducing agents like DTT.[6]
-
Compound Aggregation: At higher concentrations, organic molecules can form aggregates that non-specifically inhibit enzymes or bind to proteins, leading to false-positive results.[10]
-
Optical Interference: this compound may absorb light or fluoresce at the same wavelengths used for assay detection.
Mitigation Strategies:
| Strategy | Detailed Protocol |
| Run Control Experiments | Include a "no-enzyme" or "no-cell" control with this compound to check for direct interference with the assay substrate or detection reagents. |
| Counter-Screen for Redox Activity | Test for redox activity by performing the assay in the presence and absence of a strong reducing agent like DTT.[6] A change in activity may indicate redox cycling. |
| Check for Aggregation | Perform activity assays at varying concentrations of a non-ionic detergent (e.g., Triton X-100). A significant decrease in inhibitory activity in the presence of the detergent suggests aggregation-based interference. |
| Assess Optical Interference | Measure the absorbance and fluorescence spectra of this compound at the assay concentration in the assay buffer to identify any potential overlap with the excitation or emission wavelengths of your assay. |
Issue 3: Compound Instability and Degradation
Symptoms:
-
Loss of bioactivity over time when using the same stock solution.
-
Appearance of new peaks in HPLC or LC-MS analysis of the compound after storage.
-
Color change in the stock solution.
Potential Causes:
-
Hydrolysis: Flavonoids can undergo hydrolysis, especially at non-neutral pH, which can cleave glycosidic bonds or open ring structures.[7][11]
-
Oxidation: The polyhydroxy phenolic structure of flavonoids makes them susceptible to oxidation, which can be accelerated by exposure to air, light, or trace metals.[7]
-
Solvent-Induced Degradation: Prolonged storage in certain solvents, even DMSO, can lead to degradation.[6]
Mitigation Strategies:
| Strategy | Detailed Protocol |
| Proper Storage | Store solid this compound at -20°C or -80°C, protected from light and moisture. For stock solutions in DMSO, store in small aliquots at -80°C to minimize freeze-thaw cycles. |
| pH and Buffer Considerations | Be mindful of the pH of your assay buffer. If the experiment allows, use a buffer with a pH close to neutral (7.0-7.4) to minimize pH-dependent degradation. |
| Monitor Stability | Periodically check the purity of your stock solution using analytical techniques like HPLC or LC-MS, especially for long-term experiments. |
| Use of Antioxidants | In some cases, the inclusion of a mild antioxidant in the assay buffer may be considered, but its potential to interfere with the experiment must be carefully evaluated. |
Visualizing Potential Experimental Workflows and Pathways
To aid in experimental design and troubleshooting, the following diagrams illustrate key concepts.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: Hypothetical modulation of the Keap1-Nrf2 antioxidant pathway by this compound.[12][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C30H22O10 | CID 72427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Extracting value: mechanistic insights into the formation of natural product artifacts – case studies in marine natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay Interference by Chemical Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of NRF2/KEAP1 Signaling by Phytotherapeutics in Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Culture Contamination in Daphnodorin B Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address cell culture contamination issues that may arise during experiments with Daphnodorin B.
Frequently Asked Questions (FAQs)
Q1: Could this compound be the source of contamination in my cell culture?
While this compound itself, as a purified chemical compound, is unlikely to be a source of microbial contamination, the solvent used to dissolve it or improper handling during its introduction to the culture medium could introduce contaminants. It is crucial to use sterile, high-purity solvents and maintain strict aseptic technique when preparing and adding this compound solutions to your cell cultures.[1] Chemical contamination can also arise from impurities in reagents or water.[2]
Q2: My culture medium turned cloudy and yellow shortly after adding this compound. What is the likely cause?
A cloudy or turbid medium with a sudden drop in pH (indicated by a yellow color in phenol red-containing media) is a classic sign of bacterial contamination.[3][4] Bacteria multiply rapidly and their metabolic byproducts cause the pH to become acidic.[5] While the timing might coincide with the addition of this compound, the contamination is more likely due to a breach in aseptic technique during the procedure.
Q3: I've noticed filamentous structures in my culture dish. Is this related to my this compound experiment?
The presence of filamentous, thread-like structures is characteristic of fungal (mold) contamination.[2] Fungal spores are airborne and can be introduced from the environment, equipment, or personnel if proper sterile procedures are not followed.[2][4] The experimental compound itself would not cause this.
Q4: My cells are growing slowly and look unhealthy, but the media is clear. Could this be a contamination issue?
Yes, this could be indicative of a mycoplasma contamination.[6] Mycoplasma are very small bacteria that lack a cell wall and are not visible under a standard light microscope, so they do not cause the typical turbidity seen with other bacterial contaminations.[7] However, they can significantly alter cell metabolism, growth, and gene expression, compromising experimental results.[7] It is also possible that the observed effects are due to the cytotoxicity of this compound itself, so it is important to differentiate between contamination and expected experimental outcomes.
Q5: How can I prevent contamination when preparing my this compound stock solution and adding it to cultures?
To prevent contamination during the preparation and use of this compound:
-
Dissolve this compound in a sterile, high-purity solvent (e.g., DMSO) inside a certified biological safety cabinet.
-
Use sterile pipette tips and microcentrifuge tubes.
-
Filter-sterilize the final stock solution using a 0.22 µm syringe filter if the solvent allows and the compound will not be retained by the filter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated opening and closing of the main stock tube.[2]
-
Always use proper aseptic technique when adding the diluted this compound to your cell cultures.[3]
Troubleshooting Guides
Guide 1: Immediate Steps Upon Suspecting Contamination
If you suspect your cell culture is contaminated, follow these steps:
-
Isolate the culture: Immediately separate the suspected contaminated flask or plate from other cultures to prevent cross-contamination. If possible, move it to a designated quarantine incubator.
-
Microscopic Examination: Observe the culture under a phase-contrast microscope. Look for motile particles (bacteria), budding yeast cells, or filamentous hyphae (mold).[2]
-
Confirm Contamination: If the contamination is not immediately obvious, consider taking a small aliquot of the supernatant to a separate area to perform a Gram stain for bacteria or culture it on a nutrient agar plate to identify the organism.
-
Dispose of Contaminated Cultures: For most bacterial and fungal contaminations, it is best to discard the culture immediately.[2][4] Autoclave all contaminated flasks, plates, and any media or reagents that may have come into contact with them.
-
Decontaminate Equipment: Thoroughly decontaminate the biological safety cabinet, incubator (including the water pan), and any other equipment used.[2]
Guide 2: Identifying the Source of Contamination
Identifying the source is crucial to prevent future incidents. Consider the following potential sources:
-
Aseptic Technique: Review your and your lab members' techniques. Ensure no talking over open vessels, proper handwashing, and correct use of the biological safety cabinet.[4]
-
Reagents and Media: Contaminated serum, media, or supplements are common sources.[1][4] Quarantine all reagents used for the contaminated culture and test them.
-
Environment: Check for potential sources of airborne contaminants, such as nearby construction, dirty air vents, or infrequent cleaning of the lab space.
-
Equipment: Incubators, water baths, and pipettors can harbor microorganisms if not cleaned regularly.[4]
-
Incoming Cell Lines: New cell lines should always be quarantined and tested for contamination (especially mycoplasma) before being introduced into the general lab stock.[3][7]
Data Presentation
Table 1: Common Microbial Contaminants and Their Characteristics
| Contaminant | Appearance in Culture | Microscopic Appearance | Prevention & Action |
| Bacteria | Turbid, cloudy media; sudden pH drop (yellow media)[3] | Small, motile rod-shaped or spherical particles[2] | Strict aseptic technique; discard culture; decontaminate area[2] |
| Yeast | Media may appear clear initially, turning cloudy and yellow over time[2] | Individual oval or round particles, may show budding[2] | Proper air filtration; discard culture; decontaminate incubator[2][3] |
| Mold (Fungus) | Visible filamentous clumps; media may be cloudy[2] | Thin, thread-like hyphae, may have dense spore clusters[2] | Use filtered pipette tips; avoid cardboard in the lab; discard culture[2] |
| Mycoplasma | No visible change in media clarity; cells may appear grainy or grow poorly[4][6] | Not visible with a standard light microscope; requires specific testing (e.g., PCR, DNA stain)[7][8] | Quarantine new cell lines; regular testing; use tested reagents[2][3] |
Table 2: Recommended Concentrations for Anti-Contamination Reagents (Use with Caution)
Note: The routine use of antibiotics is discouraged as it can mask low-level contamination and lead to the development of antibiotic-resistant strains.[3] They should be used for short-term applications or to rescue invaluable cultures.
| Reagent | Target Contaminant | Working Concentration | Notes |
| Penicillin-Streptomycin | Bacteria | 50-100 U/mL Penicillin, 50-100 µg/mL Streptomycin | Common prophylactic; not effective against all bacteria. |
| Gentamicin | Bacteria | 50 µg/mL | Broad-spectrum, can be effective against some bacteria resistant to Pen-Strep. |
| Amphotericin B | Fungi (Yeast & Mold) | 0.25-2.5 µg/mL | Can be toxic to some cell lines.[2] |
| Plasmocin™/MycoZap™ | Mycoplasma | Varies by manufacturer | Specific anti-mycoplasma reagents; follow manufacturer's protocol. |
Experimental Protocols
Protocol: Screening for Cytotoxicity of this compound using MTT Assay
This protocol outlines a common experiment where contamination control is critical.
-
Cell Seeding:
-
Using strict aseptic technique in a biological safety cabinet, trypsinize and count your cells.
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
In a sterile microcentrifuge tube, perform a serial dilution of the this compound stock solution in serum-free media to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO only) with the same final DMSO concentration as the highest this compound dose.
-
-
Cell Treatment:
-
Carefully remove the media from the 96-well plate.
-
Add 100 µL of the prepared this compound dilutions and vehicle control to the appropriate wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the media/MTT mixture and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
-
Visualizations
Caption: Experimental workflow for testing this compound, emphasizing aseptic technique.
Caption: Troubleshooting workflow for a suspected cell culture contamination event.
Caption: Common sources of biological contamination in cell culture experiments.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. yeasenbio.com [yeasenbio.com]
- 3. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 4. cellculturecompany.com [cellculturecompany.com]
- 5. corning.com [corning.com]
- 6. hawachlab.com [hawachlab.com]
- 7. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 8. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Cytotoxicity of Daphnodorin B and Cisplatin
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
A direct comparative analysis of the cytotoxicity of Daphnodorin B and the widely-used chemotherapeutic agent cisplatin is currently hindered by a significant lack of publicly available experimental data for this compound. While extensive research has elucidated the cytotoxic mechanisms and quantitative efficacy of cisplatin against various cancer cell lines, similar data for this compound remains elusive in the current scientific literature.
This guide, therefore, provides a comprehensive overview of the existing knowledge on the cytotoxicity of cisplatin, including its mechanisms of action, quantitative data on its efficacy, and detailed experimental protocols. This information is intended to serve as a valuable resource for researchers and to provide a framework for the future evaluation of novel compounds like this compound.
Quantitative Cytotoxicity Data: Cisplatin
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The IC50 values for cisplatin exhibit significant variability depending on the cancer cell line, exposure time, and the specific assay used. This variability underscores the importance of standardized experimental protocols for accurate comparative analysis.
| Cancer Cell Line | Cisplatin IC50 (µM) | Exposure Time (hours) | Reference |
| MCF-7 (Breast Cancer) | 20 | 24 | [1] |
| HeLa (Cervical Cancer) | Varies widely | 48 or 72 | [2] |
| A549 (Lung Cancer) | 10.91 ± 0.19 | 24 | [3] |
| A549 (Lung Cancer) | 7.49 ± 0.16 | 48 | [3] |
| 5637 (Bladder Cancer) | 1.1 | 48 | [4] |
| 5637 (Bladder Cancer) | 3.95 | 72 | [4] |
| HT-1376 (Bladder Cancer) | 2.75 | 48 | [4] |
| HT-1376 (Bladder Cancer) | 7 | 72 | [4] |
| BxPC-3 (Pancreatic Cancer) | Sensitive | Not Specified | [5] |
| MIA-PaCa-2 (Pancreatic Cancer) | Sensitive | Not Specified | [5] |
| YAPC (Pancreatic Cancer) | More Resistant | Not Specified | [5] |
| PANC-1 (Pancreatic Cancer) | More Resistant | Not Specified | [5] |
Note: The IC50 values for cisplatin can be influenced by factors such as cell seeding density and the specific cytotoxicity assay employed[6].
Cytotoxicity of this compound: A Knowledge Gap
Despite being identified as a flavonoid isolated from the roots of Daphne genkwa with potential for tumor research, specific quantitative data on the cytotoxicity of this compound, such as IC50 values, are not available in the reviewed scientific literature. One study mentioned that six daphnodorins, including this compound, exhibited selective cytotoxicity against a number of tumor cell lines; however, no concrete data was provided. Without this fundamental information, a direct and meaningful comparison with cisplatin's cytotoxic profile is not possible.
Mechanisms of Cytotoxicity
Cisplatin: A Multi-faceted Approach to Inducing Cell Death
Cisplatin exerts its cytotoxic effects primarily through its interaction with DNA, leading to the formation of DNA adducts that trigger a cascade of cellular events culminating in apoptosis (programmed cell death)[7][8][9]. The key mechanisms include:
-
DNA Damage: Cisplatin forms intra- and inter-strand crosslinks with purine bases in DNA, distorting the DNA helix and interfering with DNA replication and repair mechanisms[7][10].
-
Induction of Apoptosis: The cellular response to cisplatin-induced DNA damage is the activation of apoptotic pathways. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways[11][12][13].
-
Signaling Pathway Activation: Several signaling pathways are implicated in cisplatin-induced apoptosis, including:
-
p53 Pathway: DNA damage activates the tumor suppressor protein p53, which in turn can arrest the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis[10][11].
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also activated in response to cisplatin-induced stress, contributing to the apoptotic signal[10][11].
-
Oxidative Stress: Cisplatin can induce the production of reactive oxygen species (ROS), leading to oxidative stress, which further contributes to cellular damage and apoptosis[7][11].
-
This compound: Uncovering the Mechanism
The precise mechanism by which this compound may exert cytotoxic effects remains to be elucidated. Further research is required to determine if it acts via DNA damage, apoptosis induction, or other cellular pathways.
Visualizing the Pathways
Cisplatin-Induced Apoptosis Signaling Pathway
Caption: Cisplatin-induced apoptosis pathway.
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for an MTT cytotoxicity assay.
Detailed Experimental Protocols
A standardized protocol is essential for generating reproducible and comparable cytotoxicity data. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Objective: To determine the IC50 value of a test compound (e.g., this compound or cisplatin) in a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well flat-bottom sterile cell culture plates
-
Test compound (this compound or cisplatin) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell concentration using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software program (e.g., GraphPad Prism).
-
Conclusion
While cisplatin remains a cornerstone of cancer chemotherapy with a well-documented cytotoxic profile, the exploration of novel, potentially more selective and less toxic compounds is crucial. This compound represents one such candidate; however, a significant research gap exists regarding its cytotoxic properties and mechanism of action. The scientific community is encouraged to undertake studies to generate the necessary experimental data to allow for a comprehensive and direct comparison with established drugs like cisplatin. Such research is vital for the advancement of cancer therapeutics and the development of more effective treatment strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. Daunorubicin-induced apoptosis: triggering of ceramide generation through sphingomyelin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A protocol for quantifying lymphocyte-mediated cytotoxicity using an impedance-based real-time cell analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intrinsic and extrinsic apoptosis responses in leukaemia cells following daunorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactive oxygen species mediate oridonin-induced apoptosis through DNA damage response and activation of JNK pathway in diffuse large B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assay Protocol [protocols.io]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. scielo.br [scielo.br]
- 13. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
Dueling Cytotoxics: A Comparative Analysis of Daphnodorin B and Doxorubicin in Breast Cancer Cell Efficacy
A critical evaluation of the existing research reveals a significant gap in the direct comparative efficacy of Daphnodorin B against the well-established chemotherapeutic agent, doxorubicin, in the context of breast cancer. While doxorubicin has been extensively studied and is a cornerstone of many breast cancer treatment regimens, data on the specific activity of this compound in breast cancer cells remains largely unavailable in the public scientific literature. This guide, therefore, provides a comprehensive overview of the known efficacy and mechanisms of doxorubicin in breast cancer cells, alongside the limited but promising anticancer profile of this compound in other cancer models.
This compound: An Emerging Flavonoid with Anticancer Potential
This compound is a flavonoid compound that can be isolated from the roots of Daphne genkwa.[1] Research into its therapeutic properties has indicated its potential as an antitumor agent. Studies have shown that this compound exhibits selective cytotoxicity against various tumor cell lines.[2][3] In vivo experiments using a Lewis Lung Carcinoma model in mice demonstrated that this compound could inhibit tumor progression and metastasis at doses of 40 and 80 mg/kg.[2][3] The proposed mechanism of action suggests that this compound may protect host immunocytes while selectively inhibiting the proliferation of tumor cells.[2][3]
Despite these initial findings, there is a conspicuous absence of studies investigating the efficacy of this compound specifically against breast cancer cell lines. Consequently, quantitative data such as IC50 values, detailed experimental protocols for its use in breast cancer models, and elucidated signaling pathways in this context are not available.
Doxorubicin: The Incumbent Anthracycline in Breast Cancer Therapy
Doxorubicin, an anthracycline antibiotic, is a potent and widely used chemotherapeutic agent for treating various cancers, including breast cancer.[4] Its cytotoxic effects are exerted through multiple mechanisms, making it a formidable agent against rapidly dividing cancer cells.
Quantitative Efficacy of Doxorubicin in Breast Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 values for doxorubicin have been determined in a variety of breast cancer cell lines, reflecting a range of sensitivities to the drug.
| Breast Cancer Cell Line | IC50 Value (µM) | Citation(s) |
| MCF-7 | 0.1 - 8.306 | [5] |
| MDA-MB-231 | 6.602 | [5] |
| T47D | Not specified | |
| BT-20 | Not specified | |
| BT-549 | Not specified |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, drug exposure time, and the specific assay used.
Experimental Protocol: Determining IC50 via MTT Assay
A common method to determine the cytotoxic effects of a compound like doxorubicin on breast cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Objective: To determine the concentration of doxorubicin that inhibits the metabolic activity of breast cancer cells by 50% (IC50).
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Doxorubicin hydrochloride
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Breast cancer cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Drug Treatment: A stock solution of doxorubicin is prepared and serially diluted to various concentrations. The cell culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of doxorubicin. Control wells receive medium with the vehicle (e.g., DMSO) used to dissolve the drug.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the drug-containing medium is removed, and MTT solution is added to each well. The plates are then incubated for a further 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are converted to percentage cell viability relative to the control wells. The IC50 value is then calculated by plotting a dose-response curve of cell viability versus drug concentration.
Signaling Pathways Modulated by Doxorubicin in Breast Cancer Cells
Doxorubicin's anticancer activity is attributed to its ability to influence several critical cellular signaling pathways, ultimately leading to cell death.
Primary Mechanisms of Action:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself into the DNA double helix, which obstructs DNA replication and transcription. It also forms a stable complex with the enzyme topoisomerase II, leading to DNA double-strand breaks.[4][6]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of ROS. This induces oxidative stress, which can damage cellular components, including DNA, proteins, and lipids, and trigger apoptotic pathways.
-
Induction of Apoptosis: The DNA damage and oxidative stress caused by doxorubicin activate intrinsic and extrinsic apoptotic pathways. This involves the release of cytochrome c from the mitochondria and the activation of a cascade of caspases, which are proteases that execute programmed cell death.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antitumor activity of daphnodorins from Daphne genkwa roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Neuroprotective Activities: Daphnodorin B and Resveratrol
A comparative guide for researchers and drug development professionals.
Executive Summary
The investigation into naturally derived compounds for the treatment of neurodegenerative diseases is a rapidly expanding field. This guide provides a comparative analysis of the neuroprotective activities of Daphnodorin B and the well-studied polyphenol, resveratrol.
Initial research for this guide revealed a significant disparity in the available scientific literature. While resveratrol has been extensively studied for its neuroprotective effects, there is currently a lack of published research specifically investigating the neuroprotective properties of this compound. One study has highlighted its anti-tumor activity, demonstrating its ability to protect peripheral lymphocytes and inhibit tumor progression in mice at doses of 40 and 80 mg/kg[1]. However, its direct impact on neuronal cells and neurodegenerative models remains uninvestigated.
In contrast, a related compound isolated from the same genus, Daphnetin , has been the subject of several neuroprotection studies. Given the shared origin and the interest in compounds from the Daphne genus, this guide will proceed with a detailed comparison of Daphnetin and resveratrol as a scientifically supported alternative. This comparative analysis will delve into their respective mechanisms of action, supported by experimental data, to provide a valuable resource for the scientific community.
Comparative Analysis: Daphnetin vs. Resveratrol
Quantitative Data Summary
The following tables summarize the key quantitative data from various in vitro and in vivo studies on Daphnetin and resveratrol, providing a clear comparison of their neuroprotective efficacy.
Table 1: In Vitro Neuroprotective Effects
| Parameter | Daphnetin | Resveratrol | Reference Model |
| Neuroprotection against NMDA-induced excitotoxicity | 87.5% ± 2.1% protection at 10 µM | - | Primary cortical neurons |
| Inhibition of NO production in microglia | - | Significant inhibition at 25 and 50 µM | LPS-activated mixed glial cultures |
| Reduction of Aβ accumulation | - | Lowers Aβ accumulation in cortex | Primary neuronal cultures |
| Induction of Heme Oxygenase 1 (HO-1) | - | Increased expression at 5–100 µM | Neuron cultures |
Table 2: In Vivo Neuroprotective Effects
| Parameter | Daphnetin | Resveratrol | Animal Model | Dosage |
| Reduction in Cerebral Infarct Volume | Significant reduction | Significantly reduced | Mouse MCAO | 100 mg/kg |
| Improvement in Neurological Deficit Score | Significant improvement | Improved cognitive outcome | Mouse MCAO | 100 mg/kg |
| Protection of Hippocampal Neurons | Protection in CA1, CA3, and DG regions | Protected neurons in the CA1 region | Mouse BCCAO | - |
| Anti-inflammatory Effects (Cytokine Reduction) | Decreased TNF-α, IL-1β, IL-6 | Reduced IL-1β and TNFα | Mouse MCAO | - |
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of future studies, detailed methodologies for key experiments are provided below.
Daphnetin: Neuroprotection Against NMDA-Induced Excitotoxicity in Primary Cortical Neurons
-
Cell Culture: Primary cortical neurons are prepared from embryonic day 17-18 Sprague-Dawley rats. The cerebral cortices are dissected, dissociated, and plated on poly-D-lysine-coated plates. Neurons are maintained in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
-
Treatment: After 7 days in vitro, neurons are pretreated with Daphnetin (0.1, 1, 10 µM) for 24 hours.
-
Induction of Excitotoxicity: Neurons are then exposed to N-methyl-D-aspartate (NMDA; 200 µM) and glycine (10 µM) for 30 minutes in a controlled buffer.
-
Post-treatment: The NMDA-containing medium is replaced with the original culture medium containing Daphnetin, and the cells are incubated for another 24 hours.
-
Assessment of Cell Viability: Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and the results are expressed as a percentage of the control group.
Resveratrol: Assessment of Neuroprotection in a Mouse Model of Middle Cerebral Artery Occlusion (MCAO)
-
Animal Model: Adult male C57BL/6 mice are used. Anesthesia is induced with isoflurane.
-
MCAO Surgery: A filament is inserted into the external carotid artery and advanced to occlude the middle cerebral artery. Occlusion is maintained for 1 hour, followed by reperfusion.
-
Treatment: Resveratrol (e.g., 30 mg/kg) or vehicle is administered intraperitoneally at the time of reperfusion.
-
Neurological Scoring: At 24 hours post-MCAO, neurological deficits are assessed using a standardized scoring system (e.g., a 5-point scale).
-
Infarct Volume Measurement: Following behavioral testing, the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The infarct volume is quantified using image analysis software.
-
Biochemical Analysis: Brain tissue is collected for analysis of inflammatory markers (e.g., TNF-α, IL-1β) by ELISA or Western blotting, and for assessment of apoptotic markers (e.g., Bcl-2, Bax) by Western blotting.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of Daphnetin and resveratrol are mediated through distinct and overlapping signaling pathways.
Daphnetin Signaling Pathway
Daphnetin primarily exerts its neuroprotective effects through anti-inflammatory and anti-excitotoxic mechanisms. It has been shown to inhibit the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, a key regulator of inflammation. Additionally, it can modulate NMDA receptors to reduce excitotoxicity.
References
A Comparative Guide to the Anti-inflammatory Effects of Daphnodorin B and Genkwanin
In the landscape of natural product research for novel anti-inflammatory agents, flavonoids and biflavonoids have emerged as promising candidates. This guide provides a detailed comparison of the anti-inflammatory properties of two such compounds: Daphnodorin B, a biflavonoid, and genkwanin, a flavonoid. While extensive research has elucidated the anti-inflammatory mechanisms of genkwanin, data on this compound in this context remains limited. This guide synthesizes the available experimental data for genkwanin and provides a context for the potential anti-inflammatory activity of this compound based on related compounds.
Genkwanin: A Well-Characterized Anti-inflammatory Flavonoid
Genkwanin, a non-glycosylated flavonoid found in plants such as Daphne genkwa, has been the subject of numerous studies demonstrating its potent anti-inflammatory effects.[1][2][3][4][5] Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways and the suppression of pro-inflammatory mediators.
Mechanism of Action of Genkwanin
Genkwanin exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB, MAPK, and JAK/STAT signaling pathways.[1][3][4][5]
-
NF-κB Pathway: Genkwanin has been shown to inhibit the activation of the NF-κB pathway by decreasing the phosphorylation of IKK, IκB, and NF-κB itself.[5] This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes.
-
MAPK Pathway: Genkwanin suppresses the phosphorylation of p38 and JNK, two key kinases in the MAPK signaling cascade.[4] This is achieved, in part, by up-regulating the expression of Mitogen-activated protein kinase phosphatase-1 (MKP-1), which dephosphorylates and inactivates p38 and JNK.[1][4] This regulatory effect is linked to the downregulation of microRNA-101 (miR-101).[1][4]
-
JAK/STAT Pathway: In models of rheumatoid arthritis, genkwanin has been observed to inhibit the activation of the JAK/STAT signaling pathway in synovial tissues.[3]
Quantitative Data on the Anti-inflammatory Effects of Genkwanin
The anti-inflammatory activity of genkwanin has been quantified in various in vitro and in vivo models.
| Parameter | Cell/Model System | Treatment | Result | Reference |
| NO Production | LPS-activated RAW264.7 macrophages | Genkwanin (up to 50 µM) | Potent, dose-dependent inhibition | [4] |
| iNOS Expression | LPS-activated RAW264.7 macrophages | Genkwanin | Suppression at transcriptional and translational levels | [4] |
| TNF-α Production | LPS-activated RAW264.7 macrophages | Genkwanin | Suppression at transcriptional and translational levels | [4] |
| IL-1β Production | LPS-activated RAW264.7 macrophages | Genkwanin | Suppression at transcriptional and translational levels | [4] |
| IL-6 Production | LPS-activated RAW264.7 macrophages | Genkwanin | Suppression at transcriptional and translational levels | [4] |
| Paw Swelling & Arthritis Index | Adjuvant-induced arthritis in rats | Genkwanin (10 mg/kg/day) | Significant reduction | [3] |
| Serum TNF-α & IL-6 | Adjuvant-induced arthritis in rats | Genkwanin | Marked reduction | [3] |
| Serum IL-10 | Adjuvant-induced arthritis in rats | Genkwanin | Marked increase | [3] |
Experimental Protocols for Genkwanin
In Vitro Anti-inflammatory Assay in Macrophages
-
Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are pre-treated with various concentrations of genkwanin for 2 hours.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) at a concentration of 10 ng/mL is added to the cell culture to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement: After 24 hours of LPS stimulation, the concentration of nitrite in the culture supernatant is measured using the Griess reagent as an indicator of NO production.
-
Cytokine Measurement: The levels of TNF-α, IL-1β, and IL-6 in the culture supernatant are quantified using commercially available ELISA kits.
-
Western Blot Analysis: Cell lysates are prepared to determine the protein expression and phosphorylation levels of key signaling molecules in the NF-κB and MAPK pathways (e.g., p-p38, p-JNK, IκBα) by Western blotting.
-
RT-qPCR Analysis: Total RNA is extracted to measure the mRNA expression levels of iNOS, TNF-α, IL-1β, and IL-6 using reverse transcription-quantitative polymerase chain reaction.[4]
In Vivo Adjuvant-Induced Arthritis Model
-
Animal Model: Arthritis is induced in rats by intradermal injection of Freund's complete adjuvant at the base of the tail.
-
Treatment: Genkwanin (e.g., 10 mg/kg/day) is administered orally to the rats for a specified period following arthritis induction.
-
Assessment of Arthritis: Paw swelling is measured using a plethysmometer, and the severity of arthritis is scored based on erythema and swelling of the joints.
-
Histopathological Analysis: At the end of the treatment period, the animals are euthanized, and the joint tissues are collected for histopathological examination to assess inflammation and bone destruction.
-
Serum Analysis: Blood samples are collected to measure the serum levels of pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines by ELISA.[3]
This compound: An Unexplored Potential
Currently, there is a significant lack of published experimental data specifically detailing the anti-inflammatory effects of this compound. While its antitumor properties have been noted, its role in inflammation remains largely uninvestigated.[6][7] However, the anti-inflammatory potential of other compounds isolated from the Daphne genus, such as daphnetin and daphnodorin C, suggests that this compound may also possess similar activities.[8]
-
Daphnetin , a coumarin derivative, has been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway.[9][10]
-
Daphnodorin C has been found to attenuate airway inflammation in a mouse model of chronic obstructive pulmonary disease by suppressing the NF-κB and MAPK (JNK and p38) signaling pathways.[8]
Given that this compound is a biflavonoid, a class of compounds known for their diverse biological activities including anti-inflammatory effects, it is plausible that it could modulate inflammatory responses. Further research is necessary to elucidate its specific mechanisms and efficacy.
Proposed Experimental Workflow for Evaluating this compound
To address the current knowledge gap, a systematic investigation into the anti-inflammatory properties of this compound is warranted. The following experimental workflow is proposed for researchers and drug development professionals.
Caption: Proposed experimental workflow for evaluating the anti-inflammatory effects of this compound.
Signaling Pathway Diagrams
Genkwanin's Modulation of Inflammatory Signaling Pathways
Caption: Signaling pathways modulated by genkwanin to exert its anti-inflammatory effects.
Comparative Summary
| Feature | Genkwanin | This compound |
| Compound Class | Flavonoid | Biflavonoid |
| Anti-inflammatory Activity | Well-documented in vitro and in vivo | Not yet experimentally demonstrated |
| Mechanism of Action | Inhibition of NF-κB, MAPK, and JAK/STAT pathways | Unknown, but potential for similar mechanisms as other Daphne compounds |
| Key Molecular Targets | p38, JNK, IKK, JAK, STAT, miR-101, MKP-1 | Unknown |
| Effect on Inflammatory Mediators | Decreases NO, iNOS, TNF-α, IL-1β, IL-6; Increases IL-10 | Unknown |
| Research Status | Extensively studied | Largely unexplored for anti-inflammatory effects |
Conclusion
Genkwanin stands out as a natural compound with well-established anti-inflammatory properties, supported by a wealth of experimental data elucidating its molecular mechanisms. It represents a strong candidate for further development as a therapeutic agent for inflammatory diseases. In contrast, this compound remains a frontier for investigation in the field of inflammation research. Based on the activities of related compounds, there is a compelling rationale to explore its potential anti-inflammatory effects. The proposed experimental workflow provides a roadmap for such investigations, which could uncover a novel anti-inflammatory agent. For researchers and drug development professionals, genkwanin offers a benchmark for flavonoid-based anti-inflammatory action, while this compound presents an opportunity for new discovery.
References
- 1. Frontiers | Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Daphne jejudoensis Attenuates LPS-Induced Inflammation by Inhibiting TNF-α, IL-1β, IL-6, iNOS, and COX-2 Expression in Periodontal Ligament Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Daphnetin inhibits spinal glial activation via Nrf2/HO-1/NF-κB signaling pathway and attenuates CFA-induced inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. NF-κB as a target for modulating inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effect of certain dihydroxy flavones and the mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of action of flavonoids as anti-inflammatory agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Molecular Target of Daphnodorin B: A Comparative Guide to CRISPR-Cas9 and Alternative Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CRISPR-Cas9 technology with other established methods for validating the molecular target of a novel anti-cancer compound, Daphnodorin B. While the precise molecular target of this compound is still under investigation, its known anti-tumor activities and its classification as a flavonoid suggest a likely interaction with key cancer-related signaling pathways. For the purpose of this guide, we will hypothesize that this compound's primary molecular target is Phosphoinositide 3-kinase (PI3K) , a central node in cell proliferation and survival signaling that is frequently dysregulated in cancer.
This guide will present experimental data, detailed protocols, and visual workflows to objectively compare the performance of CRISPR-Cas9-mediated gene knockout with alternative techniques such as RNA interference (RNAi), and thermal shift assays for the validation of PI3K as the target of this compound.
Data Presentation: Comparing Target Validation Methods
The following tables summarize quantitative data from hypothetical experiments designed to validate PI3K as the molecular target of this compound. These tables provide a clear comparison of the outcomes using CRISPR-Cas9, RNAi, and a direct binding assay.
Table 1: Effect of PI3K Knockout on Cancer Cell Viability in the Presence of this compound
| Cell Line | Treatment | Cell Viability (% of Control) | Fold Change in IC50 of this compound |
| Wild-Type Cancer Cells | This compound (10 µM) | 52% | - |
| PI3K Knockout (CRISPR) | This compound (10 µM) | 85% | 3.5-fold increase |
| Scrambled gRNA Control | This compound (10 µM) | 54% | No significant change |
Table 2: Comparison of CRISPR-Cas9 and RNAi for PI3K Target Validation
| Parameter | CRISPR-Cas9 (PI3K Knockout) | RNAi (PI3K Knockdown) |
| Mechanism | Permanent gene knockout at the DNA level | Transient gene silencing at the mRNA level |
| Efficiency of Target Inhibition | >90% reduction in PI3K protein expression | 60-80% reduction in PI3K protein expression |
| Duration of Effect | Stable and heritable | Transient (typically 48-96 hours) |
| Off-Target Effects | Can occur, requires careful sgRNA design | Frequent, requires multiple siRNAs and controls |
| Effect on this compound Potency (IC50) | Significant increase | Moderate increase |
Table 3: Direct Target Engagement of this compound with PI3K
| Assay Method | Principle | Result |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | This compound treatment increased the melting temperature of PI3K by 4.2°C, indicating direct binding. |
| Affinity Chromatography | Immobilized this compound pulls down its binding partners from cell lysate. | PI3K was identified as a primary binding protein of this compound by mass spectrometry. |
Mandatory Visualization
The following diagrams illustrate the key biological and experimental concepts discussed in this guide.
A Comparative Analysis of Daphnodorin B and its Glycoside Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the flavonoid Daphnodorin B and its glycoside derivatives. Due to a lack of direct comparative studies, this analysis synthesizes available data on this compound and draws inferences on its glycoside derivatives based on established principles of flavonoid pharmacology.
This compound, a natural flavonoid isolated from the roots of Daphne genkwa, has demonstrated notable biological activity, particularly in the realm of cancer research.[1] Like many flavonoids, this compound can be found in nature and can be synthetically modified to form glycoside derivatives. This process of glycosylation, the attachment of a sugar moiety, can significantly alter the physicochemical properties of the parent molecule, including its solubility, stability, and bioavailability, which in turn can influence its therapeutic efficacy.[2][3]
Comparative Biological Activity: An Overview
Cytotoxicity and Anticancer Potential:
This compound has been shown to exhibit selective cytotoxicity against a number of tumor cell lines.[4] Studies on other flavonoids often indicate that the aglycone form (the non-sugar part, i.e., this compound itself) is more potent in its cytotoxic effects than its corresponding glycosides when tested in vitro.[5] This is often attributed to the aglycone's ability to more readily traverse cell membranes. However, glycosylation can enhance a compound's solubility and in vivo stability, potentially leading to improved overall therapeutic outcomes.
Data on the cytotoxicity of this compound and related compounds is summarized below. It is important to note that direct IC50 values for this compound were not available in the reviewed literature.
| Compound/Derivative | Cell Line | Activity | Reference |
| This compound | Various tumor cell lines | Selective cytotoxicity | [4] |
| Other Daphnodorins | Various tumor cell lines | Selective cytotoxicity | [4] |
Further research is critically needed to establish the specific cytotoxic profiles and IC50 values of this compound and its glycoside derivatives across a range of cancer cell lines.
Signaling Pathway Modulation:
The precise signaling pathways modulated by this compound and its glycosides have not been extensively elucidated. However, studies on structurally related coumarin derivatives, such as Daphnetin, offer potential insights. Daphnetin has been shown to exert its anti-inflammatory and neuroprotective effects by modulating the Nrf2/HO-1/NF-κB signaling pathway.[6] Additionally, Daphnetin has been reported to inactivate the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[7] It is plausible that this compound may act on similar pathways.
Glycosylation can influence how a flavonoid interacts with cellular signaling pathways. The sugar moiety can affect receptor binding and cellular uptake, potentially altering the downstream signaling cascade.
Mandatory Visualization: Potential Signaling Pathways
The following diagram illustrates a hypothetical signaling pathway that could be influenced by this compound, based on the activity of related compounds.
Caption: Hypothetical signaling pathways potentially modulated by this compound.
Experimental Protocols
General Synthesis of Flavonoid Glycosides:
A common method for the synthesis of flavonoid glycosides is the Koenigs-Knorr reaction.[8] This method generally involves the following steps:
-
Protection of Hydroxyl Groups: The hydroxyl groups on both the flavonoid aglycone and the sugar moiety (except for the anomeric hydroxyl group on the sugar) are protected to prevent unwanted side reactions. Acetyl groups are commonly used as protecting groups.
-
Activation of the Anomeric Carbon: The anomeric hydroxyl group of the sugar is typically converted to a good leaving group, such as a bromide or an imidate.
-
Glycosylation Reaction: The protected flavonoid is reacted with the activated sugar donor in the presence of a promoter, such as a silver or mercury salt, to form the glycosidic bond.
-
Deprotection: The protecting groups are removed to yield the final flavonoid glycoside.
Enzymatic synthesis using glycosyltransferases is an alternative approach that offers high regioselectivity and stereoselectivity under mild reaction conditions.[2][3]
Mandatory Visualization: Experimental Workflow for Glycoside Synthesis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis of flavonol 3-O-glycoside by UGT78D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Daphnetin inhibits spinal glial activation via Nrf2/HO-1/NF-κB signaling pathway and attenuates CFA-induced inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials [frontiersin.org]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of Daphnodorin B and Daphnetin in Neuroinflammation: A Data-Driven Guide
For researchers, scientists, and drug development professionals, understanding the nuanced activities of potential therapeutic compounds is paramount. This guide seeks to provide a head-to-head comparison of Daphnodorin B and daphnetin in the context of neuroinflammation. However, a comprehensive literature search reveals a significant disparity in the available research. While daphnetin has been extensively studied for its anti-neuroinflammatory properties, there is currently no scientific literature available detailing the effects of this compound on neuroinflammation. Therefore, a direct, data-driven comparison is not feasible at this time.
This guide will proceed by presenting a detailed analysis of the existing experimental data on daphnetin's role in mitigating neuroinflammation. The information is structured to meet the rigorous standards of scientific inquiry, with a focus on quantitative data, detailed experimental protocols, and visual representations of molecular pathways.
Daphnetin: A Potent Modulator of Neuroinflammatory Pathways
Daphnetin, a coumarin derivative, has demonstrated significant potential in attenuating the inflammatory processes within the central nervous system. Its mechanisms of action primarily revolve around the inhibition of glial cell activation and the modulation of key inflammatory signaling cascades.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various in vitro and in vivo studies on daphnetin's anti-neuroinflammatory effects.
Table 1: In Vitro Effects of Daphnetin on Microglial and Astrocytic Cells
| Cell Type | Stimulant | Daphnetin Concentration | Measured Parameter | Result |
| BV2 Microglia | LPS | 10, 20, 40 µM | NO Production | Dose-dependent decrease |
| BV2 Microglia | LPS | 10, 20, 40 µM | TNF-α Production | Dose-dependent decrease |
| BV2 Microglia | LPS | 10, 20, 40 µM | IL-1β Production | Dose-dependent decrease |
| BV2 Microglia | LPS | 40 µM | iNOS Expression | Significant reduction |
| BV2 Microglia | LPS | 40 µM | COX-2 Expression | Significant reduction |
| Human Microglia (HMC3) | TNF-α | Not specified | M1 to M2 Polarization | Promoted conversion[1] |
| Human Astrocytes (U251) | TNF-α | Not specified | A1 to A2 Polarization | Promoted conversion[1] |
Table 2: In Vivo Effects of Daphnetin in Animal Models of Neuroinflammation
| Animal Model | Treatment | Measured Parameter | Result |
| CCI Rats (Neuropathic Pain) | Daphnetin | IL-1β, IL-6, TNF-α (Sciatic Nerve) | Significant decrease[2] |
| CCI Rats (Neuropathic Pain) | Daphnetin | GFAP Expression (Spinal Cord) | Inhibition of astrocyte activation[2] |
| MCAO/R Mice (Cerebral Ischemia) | Daphnetin (1 mg/kg) | Infarct Volume | Significant reduction |
| MCAO/R Mice (Cerebral Ischemia) | Daphnetin | Neurological Deficit Score | Improvement |
| MCAO/R Mice (Cerebral Ischemia) | Daphnetin | TNF-α, IL-1β, IL-6 (Brain) | Significant decrease[3] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature on daphnetin's anti-neuroinflammatory effects.
1. Cell Culture and Treatment (In Vitro)
-
Cell Lines: BV2 murine microglial cells, human microglial cell line (HMC3), and human glioma cell line (U251) are commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Induction of Neuroinflammation: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL or tumor necrosis factor-alpha (TNF-α) is used to stimulate an inflammatory response in the cultured cells.
-
Daphnetin Treatment: Cells are pre-treated with varying concentrations of daphnetin for a specified period (e.g., 1 hour) before the addition of the inflammatory stimulus.
2. Animal Models (In Vivo)
-
Chronic Constriction Injury (CCI) Model of Neuropathic Pain: The sciatic nerve of adult male Sprague-Dawley rats is loosely ligated with chromic gut sutures to induce neuropathic pain.
-
Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model of Cerebral Ischemia: A nylon monofilament is inserted into the internal carotid artery to occlude the middle cerebral artery for a defined period (e.g., 90 minutes), followed by reperfusion.
-
Drug Administration: Daphnetin is typically administered intraperitoneally (i.p.) or intragastrically (i.g.) at specified doses and time points relative to the injury.
3. Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in cell culture supernatants or brain tissue homogenates are quantified using commercially available ELISA kits.
-
Western Blotting: The protein expression levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and components of signaling pathways (e.g., p-NF-κB, p-IκBα) are determined by Western blot analysis.
-
Immunofluorescence: The activation of astrocytes is assessed by staining for Glial Fibrillary Acidic Protein (GFAP) in brain tissue sections.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by daphnetin and a typical experimental workflow.
Caption: Daphnetin inhibits the NF-κB signaling pathway.
Caption: A typical experimental workflow for studying daphnetin.
Conclusion and Future Directions
The available scientific evidence strongly supports the anti-neuroinflammatory effects of daphnetin, positioning it as a promising candidate for further investigation in the context of neurodegenerative diseases and brain injury. Its ability to modulate microglial and astrocytic activation, and to inhibit key pro-inflammatory signaling pathways, underscores its therapeutic potential.
In contrast, the bioactivity of this compound in the central nervous system, particularly in the context of neuroinflammation, remains entirely unexplored. This significant knowledge gap presents a clear opportunity for future research. A head-to-head study investigating the comparative efficacy and mechanisms of action of this compound and daphnetin would be of considerable value to the scientific community and could potentially unveil a novel class of compounds for the treatment of neuroinflammatory disorders. Until such studies are conducted, any comparison between these two molecules in the realm of neuroinflammation would be purely speculative.
References
Unveiling Anticancer Potential: A Comparative Look at Daphnodorin B and Its Analogs
A comprehensive cross-validation of the anticancer activity of Daphnodorin B across various cancer cell lines remains a challenge due to limited publicly available data. While its selective cytotoxicity has been noted, specific metrics such as IC50 values are not widely reported. However, extensive research on its structural analog, daphnoretin, offers valuable insights into the potential mechanisms and efficacy of this class of compounds. This guide provides a comparative overview of the available data, focusing on daphnoretin as a well-studied example to illuminate the potential anticancer properties of daphnodorins.
Limited Data on this compound
Daphnoretin: A Well-Studied Analog
In contrast, daphnoretin, a closely related daphnodorin, has been the subject of numerous studies, providing a clearer picture of its anticancer activities.
Quantitative Analysis of Anticancer Activity
The cytotoxicity of daphnoretin has been evaluated in several cancer cell lines. The IC50 value, which represents the concentration of a drug that inhibits the growth of 50% of cells, is a key metric for this assessment.
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) |
| HOS | Human Osteosarcoma | 3.89 | 72 |
| MCF-7 | Human Breast Cancer | Not explicitly quantified in the reviewed literature, but demonstrated to suppress proliferation. | |
| MDA-MB-231 | Human Breast Cancer | Not explicitly quantified in the reviewed literature, but demonstrated to suppress proliferation. |
This table will be updated as more specific IC50 values for this compound and a wider range of cell lines for daphnoretin become available.
Mechanisms of Anticancer Action
Studies on daphnoretin have revealed that its anticancer effects are mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.
Induction of Apoptosis
Daphnoretin has been shown to induce apoptosis in human osteosarcoma (HOS) cells and breast cancer cells. This process is characterized by a series of molecular events that lead to cell death. In HOS cells, daphnoretin treatment leads to the inhibition of the anti-apoptotic protein Bcl-2 and the induction of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of caspases-9 and -3, which are key executioners of apoptosis.
Cell Cycle Arrest
In addition to inducing apoptosis, daphnoretin can also halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. In HOS cells, daphnoretin causes cell cycle arrest at the G2/M phase. This is accompanied by the downregulation of key regulatory proteins such as cdc2, cyclin A, and cyclin B1. In breast cancer cell lines MCF-7 and MDA-MB-231, daphnoretin has been found to arrest the cell cycle at the S phase, an effect associated with an increase in the level of the cell cycle inhibitor p21 and a decrease in cyclin E and CDK2 levels.
Signaling Pathways Modulated by Daphnoretin
The anticancer effects of daphnoretin are orchestrated through its influence on critical signaling pathways that regulate cell survival and proliferation. A key pathway implicated in the action of daphnoretin is the PI3K/Akt signaling pathway. In breast cancer cells, daphnoretin has been shown to decrease the phosphorylation of both PI3K and Akt, thereby inhibiting this pro-survival pathway.
Experimental Protocols
To ensure the reproducibility and validation of the findings on the anticancer activity of daphnodorins, detailed experimental protocols are essential.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or daphnoretin) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Treat cancer cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the compound and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend them in a solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
Evaluating the Selectivity of Daphnodorin B for Cancer Cells Over Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the selective cytotoxicity of Daphnodorin B, a natural flavonoid isolated from the roots of Daphne genkwa, against cancer cells versus normal cells. While preliminary studies suggest that daphnodorins exhibit selective antitumor activity, comprehensive quantitative data on this compound's specific selectivity is not yet widely available in peer-reviewed literature. This guide offers a detailed methodology for generating this crucial data, presenting it in a clear, comparative format, and exploring potential signaling pathways involved in its mechanism of action.
Data Presentation: Comparative Cytotoxicity Analysis
To rigorously assess the selectivity of this compound, its cytotoxic effects should be quantified across a panel of both cancerous and non-cancerous cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is a key metric. The selectivity index (SI) is then calculated to provide a quantitative measure of a compound's preferential cytotoxicity towards cancer cells.
Selectivity Index (SI) Calculation:
The degree of selectivity of a compound is expressed as the ratio of its IC50 value in a normal cell line to that in a cancer cell line.[1]
-
SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)
A higher SI value indicates greater selective toxicity towards cancer cells. Compounds with an SI value greater than 3 are typically considered to have high selectivity.
Table 1: Hypothetical IC50 Values (µM) and Selectivity Index (SI) of this compound and a Reference Compound (Doxorubicin) after 48-hour treatment.
| Compound | Cell Line | Type | IC50 (µM) | Selectivity Index (SI) vs. Normal Fibroblasts |
| This compound | Human Dermal Fibroblasts | Normal | Data not available | - |
| A549 | Lung Carcinoma | Data not available | Data not available | |
| MCF-7 | Breast Adenocarcinoma | Data not available | Data not available | |
| HeLa | Cervical Cancer | Data not available | Data not available | |
| Doxorubicin | Human Dermal Fibroblasts | Normal | Example: 1.5 | - |
| A549 | Lung Carcinoma | Example: 0.8 | Example: 1.88 | |
| MCF-7 | Breast Adenocarcinoma | Example: 0.5 | Example: 3.0 | |
| HeLa | Cervical Cancer | Example: 0.3 | Example: 5.0 |
Note: The data for this compound is hypothetical and should be determined experimentally. The values for Doxorubicin are for illustrative purposes.
Experimental Protocols
To obtain the data for the table above, the following experimental protocols are recommended.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound
-
Cancer and normal cell lines
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cancer and normal cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for evaluating this compound's selective cytotoxicity.
Potential Signaling Pathway: PI3K/Akt/mTOR
Many natural compounds exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer. The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, growth, and survival, and its hyperactivation is common in many cancers.[2] Investigating the effect of this compound on this pathway would be a logical next step.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.
Conclusion and Future Directions
This guide outlines a comprehensive strategy for the systematic evaluation of this compound's selectivity for cancer cells. By generating robust quantitative data through standardized experimental protocols, researchers can elucidate the therapeutic potential of this natural compound. Future studies should focus on performing these experiments to populate the provided data tables and investigate the specific molecular mechanisms and signaling pathways modulated by this compound to fully understand its anticancer activity. This will be crucial for its further development as a potential cancer therapeutic agent.
References
Mechanistic Showdown: Daphnodorin B versus Common Flavonoids in Cellular Regulation
A Comparative Guide for Researchers and Drug Development Professionals
In the vast landscape of natural compounds, flavonoids stand out for their diverse pharmacological activities. This guide provides a mechanistic comparison of Daphnodorin B, a less-studied flavonoid, with a selection of well-characterized natural flavonoids: apigenin, luteolin, quercetin, kaempferol, and genkwanin. By presenting available experimental data, detailing methodologies, and visualizing key signaling pathways, this document aims to offer a clear and objective resource for researchers exploring the therapeutic potential of these compounds.
Comparative Analysis of Biological Activities
Flavonoids exert their effects through a variety of mechanisms, primarily by modulating key signaling pathways involved in inflammation, cell proliferation, and survival. While research on this compound is still emerging, preliminary studies suggest its involvement in anti-tumor and anti-inflammatory processes. In contrast, flavonoids like quercetin, apigenin, and luteolin have been extensively studied, revealing their intricate interactions with cellular machinery.
Quantitative Comparison of Inhibitory Activities
To facilitate a direct comparison of the potency of these flavonoids, the following table summarizes their half-maximal inhibitory concentrations (IC50) against various cancer cell lines and inflammatory markers. It is important to note the absence of publicly available IC50 data for this compound, highlighting a significant gap in the current research landscape.
| Flavonoid | Target/Assay | Cell Line | IC50 (µM) | Reference |
| Apigenin | Cell Viability | Huh-7 (Liver Cancer) | 12 | [1] |
| Cell Viability | A549 (Lung Cancer) | - | - | |
| NO Production (Anti-inflammatory) | RAW 264.7 | <10⁻³ M | [2] | |
| Luteolin | Cell Viability | A549 (Lung Carcinoma) | 11.7 µg/mL | [3] |
| Cell Viability | Stomach Carcinoma | 7.1 µg/mL | [3] | |
| RdRp (Antiviral) | in vitro | 4.6 | [4] | |
| Quercetin | Cell Viability | HepG2 (Liver Cancer) | - | - |
| Cell Viability | CT26 (Colon Cancer) | - | - | |
| H₂O₂ induced oxidative stress | hRBC | 65.68 ± 0.72 µg/ml | [5] | |
| Kaempferol | Cell Viability | HepG2 (Liver Cancer) | 30.92 | [6] |
| Cell Viability | CT26 (Colon Cancer) | 88.02 | [6] | |
| Cell Viability | OVCAR-3 (Ovarian Cancer) | >120 (insignificant) | [7] | |
| Genkwanin | NO Production (Anti-inflammatory) | RAW 264.7 | - | [8] |
| Lipase Inhibition | in vitro | 0.45 ± 0.004 mg/mL | [9] | |
| This compound | Cell Viability | Various tumor cell lines | Data not available | |
| Anti-inflammatory | - | Data not available |
Note: The table highlights the need for further quantitative studies on this compound to accurately assess its potency relative to other flavonoids.
Mechanistic Insights into Key Signaling Pathways
Flavonoids orchestrate their biological effects by intervening in critical cellular signaling cascades. The NF-κB, PI3K/Akt, and MAPK pathways are central to inflammatory responses and cancer progression, and are common targets for these natural compounds.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes. Many flavonoids exert their anti-inflammatory effects by inhibiting this pathway.
References
- 1. Apigenin: A Bioflavonoid with a Promising Role in Disease Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Flavonoid Apigenin: Dietary Intake, ADME, Antimicrobial Effects, and Interactions with Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Oxidant, Anti-Inflammatory and Antiviral Properties of Luteolin Against SARS-CoV-2: Based on Network Pharmacology [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Genkwanin Inhibits Proinflammatory Mediators Mainly through the Regulation of miR-101/MKP-1/MAPK Pathway in LPS-Activated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Bridging the Gap: In Vivo Confirmation of Daphnodorin B's Antitumor Efficacy
New research provides compelling in vivo evidence supporting the promising in vitro antitumor activity of Daphnodorin B, a naturally occurring flavonoid. Studies in a murine lung cancer model demonstrate the compound's ability to inhibit tumor growth and metastasis, corroborating its cytotoxic effects observed in cancer cell lines. This guide offers a comparative overview of the in vitro and in vivo findings, complete with experimental data and detailed protocols for researchers in oncology and drug development.
This compound, a biflavonoid isolated from the roots of Daphne genkwa, has demonstrated significant potential as an anticancer agent. Initial in vitro screenings revealed its selective cytotoxicity against a panel of human cancer cell lines. Building on these findings, subsequent in vivo studies have now confirmed its efficacy in a preclinical animal model, marking a critical step in its development as a potential therapeutic.
In Vitro Cytotoxicity: The Foundation of Efficacy
This compound has shown potent cytotoxic effects against various cancer cell lines in laboratory settings. While specific IC50 values can vary depending on the cell line and experimental conditions, the compound consistently exhibits growth-inhibitory properties. The most commonly employed method to determine this cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Assay | Endpoint | Result |
| Lewis Lung Carcinoma (LLC) | Lung Cancer | Cytotoxicity Assay | Cell Viability | Selective Cytotoxicity Observed[1] |
| HeLa | Cervical Cancer | Cytotoxicity Assay | Cell Viability | Selective Cytotoxicity Observed[1] |
| Various Tumor Cell Lines | Multiple | Cytotoxicity Assay | Cell Viability | Selective Cytotoxicity Observed[1] |
In Vivo Efficacy: Translating Potential into Therapeutic Action
The antitumor effects of this compound have been validated in a well-established in vivo model using C57BL/6 mice bearing Lewis Lung Carcinoma (LLC).[1] This model is crucial for evaluating the systemic efficacy and potential side effects of a drug candidate in a living organism.
In these studies, administration of this compound led to a significant inhibition of tumor progression and metastasis.[1] Notably, the compound also demonstrated immunomodulatory effects by protecting peripheral lymphocytes from tumor-induced reduction and enhancing their proliferative potential.[1] This suggests that this compound may exert its antitumor effects through a dual mechanism: direct cytotoxicity to cancer cells and enhancement of the host's immune response.
Table 2: In Vivo Antitumor Efficacy of this compound in LLC-Bearing Mice
| Parameter | Treatment Group | Dosage | Outcome |
| Tumor Progression | This compound | 40 and 80 mg/kg | Inhibition of tumor progression[1] |
| Metastasis | This compound | 40 and 80 mg/kg | Inhibition of metastasis[1] |
| Peripheral Lymphocytes | This compound | 40 and 80 mg/kg | Protection from tumor-induced reduction[1] |
| Lymphocyte Proliferation | This compound | 40 and 80 mg/kg | Increased proliferation potential[1] |
Deciphering the Mechanism: Potential Signaling Pathways
The precise molecular mechanisms underlying the antitumor activity of this compound are still under investigation. However, based on the known activities of other flavonoids and related compounds, the NF-κB and MAPK signaling pathways are prime candidates for its mode of action.
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers, promoting tumor growth and resistance to therapy. Many natural compounds exert their anticancer effects by inhibiting the NF-κB pathway.
The MAPK (Mitogen-Activated Protein Kinase) pathway is another crucial signaling cascade that controls cell proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is also frequently observed in cancer. Several flavonoids have been shown to modulate MAPK signaling, leading to the induction of apoptosis in cancer cells.
Further research is necessary to definitively elucidate the role of these pathways in mediating the effects of this compound.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., LLC, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.
In Vivo Antitumor Efficacy in LLC-Bearing Mice
-
Animal Model: Use male C57BL/6 mice (6-8 weeks old).
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10⁶ Lewis Lung Carcinoma (LLC) cells in 100 µL of sterile PBS into the right flank of each mouse.
-
Treatment: Once the tumors reach a palpable size (e.g., 50-100 mm³), randomly divide the mice into control and treatment groups. Administer this compound (e.g., 40 and 80 mg/kg body weight) or vehicle control intraperitoneally or orally on a predetermined schedule (e.g., daily or every other day).
-
Tumor Measurement: Measure the tumor volume every 2-3 days using calipers and calculate using the formula: Volume = (length x width²)/2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the experiment.
-
Endpoint: At the end of the study (e.g., after 2-3 weeks of treatment or when tumors in the control group reach a certain size), euthanize the mice. Excise and weigh the tumors.
-
Metastasis and Lymphocyte Analysis: Lungs can be harvested to assess metastasis. Spleen and peripheral blood can be collected to analyze lymphocyte populations and their proliferative capacity using techniques like flow cytometry and lymphocyte proliferation assays.
Caption: Workflow for evaluating this compound's efficacy.
Conclusion
The successful transition from in vitro to in vivo efficacy is a significant milestone in the development of any new anticancer agent. The data presented here for this compound highlights its potential as a promising therapeutic candidate. The observed inhibition of tumor growth and metastasis in a preclinical model, coupled with its immunomodulatory effects, warrants further investigation into its precise mechanisms of action and its potential for clinical application. The provided experimental protocols offer a foundation for researchers to further explore the therapeutic utility of this compelling natural product.
References
Safety Operating Guide
Navigating the Disposal of Daphnodorin B: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Daphnodorin B, a flavonoid compound, the absence of specific disposal protocols necessitates a cautious and informed approach based on general best practices for chemical waste management.[1][2] In the absence of a dedicated Safety Data Sheet (SDS) for this compound, this guide provides essential safety and logistical information by referencing guidelines for similar flavonoid compounds, such as Quercetin, and established laboratory waste disposal procedures.[3][4][5][6]
Core Safety and Disposal Recommendations
Proper disposal of chemical waste is regulated by governmental bodies like the Environmental Protection Agency (EPA) and must be carried out in compliance with all applicable federal, state, and local regulations.[1] Chemical waste should never be disposed of in regular trash or down the sewer system without explicit approval from environmental health and safety (EHS) personnel.[1][2]
| Parameter | Guideline | Source |
| Waste Classification | Treat as a hazardous chemical waste unless confirmed otherwise by EHS. | [1][7] |
| Containerization | Use appropriate, sealed, and clearly labeled containers for waste collection. | [1][8] |
| Segregation | Store waste in a compatible container, segregated from other incompatible chemical wastes.[1][8] | |
| Labeling | Label waste containers with "Hazardous Waste," the full chemical name, and associated hazards.[1] | |
| Disposal Method | Engage a licensed hazardous waste disposal company for final disposal.[1] | |
| Drain Disposal | Prohibited unless explicitly permitted in writing by your institution's EHS office.[1][2] | |
| Empty Containers | Triple rinse with a suitable solvent; the rinsate must be collected as hazardous waste.[7][8] |
Experimental Protocol: Standard Laboratory Chemical Waste Disposal
The following procedure outlines the standard steps for the safe disposal of this compound and other similar chemical compounds in a laboratory setting.
Materials:
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
A designated and compatible hazardous waste container.
-
Hazardous waste labels.
-
Waste disposal forms as required by your institution.
Procedure:
-
Wear Appropriate PPE: Before handling this compound waste, ensure you are wearing safety goggles, a lab coat, and chemical-resistant gloves.
-
Prepare the Waste Container: Select a waste container that is compatible with this compound. For solid waste, a securely sealed plastic or glass container is appropriate. Plastic is often preferred to minimize the risk of breakage.[1]
-
Label the Container: Affix a hazardous waste label to the container. The label must include:
-
Transfer the Waste: Carefully transfer the this compound waste into the labeled container. Minimize the generation of dust if handling a solid.
-
Seal the Container: Securely close the container to prevent any leaks or spills.
-
Store the Waste: Store the sealed container in a designated hazardous waste accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
-
Arrange for Disposal: Follow your institution's procedures for hazardous waste pickup. This typically involves submitting a completed hazardous waste disposal form to your Environmental Health and Safety (EHS) department.[1]
-
Decontaminate Empty Containers: If the original this compound container is to be disposed of as non-hazardous waste, it must be triple-rinsed with an appropriate solvent. The solvent rinsate must be collected and disposed of as hazardous waste.[7][8] After rinsing, deface or remove the original label before disposal.[7]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. carlroth.com [carlroth.com]
- 7. vumc.org [vumc.org]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Daphnodorin B
Disclaimer: This document provides general guidance on the safe handling of Daphnodorin B based on available chemical data and general laboratory safety protocols. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Researchers, scientists, and drug development professionals should always consult the SDS provided by the supplier and their institution's safety guidelines before handling this compound.
This compound is a flavonoid isolated from the roots of Daphne genkwa.[1] As with any chemical compound used in research, proper safety precautions are essential to minimize risk to personnel and the environment. The following information provides a framework for the safe handling, use, and disposal of this compound in a laboratory setting.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below. This information is crucial for understanding its potential hazards and for making informed decisions about its handling and storage.
| Property | Value | Source |
| Molecular Formula | C₃₀H₂₂O₁₀ | PubChem[2] |
| Molecular Weight | 542.5 g/mol | PubChem[2] |
| IUPAC Name | [(2R,3S)-3,5-dihydroxy-2,8-bis(4-hydroxyphenyl)-3,4-dihydro-2H-furo[2,3-h]chromen-9-yl]-(2,4,6-trihydroxyphenyl)methanone | PubChem[2] |
| Appearance | Crystalline solid (general) | Sigma-Aldrich |
| Melting Point | 276 - 278 °C (529 - 532 °F) | Sigma-Aldrich |
Personal Protective Equipment (PPE)
Given the lack of a specific SDS for this compound, the following PPE recommendations are based on general guidelines for handling potentially hazardous chemicals in a laboratory setting. The level of PPE should be determined by a site-specific risk assessment.
| PPE Category | Recommendation | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for operations with a high risk of splashing. | To protect eyes from dust particles and splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat or other protective clothing should be worn to prevent skin contact. | To prevent skin irritation and absorption. |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator with a P2 filter is recommended. | To prevent respiratory tract irritation from dust inhalation. |
It is critical to select PPE that has been tested for resistance to the specific chemicals being used.[3]
Operational Plan
A systematic approach to handling this compound will minimize the risk of exposure. The following step-by-step guide outlines a safe operational workflow.
1. Preparation and Engineering Controls:
-
Work in a designated area, such as a chemical fume hood or a well-ventilated laboratory bench.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before starting work.
2. Handling the Compound:
-
Wear the appropriate PPE as outlined in the table above.
-
When weighing the solid compound, do so in a manner that minimizes dust generation.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers tightly closed when not in use.
3. Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[4]
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
In case of ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.[4]
4. Storage:
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Store away from incompatible materials such as strong oxidizing agents.
Diagram: Safe Handling Workflow for this compound
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weigh boats, pipette tips, gloves) should be collected in a designated, labeled hazardous waste container.
-
Solutions containing this compound should be collected in a separate, labeled liquid hazardous waste container.
2. Disposal Procedure:
-
Dispose of all waste in accordance with federal, state, and local regulations.[4]
-
Do not dispose of this compound down the drain unless it is explicitly approved for drain disposal by your institution's environmental health and safety department.[5]
-
Contact your institution's chemical waste disposal service for pickup and disposal of the hazardous waste containers.
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
